molecular formula C33H40O19 B15586288 Isovitexin 7-O-rutinoside

Isovitexin 7-O-rutinoside

Cat. No.: B15586288
M. Wt: 740.7 g/mol
InChI Key: NNYHNEAOUNHIFX-PNHWEWGQSA-N
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Description

Isovitexin 7-O-rutinoside is a useful research compound. Its molecular formula is C33H40O19 and its molecular weight is 740.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O19/c1-10-21(37)25(41)29(45)32(48-10)47-9-18-23(39)27(43)30(46)33(52-18)51-16-7-15-19(13(36)6-14(49-15)11-2-4-12(35)5-3-11)24(40)20(16)31-28(44)26(42)22(38)17(8-34)50-31/h2-7,10,17-18,21-23,25-35,37-46H,8-9H2,1H3/t10-,17+,18+,21-,22+,23+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1

InChI Key

NNYHNEAOUNHIFX-PNHWEWGQSA-N

Origin of Product

United States

Foundational & Exploratory

Isovitexin 7-O-rutinoside: A Technical Guide to Natural Sources, Plant Distribution, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isovitexin (B1672635) 7-O-rutinoside, a flavonoid C-glycoside with potential therapeutic applications. The document details its natural sources, distribution within the plant kingdom, and methodologies for its extraction, isolation, and quantification. Additionally, it explores the molecular pathways associated with the biological activity of its aglycone, isovitexin.

Natural Sources and Plant Distribution of Isovitexin 7-O-rutinoside

This compound has been identified in a select number of plant species, primarily within the Caryophyllaceae family. The aglycone, isovitexin, and its other glycosidic forms are more widely distributed, suggesting that plants rich in isovitexin are potential, yet unconfirmed, sources of this compound.

Confirmed Natural Sources:
  • Genus: Dianthus

    • Dianthus versicolor : This Mongolian native is a confirmed source from which this compound has been isolated.[1][2][3][4]

    • Dianthus chinensis : This species is also reported to contain this compound.[1]

A comprehensive review of flavonoids in the Caryophyllaceae family corroborates the presence of this compound in Dianthus versicolor.[5]

Potential and Related Natural Sources:

While direct evidence is limited, the distribution of the parent compound, isovitexin, and its other glycosides, such as isovitexin 7-O-glucoside (saponarin), can indicate promising genera for future investigation.

  • Genus: Hordeum

    • Hordeum vulgare (Barley): Young barley leaves are a significant source of saponarin.[6][7] The biosynthetic pathways present in barley that produce various isovitexin glycosides make it a plausible candidate for containing this compound.[8][9][10]

  • Other Promising Sources of Isovitexin:

    • Plants known to contain high levels of isovitexin include pigeon pea (Cajanus cajan), passion flower (Passiflora spp.), bamboo, mimosa, and wheat leaves.[11][12] Sprouts of common buckwheat (Fagopyrum esculentum) have been found to contain particularly high concentrations of isovitexin.[13]

Quantitative Data on Isovitexin and Related Compounds

Specific quantitative data for this compound in plant materials is not widely available in current literature. However, data for its aglycone, isovitexin, and the related glucoside, saponarin, can provide valuable insights for selecting source materials for extraction.

Plant SpeciesCompoundPlant PartConcentrationReference
Fagopyrum esculentum (Common Buckwheat)IsovitexinSprouts5579 mg/kg[13]
Fagopyrum esculentum (Common Buckwheat)Vitexin (B1683572)Sprouts3548 mg/kg[13]
Hordeum vulgare (Barley)Saponarin (Isovitexin 7-O-glucoside)Young LeavesPredominant flavonoid[6][7]
Dendrocalamus brandisii (Bamboo)IsovitexinLiving Wine0.14–0.16 µg/ml[13]
Vigna radiata (Mung Bean)IsovitexinSproutsLevels decrease during germination[14][15]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound and related flavonoid glycosides from plant materials.

Extraction of Flavonoid Glycosides

A generalized procedure for the extraction of flavonoid rutinosides from plant material is outlined below. This protocol is based on established methods for similar compounds like rutin.[16][17][18][19][20]

  • Sample Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Maceration or Soxhlet Extraction: Extract the powdered plant material with 80% methanol (B129727) or ethanol. For Soxhlet extraction, reflux for several hours.[21]

    • Ultrasonic-Assisted Extraction (UAE): Suspend the plant powder in the extraction solvent and subject it to ultrasonication. This can enhance extraction efficiency.[16][17]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to remove non-polar compounds like chlorophylls (B1240455) and lipids. Flavonoid glycosides typically remain in the ethyl acetate and/or the remaining aqueous fraction.

Isolation by Column Chromatography

Column chromatography is employed to separate this compound from other compounds in the enriched extract.

  • Stationary Phase: Silica (B1680970) gel 60 is a commonly used stationary phase. Sephadex LH-20 can also be used, particularly for size-exclusion chromatography of phenolic compounds.

  • Mobile Phase: A gradient elution system is typically used. A common solvent system starts with a non-polar solvent and gradually increases the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol-water can be effective.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. A suitable mobile phase for developing the plate could be a mixture of ethyl acetate, formic acid, and water. Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ammonia (B1221849) vapor, which turns flavonoids yellow).[16]

  • Purification: Combine the fractions containing the compound of interest and concentrate them. Recrystallization from a suitable solvent (e.g., methanol) can be performed to obtain the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of flavonoids. The following is a representative HPLC method adaptable for this compound.[14][22][23]

  • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Elution Profile: A linear gradient, for example, starting with a low percentage of Solvent B, and gradually increasing it over 30-40 minutes.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30-40°C, for reproducible results.[23]

  • Detection: Monitor the eluate at a wavelength where flavonoids show maximum absorbance, typically around 340-360 nm.

  • Quantification: Prepare a calibration curve using a pure standard of this compound at various concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Extraction and Isolation

Extraction_and_Isolation_Workflow plant_material Dried Plant Material (e.g., Dianthus versicolor) powder Grind to Fine Powder plant_material->powder extraction Solvent Extraction (e.g., 80% Methanol, UAE or Soxhlet) powder->extraction filtration Filtration extraction->filtration concentrate Concentration (Rotary Evaporator) filtration->concentrate crude_extract Crude Extract concentrate->crude_extract partitioning Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning enriched_fraction Enriched Flavonoid Fraction partitioning->enriched_fraction column_chromatography Column Chromatography (Silica Gel) enriched_fraction->column_chromatography tlc TLC Monitoring of Fractions column_chromatography->tlc pure_compound Pure this compound tlc->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Anti-Inflammatory Signaling Pathway of Isovitexin

While the specific signaling pathways for this compound are not yet fully elucidated, the pathways for its aglycone, isovitexin, are well-studied. Isovitexin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK pathways.[11][24][25][26][27][28][29]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Isovitexin Isovitexin Isovitexin->MAPK_pathway Inhibits Isovitexin->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Transcription Induces

Caption: Anti-inflammatory mechanism of isovitexin via inhibition of MAPK and NF-κB pathways.

Conclusion

This compound is a promising natural compound found predominantly in the Dianthus genus. While further research is needed to fully characterize its distribution and biological activities, the established methodologies for the extraction and analysis of related flavonoids provide a solid foundation for future studies. The known anti-inflammatory properties of its aglycone, isovitexin, suggest that this compound may hold significant potential for the development of new therapeutic agents. This guide serves as a technical resource to facilitate and encourage further research into this valuable phytochemical.

References

The Biosynthetic Pathway of Isovitexin 7-O-rutinoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of isovitexin (B1672635) 7-O-rutinoside, a C-glycosylated flavone (B191248) with significant anti-inflammatory properties. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key reactions, and illustrates the metabolic and experimental workflows through diagrams.

Introduction to Isovitexin 7-O-rutinoside Biosynthesis

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The core structure, isovitexin (apigenin-6-C-glucoside), is first synthesized and then undergoes sequential O-glycosylation at the 7-hydroxyl position to yield the final rutinoside product. This pathway involves several key enzyme classes, including synthases, isomerases, and a series of glycosyltransferases.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be divided into four main stages:

  • Phenylpropanoid Pathway and Flavonoid Backbone Formation: This initial stage is common to the biosynthesis of most flavonoids. The amino acid L-phenylalanine is converted to p-coumaroyl-CoA, which serves as a key precursor. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to produce the flavanone (B1672756) naringenin.

  • C-Glycosylation to Form Isovitexin: A crucial step in this pathway is the C-glycosylation of a flavone precursor to form isovitexin. While the precise mechanism can vary between plant species, a C-glucosyltransferase (CGT) catalyzes the attachment of a glucose moiety from UDP-glucose to the C-6 position of the apigenin (B1666066) backbone. Research has identified a C-glucosyltransferase from Gentiana triflora (Gt6CGT) capable of converting apigenin to isovitexin.[1][2]

  • O-Glucosylation of Isovitexin: The next step involves the O-glycosylation of the 7-hydroxyl group of isovitexin to form isovitexin 7-O-glucoside (saponarin). This reaction is catalyzed by a UDP-glucosyltransferase (UGT). While a specific UGT for this exact reaction has not been fully characterized in all plants, flavonoid 7-O-glucosyltransferases have been identified in various species, such as Arabidopsis thaliana (AtGT-2), which are known to act on a range of flavonoids.[3][4]

  • Rhamnosylation to Form this compound: The final step is the attachment of a rhamnose molecule to the 7-O-glucose of isovitexin 7-O-glucoside, forming a rutinose moiety. This reaction is catalyzed by a UDP-rhamnosyltransferase (RhaT). A rhamnosyltransferase from citrus has been shown to catalyze the transfer of rhamnose to flavonoid-7-O-glucosides.[5][6]

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for enzymes highly relevant to the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of C-Glucosyltransferase (Gt6CGT) from Gentiana triflora for Isovitexin Synthesis [1][2]

SubstrateKm (mM)Vmax (nmol/min/mg)
Apigenin0.2231.7

Table 2: Kinetic Parameters of a Flavanone 7-O-glucoside 2"-O-beta-L-rhamnosyltransferase from Citrus [5][6]

SubstrateKm (µM)
UDP-rhamnose (with prunin (B191939) as acceptor)1.3
Prunin (naringenin-7-O-glucoside)2.4
Hesperetin-7-O-glucoside41.5

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays and analytical procedures involved in studying the this compound biosynthetic pathway.

C-Glucosyltransferase (Gt6CGT) Enzyme Assay

Objective: To determine the activity of C-glucosyltransferase in the synthesis of isovitexin from apigenin.

Materials:

  • Purified Gt6CGT enzyme

  • Apigenin (substrate)

  • UDP-glucose (sugar donor)

  • 50 mM Phosphate (B84403) buffer (pH 7.5)

  • Methanol

  • HPLC system with a C18 column

Protocol:

  • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5), 1 mM apigenin (dissolved in a small amount of DMSO and diluted in buffer), and 2 mM UDP-glucose.

  • Pre-incubate the reaction mixture at 50°C for 5 minutes.

  • Initiate the reaction by adding the purified Gt6CGT enzyme to a final concentration of 0.1 mg/mL.

  • Incubate the reaction at 50°C for 1 hour.[2]

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the production of isovitexin.

Flavonoid 7-O-Glucosyltransferase (UGT) Enzyme Assay

Objective: To assess the glucosylation of isovitexin to isovitexin 7-O-glucoside.

Materials:

  • Enzyme extract containing the putative flavonoid 7-O-glucosyltransferase

  • Isovitexin (substrate)

  • UDP-glucose (sugar donor)

  • 100 mM Sodium phosphate buffer (pH 8.0)

  • Methanol

  • HPLC system with a C18 column

Protocol:

  • Prepare a reaction mixture in a final volume of 500 µL containing 100 mM sodium phosphate buffer (pH 8.0), 1 mM UDP-glucose, 100 µM isovitexin, and 100 µL of the enzyme extract.[7]

  • Incubate the mixture at 30°C for 30 minutes.

  • Stop the reaction by adding 500 µL of methanol.

  • Centrifuge to remove any precipitate.

  • Analyze the supernatant using HPLC to detect and quantify the formation of isovitexin 7-O-glucoside.

Rhamnosyltransferase (RhaT) Enzyme Assay

Objective: To measure the conversion of isovitexin 7-O-glucoside to this compound.

Materials:

  • Purified Rhamnosyltransferase

  • Isovitexin 7-O-glucoside (substrate)

  • UDP-rhamnose (sugar donor)

  • 100 mM Tris-HCl buffer (pH 7.5)

  • Methanol

  • HPLC system with a C18 column

Protocol:

  • Set up a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 100 µM isovitexin 7-O-glucoside, and 1 mM UDP-rhamnose.

  • Pre-warm the mixture to 30°C.

  • Start the reaction by adding the purified rhamnosyltransferase.

  • Incubate at 30°C for 1 hour.

  • Terminate the reaction with an equal volume of methanol.

  • Clarify the mixture by centrifugation.

  • Analyze the product formation by HPLC.

HPLC and LC-MS/MS Analysis of Isovitexin and its Glycosides

Objective: To separate, identify, and quantify isovitexin and its glycosylated derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for structural confirmation.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

HPLC Method:

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 330 nm for isovitexin and its derivatives.[9]

  • Injection Volume: 10 µL.

LC-MS/MS Method:

  • Utilize the same chromatographic conditions as the HPLC method.

  • The mass spectrometer can be operated in both positive and negative ion modes to obtain comprehensive fragmentation data for structural elucidation.[10][11]

Transcriptional Regulation of the Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by various families of transcription factors (TFs), including MYB, bHLH, and WD40 proteins.[12][13][14][15] These TFs often form a complex (MBW complex) that binds to the promoter regions of the structural genes in the flavonoid biosynthetic pathway, thereby activating or repressing their expression.

While specific transcription factors that exclusively regulate the glycosylation of isovitexin have not been extensively studied, it is highly probable that the expression of the C-glucosyltransferase, 7-O-glucosyltransferase, and the rhamnosyltransferase involved in this pathway are controlled by such regulatory networks. Further research, such as yeast one-hybrid screening and gene expression analysis in response to developmental and environmental cues, is needed to identify the specific TFs that govern the production of this compound.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a general experimental workflow for the analysis of this compound.

Isovitexin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Synthesis cluster_glycosylation Glycosylation Steps L_Phenylalanine L_Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA Multiple Steps Naringenin Naringenin p_Coumaroyl_CoA->Naringenin CHS, CHI Apigenin Apigenin Naringenin->Apigenin FNS Isovitexin Isovitexin (Apigenin-6-C-glucoside) Apigenin->Isovitexin CGT (UDP-Glucose) Isovitexin_7_O_glucoside Isovitexin 7-O-glucoside Isovitexin->Isovitexin_7_O_glucoside 7-O-UGT (UDP-Glucose) Isovitexin_7_O_rutinoside This compound Isovitexin_7_O_glucoside->Isovitexin_7_O_rutinoside RhaT (UDP-Rhamnose)

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow Plant_Material Plant Material Extraction Enzyme_Assay Enzymatic Assay Plant_Material->Enzyme_Assay HPLC_Analysis HPLC-DAD Analysis (Quantification) Enzyme_Assay->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Structural Confirmation) HPLC_Analysis->LCMS_Analysis Data_Analysis Data Analysis and Interpretation LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for analysis.

References

"Isovitexin 7-O-rutinoside" chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin (B1672635) 7-O-rutinoside is a naturally occurring flavone (B191248) glycoside that has garnered interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, stereochemistry, and the experimental protocols utilized for its isolation and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this document includes visualizations of the chemical structure and a representative experimental workflow to aid in comprehension.

Chemical Structure and Stereochemistry

Isovitexin 7-O-rutinoside is a complex flavonoid consisting of the flavone aglycone, apigenin (B1666066), which is C-glycosidically linked to a glucose molecule at position 6 (forming isovitexin). This isovitexin core is further O-glycosidically linked to a rutinose disaccharide at the 7-hydroxyl group. Rutinose itself is composed of rhamnose and glucose. The full chemical name is 5,4'-dihydroxyflavone-6-C-β-D-glucopyranosyl-7-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside.

The core flavonoid structure is apigenin (5,7,4'-trihydroxyflavone). A glucose molecule is attached via a C-C bond to the 6-position of the A-ring of the apigenin backbone. The disaccharide, rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose), is attached to the 7-hydroxyl group of the apigenin structure through an O-glycosidic bond.

Stereochemistry: The stereochemistry of the glycosidic linkages is crucial for the molecule's three-dimensional structure and biological activity. The glucose attached to the apigenin at C-6 is in the β-D-glucopyranosyl configuration. The rutinose moiety consists of an α-L-rhamnopyranosyl unit linked to a β-D-glucopyranosyl unit.

The chemical formula for this compound is C₃₃H₄₀O₁₉, and it has a molecular weight of 740.66 g/mol .[1]

Visual Representation of Chemical Structure

Isovitexin_7_O_rutinoside cluster_flavone Apigenin Core cluster_sugars Glycosidic Moieties A A-Ring C C-Ring A->C C4a-C8a Glc_C6 β-D-Glucose (C-6) A->Glc_C6 C-6 (C-Glycosidic) Glc_Rut β-D-Glucose (Rutinose) A->Glc_Rut C-7 (O-Glycosidic) B B-Ring C->B C2-C1' Rha_Rut α-L-Rhamnose Rha_Rut->Glc_Rut (1→6) caption Chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValue (Isovitexin)Reference
Melting Point257-258 °C
Optical Rotation[α]D +16.2 (EtOH)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The following data is a representative compilation based on the referenced literature for isovitexin and its glycosides. Specific chemical shifts can vary slightly based on the solvent and instrument used.

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
Apigenin Moiety
2164.5
3103.06.80 s
4182.5
5161.0
6109.0
7163.0
894.56.50 s
9157.0
10105.5
1'121.5
2', 6'129.07.90 d (8.5)
3', 5'116.06.90 d (8.5)
4'161.5
C-6 Glucose
1''74.04.70 d (9.8)
2''71.5
3''79.0
4''71.0
5''82.0
6''62.0
7-O-Rutinose
Glucose
1'''100.05.10 d (7.5)
2'''74.5
3'''76.5
4'''70.5
5'''76.0
6'''67.0
Rhamnose
1''''101.04.55 d (1.5)
2''''71.0
3''''71.0
4''''72.5
5''''68.5
6''''18.01.10 d (6.0)

Experimental Protocols

Isolation of this compound

This compound has been successfully isolated from the aerial parts of Dianthus versicolor.[2] The general workflow for the isolation of this and other flavonoid glycosides from plant material is outlined below.

  • Plant Material Preparation: The aerial parts of Dianthus versicolor are collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a polar solvent, typically an aqueous methanol (B129727) or ethanol (B145695) solution, to efficiently extract the polar flavonoid glycosides.[3] This can be performed using methods such as maceration, percolation, or more advanced techniques like ultrasound-assisted or microwave-assisted extraction to enhance efficiency.[3][4]

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate the target compound.

  • Initial Fractionation: The crude extract is often first fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides typically partition into the more polar fractions.

  • Column Chromatography: The enriched fraction is then subjected to column chromatography. Common stationary phases include silica (B1680970) gel, polyamide, or Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile (B52724) or methanol.

  • Structure Elucidation: The purity and structure of the isolated compound are confirmed using analytical techniques such as HPLC, LC-MS, and 1D/2D NMR spectroscopy (COSY, HSQC, HMBC).[2]

Structural Characterization Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Structural Analysis plant_material Plant Material (Dianthus versicolor) extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation crude_extract->fractionation column_chrom Column Chromatography fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound lcms LC-MS Analysis pure_compound->lcms nmr 1D & 2D NMR Spectroscopy pure_compound->nmr structure_elucidation Structure Elucidation lcms->structure_elucidation nmr->structure_elucidation stereochemistry_det Stereochemistry Determination structure_elucidation->stereochemistry_det caption Workflow for isolation and characterization.

Caption: Workflow for isolation and characterization.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereochemistry of this compound. The presented data, compiled from scientific literature, offers a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The outlined experimental protocols provide a foundational understanding of the methodologies required for the isolation and characterization of this and similar flavonoid glycosides. Further research into the biological activities and potential therapeutic applications of this compound is warranted.

References

A Comprehensive Technical Guide to the Physicochemical Properties and Stability of Isovitexin 7-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isovitexin (B1672635) 7-O-rutinoside, a flavonoid glycoside with potential anti-inflammatory properties. The document compiles available data on its physicochemical characteristics and discusses its stability profile based on current research on related flavonoid compounds. Detailed experimental methodologies for isolation, characterization, and stability assessment are also presented to support further research and development.

Physicochemical Properties

Isovitexin 7-O-rutinoside is a complex flavonoid glycoside. It consists of the flavone (B191248) apigenin (B1666066), which is C-glycosylated with a glucose molecule at position 6 (forming isovitexin), and further O-glycosylated with a rutinose (rhamnosyl-glucose) moiety at the 7-hydroxyl group. Quantitative physicochemical data for this compound are summarized in Table 1. For comparative purposes, the properties of its parent C-glycoside, Isovitexin, are provided in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy]chromen-4-oneInferred
Synonyms Isovitexin-7-O-rutinoside, 异牡荆素-7-O-芸香糖苷[1]
Molecular Formula C₃₃H₄₀O₁₉[2]
Molecular Weight 740.66 g/mol [2]
CAS Number 212271-10-8[1][3][4]
Appearance Not specified (Typically a solid)-
Natural Source Dianthus versicolor Fisch.[2][3][5]

Table 2: Physicochemical Properties of Isovitexin (Apigenin-6-C-glucoside)

PropertyValueSource(s)
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[6][7]
Synonyms Homovitexin, Saponaretin[7]
Molecular Formula C₂₁H₂₀O₁₀[6][8][9]
Molecular Weight 432.38 g/mol (or 432.4 g/mol )[6][8][9]
CAS Number 38953-85-4[6][7][8]
Appearance Crystalline solid[8]
Melting Point 235-236 °C (for the related saponarin)[10]
Solubility Soluble in DMSO (~30 mg/mL) and dimethylformamide. Sparingly soluble in aqueous buffers.[8]
UV/Vis (λmax) 216, 272, 335 nm (in Methanol/Water)[8][11][12]
Storage -20°C[8]
Stability ≥ 4 years at -20°C (as a solid)[8]

Stability Profile

Direct, comprehensive stability studies on pure this compound are not extensively detailed in the available literature. However, its stability can be inferred from the known chemical behavior of its constituent parts: the C-glycosyl flavonoid core (isovitexin) and the O-glycosidic linkage of the rutinoside.

  • C-Glycosidic Bond: The C-C bond linking the glucose to the apigenin core at position 6 is significantly more stable than O-glycosidic bonds.[9][13] It is generally resistant to acidic hydrolysis.

  • O-Glycosidic Bond: The rutinoside moiety is attached via an O-glycosidic bond at position 7. This type of bond is susceptible to cleavage under various conditions:

    • Thermal Stress: Thermal processing is a primary cause of flavonoid glycoside degradation.[14] Studies on other flavonoids like rutin (B1680289) (quercetin-3-O-rutinoside) show that degradation follows first-order kinetics and is accelerated by increasing temperatures.[14][15] For instance, the half-life of some anthocyanin rutinosides at 80°C can be as low as 32-45 minutes.[14] Stability testing on passion flower extracts, which contain isovitexin, also showed a decrease in flavonoid C-glycosides under accelerated conditions (40°C / 75% relative humidity).[16]

    • pH and Hydrolysis: O-glycosidic bonds are prone to hydrolysis under acidic conditions, which would cleave the rutinose sugar moiety, yielding isovitexin.

    • Enzymatic Degradation: Specific enzymes (glycosidases) present in biological systems or microorganisms can hydrolyze the O-glycosidic linkage.

G A This compound B Isovitexin A->B Hydrolysis (Acid, Heat, Enzyme) C Rutinose A->C Hydrolysis (Acid, Heat, Enzyme) D Further Degradation Products (e.g., phenolic acids) B->D Harsh Conditions (Oxidation, High Heat) G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant Dried Plant Material (Dianthus versicolor) extract Crude Methanol Extract plant->extract Methanol Extraction fractions Polar Fractions (EtOAc, n-BuOH) extract->fractions Solvent Partitioning cc Column Chromatography (e.g., Sephadex LH-20) fractions->cc Separation prep_hplc Preparative HPLC cc->prep_hplc Fine Purification pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (LC-MS, NMR, UV) pure_compound->analysis G cluster_stress Forced Degradation Conditions start Stock Solution of This compound acid Acidic (e.g., 0.1M HCl, 80°C) start->acid base Alkaline (e.g., 0.1M NaOH, RT) start->base oxid Oxidative (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (e.g., 80°C Solution) start->therm photo Photolytic (UV/Vis Light) start->photo analysis HPLC-PDA Analysis (at t=0, 2, 4, 8... hrs) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Evaluate Data: - % Degradation - Identify Degradants - Assess Peak Purity analysis->eval

References

The Multifaceted Biological Activities of Isovitexin 7-O-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovitexin 7-O-rutinoside, a flavone (B191248) C-glycoside also known as Saponarin, is a naturally occurring phytochemical found in various plants, including barley (Hordeum vulgare) and Dianthus versicolor.[1][2] This compound has garnered significant attention within the scientific community for its diverse pharmacological properties. Extensive research has demonstrated its potential as an anti-inflammatory, antioxidant, anticancer, and neuroprotective agent. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing the experimental methodologies used to elucidate its functions and the signaling pathways it modulates. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1]

Quantitative Data on Anti-inflammatory Effects
Cell LineInducerCompound ConcentrationEffectReference
RAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)80 μMSignificantly inhibited the expression of TNF-α, IL-1β, and COX-2.[3]
Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound (e.g., 80 μM) for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis of Inflammatory Mediators: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2), in the cell culture supernatant or cell lysates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Western blotting, respectively.

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By suppressing the phosphorylation of key proteins in these cascades, it prevents the transcription of pro-inflammatory genes.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) MAPK->Inflammation NFkB->Inflammation Isovitexin This compound Isovitexin->MAPK Inhibits Isovitexin->NFkB Inhibits

Inhibition of LPS-induced inflammatory pathways.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems.

Quantitative Data on Antioxidant Effects
AssayIC50 Value of IsovitexinReference
DPPH Radical Scavenging-[4]
ABTS Radical Scavenging-[4]
Cupric Ion Reducing Antioxidant Capacity-[4]
Hydroxyl Radical Scavenging-[4]

Note: Specific IC50 values were mentioned to be determined in the reference but not provided in the snippet.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark for a specific period. The absorbance is then measured using a spectrophotometer. The percentage of radical scavenging activity is calculated relative to a control without the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Procedure: The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ solution is then diluted to a specific absorbance. Various concentrations of this compound are added, and the decrease in absorbance is measured after a set incubation time.

Anticancer Activity

This compound has demonstrated promising anticancer effects by inducing apoptosis and inhibiting cell proliferation and metastasis in various cancer cell lines.

Quantitative Data on Anticancer Effects
Cell LineAssayCompound ConcentrationEffectReference
Human Colon Cancer CellsCell ProliferationNot specifiedInhibited cell proliferation, migration, and invasion. Induced apoptosis.[5]
MCF-7 (Breast Cancer)Not specifiedNot specifiedShowed cytotoxic effects.[2]
Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure: Cancer cells are seeded in a 96-well plate and treated with different concentrations of this compound for a specified duration. An MTT solution is then added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is read using a microplate reader.

Western Blot Analysis for Apoptosis-Related Proteins

  • Procedure: Cancer cells are treated with this compound. After treatment, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and the PI3K/Akt/mTOR pathway (e.g., p-PI3K, p-Akt, p-mTOR). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[1][5]

Signaling Pathways

The anticancer activity of this compound is linked to its ability to modulate the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately inducing cancer cell death.[5]

anticancer_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Isovitexin This compound Isovitexin->PI3K Inhibits Isovitexin->Apoptosis Induces

Modulation of the PI3K/Akt/mTOR signaling pathway.

Neuroprotective Activity

This compound has shown potential in protecting neuronal cells from oxidative stress and neurotoxicity, suggesting its therapeutic utility in neurodegenerative diseases.

Experimental Protocols

Neuroprotective Assay in PC-12 Cells

  • Cell Culture: PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as a model for neuronal cells. They are cultured in a suitable medium under standard conditions.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to neurotoxins such as hydrogen peroxide (H₂O₂) or amyloid-beta peptides.

  • Treatment and Viability Assessment: Cells are pre-treated with this compound before the addition of the neurotoxin. Cell viability is then assessed using methods like the MTT assay to determine the protective effect of the compound.[6][7]

Experimental Workflow

neuroprotective_workflow Start Start: Culture PC-12 Cells Pretreat Pre-treat with This compound Start->Pretreat Induce Induce Neurotoxicity (e.g., with H₂O₂) Pretreat->Induce Incubate Incubate for a Specified Duration Induce->Incubate Assess Assess Cell Viability (e.g., MTT Assay) Incubate->Assess End End: Analyze Results Assess->End

Workflow for assessing neuroprotective effects.

This compound is a promising natural compound with a broad spectrum of biological activities. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects are well-documented and are mediated through the modulation of critical cellular signaling pathways. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a variety of diseases. Future studies should focus on its in vivo efficacy, bioavailability, and safety profile to translate these preclinical findings into clinical applications.

References

In-depth Analysis of Isovitexin 7-O-rutinoside's Anti-inflammatory Properties: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovitexin 7-O-rutinoside, a flavonoid glycoside found in various medicinal plants such as Dianthus versicolor and barley (Hordeum vulgare), has been identified as a compound with potential anti-inflammatory properties.[1][2][3] This technical guide synthesizes the available scientific information regarding its anti-inflammatory effects, focusing on its mechanism of action, relevant experimental data, and the methodologies used in its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's therapeutic potential.

Core Anti-inflammatory Mechanisms

Current research suggests that this compound, often in concert with other flavonoids present in plant extracts, exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). While direct quantitative data for isolated this compound is limited, studies on extracts containing this compound suggest an inhibitory effect on this pathway.

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis LPS LPS IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB ub_p_IkB Ub-p-IκB p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) mRNA->Pro_inflammatory Translation Isovitexin This compound Isovitexin->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.
Attenuation of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes key proteins such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to external stressors, including inflammation. Activation of these kinases leads to the phosphorylation of various transcription factors, ultimately resulting in the expression of inflammatory mediators. Studies on related flavonoids and extracts containing this compound have demonstrated the inhibition of MAPK phosphorylation.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_upstream Upstream Kinases cluster_mapk MAPK cluster_downstream Downstream Effects LPS LPS TAK1 TAK1 LPS->TAK1 Activates MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 Gene_Expression Inflammatory Gene Expression p38->Gene_Expression AP1->Gene_Expression Isovitexin This compound Isovitexin->MKKs Inhibits Phosphorylation

Caption: Postulated inhibitory mechanism on the MAPK signaling cascade.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for isolated this compound is not extensively available, studies on plant extracts where it is a known component provide insights into its potential efficacy. The following table summarizes findings from studies on related compounds and extracts. It is important to note that these values are not directly attributable to this compound alone but suggest the anti-inflammatory potential of the chemical class to which it belongs.

Compound/ExtractAssayCell LineConcentration/DoseObserved Effect
Saponarin (related flavonoid)Cytokine Expression (TNF-α, IL-1β, COX-2)RAW264.780 μMSignificant inhibition
Saponarin (related flavonoid)MAPK Phosphorylation (ERK, p38)RAW264.780 μMInhibition of phosphorylation

Experimental Protocols

Detailed experimental protocols for assessing the anti-inflammatory properties of compounds like this compound typically involve in vitro cell-based assays and in vivo animal models.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL).

2. Nitric Oxide (NO) Production Assay:

  • Principle: NO production, a marker of inflammation, is measured in the cell culture supernatant using the Griess reagent.

  • Methodology: After treatment and stimulation, the supernatant is collected and mixed with an equal volume of Griess reagent. The absorbance is measured at 540 nm, and the NO concentration is determined using a sodium nitrite (B80452) standard curve.

3. Cytokine Quantification (ELISA):

  • Principle: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Methodology: Commercially available ELISA kits are used according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins:

  • Principle: The expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways are determined by Western blotting.

  • Methodology:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins like IκBα, p65, ERK, JNK, and p38.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Inflammatory Marker Analysis start RAW264.7 Macrophage Culture treatment Pre-treatment with This compound start->treatment stimulation Stimulation with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (NF-κB, MAPK proteins) cell_lysate->western

Caption: General workflow for in vitro anti-inflammatory experiments.

Conclusion and Future Directions

This compound is a promising flavonoid with potential anti-inflammatory activity, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, the current body of scientific literature lacks extensive research on the isolated compound, with most studies focusing on plant extracts containing a mixture of flavonoids. To fully elucidate its therapeutic potential, further research is required to:

  • Isolate pure this compound and perform comprehensive in vitro and in vivo anti-inflammatory studies.

  • Determine the precise molecular targets and inhibitory concentrations (IC₅₀) for key inflammatory mediators.

  • Conduct pharmacokinetic and toxicological studies to assess its safety and bioavailability.

Such investigations will be crucial for the development of this compound as a potential novel anti-inflammatory agent.

References

An In-depth Technical Guide to the Antioxidant Capacity and Mechanisms of Isovitexin 7-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin (B1672635) 7-O-rutinoside, a flavonoid glycoside found in various plant species, has garnered significant interest for its potential health benefits, particularly its antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of isovitexin 7-O-rutinoside, detailing its efficacy in various in vitro assays and elucidating the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.

Introduction to this compound

This compound belongs to the flavonoid class of polyphenolic compounds, which are widely distributed in the plant kingdom. Flavonoids are known for their antioxidant, anti-inflammatory, and other health-promoting activities. The structure of this compound, a glycosylated derivative of apigenin, contributes to its unique biochemical properties and antioxidant potential. This guide will focus on the quantitative assessment of its antioxidant capacity and the intricate signaling pathways it modulates to exert its protective effects against oxidative stress.

Quantitative Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various standard in vitro assays. These assays measure the ability of the compound to scavenge free radicals and reduce oxidizing agents. The following table summarizes the available quantitative data.

AssayTest CompoundIC50 Value / ActivityReference CompoundReference IC50 Value / Activity
DPPH Radical Scavenging Activity Isovitexin1.72 mg/mLAscorbic Acid2.19 mg/mL
ABTS Radical Scavenging Activity Isovitexin0.94 ± 0.01 mg/mLTrolox0.06 ± 0.01 mg/mL
FRAP (Ferric Reducing Antioxidant Power) This compoundData not available in the reviewed literature.--
ORAC (Oxygen Radical Absorbance Capacity) This compoundData not available in the reviewed literature.--

Note: The provided data is for isovitexin. While structurally related, specific quantitative data for this compound in FRAP and ORAC assays was not prominently available in the reviewed scientific literature. The existing data indicates that isovitexin possesses significant radical scavenging activity, outperforming ascorbic acid in the DPPH assay.

Molecular Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through both direct and indirect mechanisms.

Direct Radical Scavenging

As demonstrated by the DPPH and ABTS assays, this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating the radical chain reaction.

Modulation of Endogenous Antioxidant Defense Systems

A key aspect of the antioxidant activity of this compound involves the upregulation of the cellular antioxidant defense system, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like isovitexin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of several antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

dot

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IVR This compound Keap1_Nrf2 Keap1-Nrf2 Complex IVR->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT, GPx) Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) r2 Add DPPH solution to each well p1->r2 p2 Prepare serial dilutions of This compound & Standard r1 Add test/standard solutions to 96-well plate p2->r1 r1->r2 r3 Incubate in dark (e.g., 30 min at RT) r2->r3 a1 Measure absorbance (e.g., 517 nm) r3->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 value a2->a3

"Isovitexin 7-O-rutinoside" potential as an anticancer agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Anticancer Potential of Isovitexin

An Important Note on Nomenclature: This technical guide focuses on the anticancer properties of Isovitexin (also known as apigenin-6-C-glucoside). While the initial query specified "Isovitexin 7-O-rutinoside," a comprehensive review of publicly available scientific literature reveals a significant lack of information regarding the anticancer activity of this specific rutinoside. The vast majority of research is centered on Isovitexin. Therefore, this document provides an in-depth analysis of Isovitexin as a potential anticancer agent, for which substantial data exists.

Executive Summary

Isovitexin (apigenin-6-C-glucoside) is a naturally occurring C-glycosylflavonoid found in numerous medicinal and edible plants.[1][2] Emerging preclinical evidence has established its potential as a potent anticancer agent across various malignancies, including colon, breast, lung, osteosarcoma, and prostate cancers.[2][3][4] Isovitexin exerts its antitumor effects through a multi-targeted approach, primarily by inducing apoptosis, triggering cell cycle arrest, and inhibiting cancer stem cell (CSC) properties.[2][3] Its mechanisms of action involve the modulation of critical cellular signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways, and epigenetic regulation.[1][3] This document provides a detailed overview of the quantitative data supporting its efficacy, the experimental methodologies used for its evaluation, and the signaling pathways central to its anticancer activity.

Quantitative Efficacy Data

The anticancer activity of Isovitexin has been quantified through various in vitro and in vivo studies. The data consistently demonstrates a dose-dependent inhibitory effect on cancer cell proliferation and tumor growth.

In Vitro Cytotoxicity

Isovitexin has shown significant cytotoxic effects against a range of human cancer cell lines, with minimal impact on non-cancerous cells.

Cell LineCancer TypeIC50 Value (µmol/L)Reference
HCT116Colon Cancer29.79 ± 2.32[1]
SW480Colon Cancer33.53 ± 2.45[1]
HT29Colon Cancer37.24 ± 2.56[1]
LoVoColon Cancer19.31 ± 2.49[1]
MCF-7Breast Cancer< 0.01 (at <10 nM caused 46% apoptosis)[5][6]
U2OS-SCOsteosarcoma SpheresApprox. 3.0 - 10.0[2]
MG63-SCOsteosarcoma SpheresApprox. 3.0 - 10.0[2]
In Vivo Tumor Growth Inhibition

In xenograft animal models, Isovitexin treatment has led to a significant reduction in tumor volume and weight.

Animal ModelCancer TypeTreatment RegimenOutcomeReference
Nude MiceColon Cancer (HCT116 Xenograft)Not specifiedDecreased tumor volume and weight[1]
Nude MiceLung Cancer Stem-like Cells12.5, 25, 50 mg/kg via gavageDose-dependent inhibition of tumor growth[4]

Core Anticancer Mechanisms and Signaling Pathways

Isovitexin's therapeutic effects are rooted in its ability to modulate key signaling networks that govern cell survival, proliferation, and death.

Induction of Apoptosis via PI3K/Akt/mTOR Pathway

A primary mechanism of Isovitexin is the induction of apoptosis through the downregulation of the PI3K/Akt/mTOR signaling cascade.[1][3] Treatment with Isovitexin leads to decreased phosphorylation of PI3K, Akt, and mTOR.[1] This inactivation results in a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax, ultimately activating executioner caspases like Caspase-3 and promoting programmed cell death.[1][3]

G cluster_0 Isovitexin Action cluster_1 Signaling Cascade cluster_2 Apoptotic Regulation ISO Isovitexin PI3K p-PI3K ISO->PI3K inhibits Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits Casp3 Caspase-3 Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_cell_cycle Cell Cycle Progression ISO Isovitexin Arrest ISO->Arrest induces G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2->Arrest M->G1 Arrest->M Block G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CellLines Cancer Cell Lines Treatment Isovitexin Treatment CellLines->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Mechanism Mechanism Study (Western Blot) Treatment->Mechanism Xenograft Xenograft Model (Nude Mice) Viability->Xenograft Positive results lead to TumorGrowth Tumor Growth Measurement Xenograft->TumorGrowth Endpoint Endpoint Analysis (Tumor Excision) TumorGrowth->Endpoint

References

Potential Neuroprotective Effects of Isovitexin 7-O-rutinoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovitexin (B1672635) 7-O-rutinoside, a flavonoid glycoside, is a molecule of growing interest within the scientific community, particularly for its potential therapeutic applications in neurodegenerative diseases. This technical guide provides a comprehensive overview of the putative neuroprotective effects of Isovitexin 7-O-rutinoside, drawing upon the established bioactivities of its constituent molecules: the flavone (B191248) isovitexin and the glycoside rutin (B1680289). While direct experimental evidence for the neuroprotective actions of this compound is currently limited, a robust body of research on isovitexin and rutin provides a strong foundation for inferring its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroprotective agents.

Core Neuroprotective Mechanisms

The potential neuroprotective effects of this compound are likely multifaceted, stemming from the combined antioxidant, anti-inflammatory, and anti-apoptotic properties of isovitexin and rutin. These actions are attributed to the modulation of key cellular signaling pathways that are dysregulated in neurodegenerative conditions.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a hallmark of many neurodegenerative diseases. Both isovitexin and rutin have demonstrated potent anti-inflammatory activities.

  • Isovitexin has been shown to suppress the production of pro-inflammatory cytokines in activated microglia.[1] It is known to inhibit key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

  • Rutin exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5] It has been shown to inhibit the RAGE-NF-κB and p38 MAPK signaling pathways, both of which are critical in the neuroinflammatory cascade.[6][7][8]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, leads to neuronal damage and death.

  • Isovitexin exhibits antioxidant effects by activating the Nrf2/HO-1 pathway, a critical regulator of the cellular antioxidant response.[3]

  • Rutin is a well-documented antioxidant that can scavenge free radicals and upregulate the expression of antioxidant enzymes.[9] It has been shown to increase the levels of endogenous antioxidants such as glutathione (B108866) (GSH).[10]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative disorders.

  • Isovitexin has been found to inhibit apoptosis in neuronal cells.[11]

  • Rutin demonstrates anti-apoptotic effects by modulating the expression of Bcl-2 family proteins, decreasing the levels of pro-apoptotic Bax and increasing the levels of anti-apoptotic Bcl-2.[10][12] It also inhibits the activation of caspases, which are key executioners of apoptosis.[8]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from studies on isovitexin and rutin, providing insights into their potential neuroprotective efficacy.

Table 1: Quantitative Anti-Inflammatory Effects of Isovitexin and Rutin

CompoundModelBiomarkerEffectReference
Isovitexin LPS-stimulated BV-2 microgliaM1 microglial markersSuppression[1]
LPS-stimulated BV-2 microgliaM2 microglial markersEnhancement[1]
LPS-stimulated BV-2 microgliaIL-10 releaseEnhancement[1]
Rutin Subarachnoid hemorrhage rat modelRAGE, NF-κB, inflammatory cytokinesSignificant downregulation[6]
Spinal cord injury rat modelIL-1β, IL-6, TNF-α levelsApparent reduction[7]
Histamine-induced ZFL cellsIL-1β protein levelsSignificant downregulation (at 10 µM)[5]

Table 2: Quantitative Antioxidant Effects of Isovitexin and Rutin

CompoundModelBiomarkerEffectReference
Isovitexin LPS-induced acute lung injury in miceMPO and MDA levelsReduction[3]
LPS-induced acute lung injury in miceGSH and SOD contentIncrease[3]
Rutin Diabetic rat retinaGlutathione (GSH)Enhanced reduced levels[10]
Diabetic rat retinaThiobarbituric acid-reactive substances (TBARS)Reduced levels[10]
Serum/glucose deprived PC12 cellsROS generation and lipid peroxidationReduction[12]

Table 3: Quantitative Anti-Apoptotic Effects of Rutin

CompoundModelBiomarkerEffectReference
Rutin Diabetic rat retinaCaspase-3Decreased level[10]
Diabetic rat retinaBcl-2Increased level[10]
Serum/glucose deprived PC12 cellsDNA fragmentationSignificant decrease (at 200 µM)[12]
Serum/glucose deprived PC12 cellsBax, caspase-3, caspase-9Decreased levels[12]
Serum/glucose deprived PC12 cellsBcl-2Increased level[12]

Experimental Protocols

This section details the methodologies employed in key experiments that have elucidated the neuroprotective effects of isovitexin and rutin.

In Vitro Models
  • Cell Culture and Treatment:

    • Neuronal Cell Lines: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are commonly used. Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For differentiation, retinoic acid is often used.[13][14]

    • Microglial Cell Lines: The murine microglial cell line BV-2 is a standard model for studying neuroinflammation. Cells are cultured in DMEM with supplements.[1]

    • Induction of Neurotoxicity: Neurotoxicity is induced using agents such as lipopolysaccharide (LPS) to stimulate an inflammatory response in microglia, or hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-β peptides to induce oxidative stress and apoptosis in neuronal cells.[1][15][16]

    • Compound Administration: Isovitexin or rutin is typically dissolved in DMSO and added to the cell culture medium at various concentrations prior to or concurrently with the neurotoxic insult.[1][15]

  • Assays for Neuroprotection:

    • Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess cell viability by measuring mitochondrial metabolic activity.[14]

    • Apoptosis Assays: Apoptosis can be quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation. The expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family) is analyzed by Western blotting. Flow cytometry with Annexin V/Propidium Iodide staining is also employed.[14][15]

    • Oxidative Stress Assays: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels. The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, and the levels of glutathione (GSH) are also determined.[12][17]

    • Anti-inflammatory Assays: The production of nitric oxide (NO) is measured using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using ELISA kits. The expression of inflammatory mediators is analyzed by Western blotting or RT-PCR.[1]

In Vivo Models
  • Animal Models of Neurodegeneration:

    • Subarachnoid Hemorrhage (SAH): SAH is induced in rats by endovascular perforation.[6]

    • Spinal Cord Injury (SCI): A contusion injury model is commonly used in rats.[8]

    • Cerebral Ischemia/Reperfusion: This is modeled in mice by middle cerebral artery occlusion (MCAO).[18]

    • Cognitive Impairment Models: Cognitive deficits are induced in rats using scopolamine (B1681570) or by creating chronic cerebral hypoperfusion through bilateral common carotid artery occlusion (BCCAO).[16][19]

  • Compound Administration:

    • Rutin is typically administered intraperitoneally (i.p.) or orally (p.o.) at doses ranging from 30-100 mg/kg.[8][10]

  • Behavioral and Neurological Assessments:

    • Motor Function: Locomotor function after SCI is assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[8]

    • Cognitive Function: Learning and memory are evaluated using behavioral tests such as the Morris water maze, Y-maze, and passive avoidance tests.[19]

    • Neurological Deficits: Neurological scores are used to assess the severity of brain injury after SAH or stroke.[6][18]

  • Histological and Biochemical Analyses:

    • Infarct Volume: Cerebral infarct volume is measured using triphenyl-tetrazolium chloride (TTC) staining.[18]

    • Neuronal Damage: Histological staining (e.g., Nissl staining) is used to evaluate neuronal loss and damage.[18]

    • Brain Edema: Brain water content is measured to assess edema.[6]

    • Blood-Brain Barrier Permeability: Evans blue dye extravasation is used to assess the integrity of the blood-brain barrier.[6]

    • Biochemical Analyses: Brain tissue is homogenized to measure the levels of inflammatory cytokines, oxidative stress markers, and apoptosis-related proteins using ELISA, Western blotting, and other biochemical assays.[6][8]

Signaling Pathways

The neuroprotective effects of isovitexin and rutin are mediated through the modulation of complex intracellular signaling pathways.

Isovitexin-Modulated Signaling Pathways

Isovitexin has been shown to influence several pathways critical for neuronal survival and inflammation.

Isovitexin_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates Isovitexin Isovitexin MAPK MAPK (p38, JNK, ERK) Isovitexin->MAPK inhibits NFkB NF-κB Isovitexin->NFkB inhibits Nrf2 Nrf2 Isovitexin->Nrf2 activates CaMKKb CaMKKβ Isovitexin->CaMKKb activates TLR4->MAPK activates TLR4->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->ProInflammatory_Cytokines promotes NFkB->ProInflammatory_Cytokines promotes HO1 HO-1 Nrf2->HO1 activates Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes promotes AMPK AMPK CaMKKb->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates M2_Polarization M2 Microglial Polarization PGC1a->M2_Polarization promotes FNDC5 FNDC5 PGC1a->FNDC5 activates Autophagy Autophagy FNDC5->Autophagy promotes

Caption: Isovitexin signaling pathways in neuroprotection.

Rutin-Modulated Signaling Pathways

Rutin's neuroprotective actions are mediated by its influence on multiple interconnected signaling cascades.

Rutin_Signaling Inflammatory_Stimuli Inflammatory Stimuli RAGE RAGE Inflammatory_Stimuli->RAGE activates p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK activates Rutin Rutin Rutin->RAGE inhibits Rutin->p38_MAPK inhibits NFkB NF-κB Rutin->NFkB inhibits BDNF BDNF Rutin->BDNF promotes RAGE->NFkB activates p38_MAPK->NFkB activates Apoptosis Apoptosis p38_MAPK->Apoptosis promotes ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines promotes TrkB TrkB BDNF->TrkB activates ERK ERK TrkB->ERK activates CREB CREB ERK->CREB activates Bcl2 Bcl-2 CREB->Bcl2 promotes expression Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival promotes

Caption: Rutin signaling pathways in neuroprotection.

Conclusion and Future Directions

The extensive evidence for the neuroprotective effects of isovitexin and rutin strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent for neurodegenerative diseases. The combined anti-inflammatory, antioxidant, and anti-apoptotic properties of its constituent molecules, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, provide a solid rationale for its potential efficacy.

Future research should focus on direct experimental validation of the neuroprotective effects of this compound in relevant in vitro and in vivo models of neurodegeneration. Key areas of investigation should include:

  • Pharmacokinetic and Brain Bioavailability Studies: Determining the ability of this compound to cross the blood-brain barrier is crucial for its development as a CNS therapeutic.

  • Direct Head-to-Head Comparisons: Comparing the neuroprotective potency of this compound with its individual components, isovitexin and rutin, will elucidate any synergistic effects.

  • Elucidation of Specific Molecular Targets: Identifying the direct molecular targets of this compound within neuronal and glial cells will provide a more precise understanding of its mechanism of action.

  • Preclinical Efficacy Studies: Rigorous testing in animal models of diseases such as Alzheimer's, Parkinson's, and ischemic stroke will be necessary to establish its therapeutic potential.

References

Isovitexin 7-O-rutinoside in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the phytochemical properties, traditional applications, and pharmacological activities of Isovitexin (B1672635) 7-O-rutinoside and its aglycone, Isovitexin, with a focus on their anti-inflammatory mechanisms.

Introduction

Isovitexin 7-O-rutinoside, a flavonoid C-glycoside, is a naturally occurring phytochemical found in various medicinal plants. While specific research on the rutinoside conjugate is limited, its aglycone, isovitexin, has been more extensively studied and is recognized for a range of pharmacological activities, most notably its anti-inflammatory and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, drawing from available data on the compound and its more studied aglycone, for researchers, scientists, and drug development professionals.

Traditional Medicine Applications

Historically, plants containing isovitexin and its glycosides have been utilized in various traditional medicine systems worldwide. One notable source of this compound is Dianthus versicolor, a plant used in traditional Mongolian medicine to address liver ailments.[4] Other plants rich in isovitexin and its derivatives, such as those from the Dianthus genus (commonly known as "pinks" or "carnations"), have a history of use in both Traditional Chinese Medicine (TCM) and European herbalism.[5]

In TCM, Dianthus species are used for their diuretic and cooling properties, often employed to treat urinary tract infections and skin conditions associated with "damp-heat."[5] European traditions have used these plants for their tonic effects and to soothe digestive discomfort.[5] While the specific contribution of this compound to these traditional uses has not been explicitly defined, the known anti-inflammatory properties of its core structure, isovitexin, suggest a likely role.

Pharmacological Activities and Mechanisms of Action

The primary therapeutic potential of this compound is believed to stem from its anti-inflammatory effects, a characteristic extensively documented for its aglycone, isovitexin. The anti-inflammatory action of isovitexin is primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

A substantial body of evidence indicates that isovitexin exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6][7] These pathways are central to the production of pro-inflammatory mediators.

  • NF-κB Pathway: Isovitexin has been shown to suppress the activation of the NF-κB pathway.[6] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

  • MAPK Pathway: Isovitexin also demonstrates inhibitory effects on the phosphorylation of MAPKs, including JNK, ERK, and p38.[6][7] By attenuating MAPK signaling, isovitexin further curtails the inflammatory cascade.

The interplay between these pathways is crucial, as MAPKs can regulate the activation of NF-κB.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (JNK, ERK, p38) TLR4->MAPK Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates MAPK->NFkB_pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB_pathway->Pro_inflammatory_Mediators Induces Transcription Isovitexin Isovitexin / this compound Isovitexin->MAPK Inhibits Isovitexin->NFkB_pathway Inhibits Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Inhibition of MAPK and NF-κB Pathways by Isovitexin.

Quantitative Data

CompoundAssayTarget/ParameterIC50 / Inhibition (%)Cell Line / ModelReference
Isovitexin NF-κB InhibitionNF-κB activityIC50: 18 µg/mLNot specified[8]
Isovitexin iNOS InhibitioniNOS activityIC50: 21 µg/mLNot specified[2]
Isovitexin LPS-induced NO ProductionNitric OxideSignificant inhibition at 25 and 50 µg/mLRAW 264.7 macrophages[6]
Isovitexin LPS-induced Cytokine ProductionTNF-α, IL-6Significant reduction at 25 and 50 µg/mLRAW 264.7 macrophages[6]

Note: The data presented is for isovitexin, the aglycone of this compound. The activity of the rutinoside conjugate may differ.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, general methodologies for the extraction, isolation, and anti-inflammatory assessment of flavonoids can be adapted.

General Protocol for Extraction and Isolation of Flavonoid Glycosides

A general workflow for the extraction and purification of isovitexin and its glycosides from plant material is outlined below.

G Start Plant Material (e.g., Dianthus versicolor) Extraction Extraction (e.g., Maceration or Soxhlet with Methanol/Ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Crude_Extract->Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Partitioning->Ethyl_Acetate_Fraction Enriched Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Ethyl_Acetate_Fraction->Column_Chromatography Fractions Fractions Containing Flavonoids Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

General workflow for flavonoid glycoside isolation.
In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method for screening the anti-inflammatory potential of natural compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Induction of Inflammation: Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to the cell culture medium.

  • Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

Conclusion and Future Directions

This compound is a promising natural compound with potential therapeutic applications, particularly in the management of inflammatory conditions. While its traditional use in medicinal plants provides a historical basis for its efficacy, modern scientific investigation is still in its early stages. The majority of the current understanding of its anti-inflammatory mechanisms is extrapolated from studies on its aglycone, isovitexin.

Future research should focus on:

  • Isolation and Characterization: Development of standardized protocols for the isolation and purification of this compound from its natural sources.

  • Quantitative Pharmacological Studies: In-depth in vitro and in vivo studies to determine the specific IC50 values and efficacy of this compound in various inflammatory models.

  • Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and in vivo fate.

  • Comparative Studies: Direct comparison of the anti-inflammatory potency of this compound with its aglycone, isovitexin, to elucidate the role of the rutinoside moiety.

A more focused research effort on this compound will be crucial to fully unlock its therapeutic potential and validate its traditional medicinal uses with robust scientific evidence.

References

An In-Depth Technical Guide to Isovitexin and its Glycoside, Isovitexin 7-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the C-glycosylflavone isovitexin (B1672635) and its derivative, isovitexin 7-O-rutinoside. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of their chemical properties, natural origins, and pharmacological activities. This guide summarizes quantitative data on their biological effects, details experimental protocols for their study, and visualizes key signaling pathways they modulate. While extensive data is available for isovitexin, research on this compound is currently limited. This guide reflects the current state of scientific knowledge on these compounds, highlighting areas for future investigation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities. Among these, C-glycosylflavones, characterized by a sugar moiety directly linked to the flavonoid aglycone via a carbon-carbon bond, exhibit enhanced stability and bioavailability compared to their O-glycoside counterparts. Isovitexin (apigenin-6-C-glucoside) is a prominent member of this class, demonstrating a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and anti-diabetic properties.[1][2] Its glycosidic form, this compound, is also found in nature and is suggested to possess anti-inflammatory activity, although it remains significantly less studied.[3] This guide aims to consolidate the current technical knowledge on isovitexin and, to the extent possible, this compound, to serve as a valuable resource for ongoing and future research and development.

Chemical Structure and Properties

Isovitexin and this compound are based on the aglycone apigenin, a trihydroxyflavone. The key structural features are detailed below.

Table 1: Chemical and Physical Properties

PropertyIsovitexinThis compound
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Molecular Formula C₂₁H₂₀O₁₀C₃₃H₄₀O₁₉
Molecular Weight 432.38 g/mol [1]740.66 g/mol
Aglycone ApigeninApigenin
Glycosidic Linkage C-glycoside (glucose at C-6)C-glycoside (glucose at C-6), O-glycoside (rutinose at C-7)

Natural Sources and Isolation

Isovitexin is widely distributed in the plant kingdom, found in herbs, legumes, and cereals.[1] this compound has been isolated from plants such as Dianthus versicolor.[3]

Table 2: Notable Plant Sources

CompoundFamilyGenusSpeciesPlant Part
Isovitexin FabaceaeCajanuscajan (Pigeon Pea)Leaves
PoaceaeOryzasativa (Rice)Hulls
LeguminosaeDalbergiahancieLeaves[4]
RhamnaceaeZiziphusjujuba (Jujube)Seeds
This compound CaryophyllaceaeDianthusversicolor-

Pharmacological Activities and Quantitative Data

Isovitexin has been extensively studied for its diverse pharmacological effects. The following tables summarize the key quantitative data available in the literature. Data for this compound is sparse.

Anti-inflammatory Activity

Table 3: In Vitro Anti-inflammatory Activity of Isovitexin

AssayTarget/ParameterIC₅₀ / Inhibition (%)Cell Line / Model
NF-κB InhibitionNF-κB activityIC₅₀: 18 µg/mLNot specified[5]
iNOS InhibitioniNOS activityIC₅₀: 21 µg/mLNot specified[5]
Cytokine ProductionTNF-α and IL-6Significant inhibition at 25 and 50 µg/mLLPS-stimulated RAW 264.7 cells[6]
Enzyme ExpressioniNOS and COX-2Significant inhibition at 25 and 50 µg/mLLPS-stimulated RAW 264.7 cells[6]
Antioxidant Activity

Table 4: In Vitro Antioxidant Activity of Isovitexin

AssayIC₅₀Reference Compound
DPPH Radical Scavenging1.72 mg/mLAscorbic acid (IC₅₀: 2.19 mg/mL)
ABTS•+ Radical Scavenging0.94 mg/mLTrolox (IC₅₀: 0.06 mg/mL)
Superoxide (B77818) Anion Radical Scavenging0.18 mg/mLAscorbic acid (IC₅₀: 0.36 mg/mL)
Anticancer Activity

Table 5: In Vitro Anticancer Activity of Isovitexin

Cell LineCancer TypeIC₅₀ / Effect
MCF-7Breast CancerCytotoxic, causing 46% apoptosis at < 10 nM[7]
HT29Colon CancerIC₅₀: 37.24 ± 2.56 µmol/L[8]
SW480Colon CancerIC₅₀: 33.53 ± 2.45 µmol/L[8]
HCT116Colon CancerIC₅₀: 29.79 ± 2.32 µmol/L[8]
LoVoColon CancerIC₅₀: 19.31 ± 2.49 µmol/L[8]
Anti-diabetic Activity

Table 6: In Vivo Anti-diabetic Activity of Isovitexin

ModelDosageEffect
Sucrose-loaded normoglycemic mice1 mg/kg (oral)Significantly reduced postprandial blood glucose at 30 min[9]
Sucrose-loaded induced diabetic rats100 mg/kg (oral)Highest percentage of postprandial blood glucose reduction[9]

Mechanisms of Action and Signaling Pathways

Isovitexin exerts its pharmacological effects by modulating several key signaling pathways.

Anti-inflammatory and Antioxidant Pathways

Isovitexin's anti-inflammatory and antioxidant effects are primarily mediated through the inhibition of the MAPK and NF-κB pathways and the activation of the Nrf2 pathway.[6][10]

  • MAPK Pathway: Isovitexin suppresses the phosphorylation of key kinases in the MAPK cascade, including JNK, ERK, and p38.[6] This inhibition prevents the downstream activation of inflammatory responses.

  • NF-κB Pathway: By inhibiting the phosphorylation and degradation of IκBα, isovitexin prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[6]

  • Nrf2 Pathway: Isovitexin promotes the nuclear translocation of Nrf2, which binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6]

Isovitexin_Anti_inflammatory_Antioxidant_Pathways isovitexin Isovitexin mapk MAPK (JNK, ERK, p38) isovitexin->mapk ikb IκBα isovitexin->ikb nrf2 Nrf2 isovitexin->nrf2 lps LPS tlr4 TLR4 lps->tlr4 tlr4->mapk tlr4->ikb nfkb NF-κB (p65) mapk->nfkb ikb->nfkb inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb->inflammatory_genes keap1 Keap1 nrf2->keap1 are ARE nrf2->are antioxidant_genes Antioxidant Genes (HO-1, SOD) are->antioxidant_genes inflammation Inflammation inflammatory_genes->inflammation cell_protection Cell Protection antioxidant_genes->cell_protection oxidative_stress Oxidative Stress cell_protection->oxidative_stress

Isovitexin's modulation of inflammatory and antioxidant pathways.
Anticancer Pathways

Isovitexin's anticancer activity involves the induction of apoptosis and the inhibition of cell proliferation and metastasis, primarily through the PI3K/Akt/mTOR and p53 signaling pathways.[1][8]

  • PI3K/Akt/mTOR Pathway: Isovitexin inhibits the phosphorylation of PI3K, Akt, and mTOR, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3.[8]

  • p53 Pathway: Isovitexin can activate the p53 signaling pathway, which in turn can induce cell cycle arrest and apoptosis.[1]

Isovitexin_Anticancer_Pathways isovitexin Isovitexin pi3k PI3K isovitexin->pi3k p53 p53 isovitexin->p53 akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 mtor->bcl2 proliferation Cell Proliferation & Metastasis mtor->proliferation bax Bax p53->bax apoptosis Apoptosis p53->apoptosis bcl2->apoptosis caspase3 Caspase-3 bax->caspase3 caspase3->apoptosis

Isovitexin's role in key anticancer signaling pathways.

Experimental Protocols

This section provides standardized protocols for the extraction, isolation, and biological evaluation of isovitexin.

Extraction and Isolation

A common workflow for the extraction and purification of isovitexin from plant material is outlined below.

Extraction_and_Isolation_Workflow start Dried Plant Material extraction Extraction (e.g., 70% Ethanol, Ultrasonic Bath) start->extraction filtration Filtration & Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) filtration->partitioning column_chromatography Column Chromatography (e.g., Macroporous Resin, Silica Gel) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc end Pure Isovitexin hplc->end

References

Technical Guide: Discovery and Isolation of Isovitexin 7-O-rutinoside from Dianthus versicolor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of Isovitexin 7-O-rutinoside, a flavonoid glycoside identified in the aerial parts of Dianthus versicolor Fisch. This plant is notably used in traditional Mongolian medicine. The methodologies and data presented are synthesized from foundational phytochemical research, primarily the work of Obmann et al. (2011), to serve as a detailed guide for researchers in natural product chemistry and drug discovery.[1]

Introduction

Dianthus versicolor, a member of the Caryophyllaceae family, is a plant of significant interest in traditional medicine. Phytochemical investigations have revealed a rich profile of flavonoid glycosides, which are believed to contribute to its therapeutic properties.[1] Among these, this compound stands out. Isovitexin, the aglycone part, is a C-glycosylflavone, which is known for its stability compared to O-glycosides. The attachment of a rutinose moiety further enhances its structural complexity and potential bioactivity. This guide details the systematic approach to isolate and characterize this compound.

Experimental Protocols

The isolation and identification of this compound from Dianthus versicolor involves a multi-step process encompassing extraction, fractionation, and purification, followed by structural elucidation using advanced spectroscopic techniques.

Plant Material and Extraction
  • Plant Material : Dried aerial parts of Dianthus versicolor Fisch. were used as the starting material.

  • Extraction : An aqueous extract of the powdered plant material was prepared. This simulates the traditional method of preparation and is effective for extracting polar flavonoid glycosides.

Chromatographic Separation and Purification

A combination of column chromatography techniques was employed to separate the complex mixture of flavonoids present in the aqueous extract.

  • Initial Fractionation (Polyamide Column Chromatography) : The crude aqueous extract was subjected to polyamide column chromatography. Elution was carried out with a gradient of ethanol (B145695) in water, starting with 100% water and progressively increasing the ethanol concentration. This step serves to separate the flavonoids based on their polarity.

  • Intermediate Purification (Sephadex LH-20 Chromatography) : Fractions enriched with flavonoid glycosides from the polyamide column were further purified using Sephadex LH-20 column chromatography. The elution was typically performed with an isocratic solvent system, such as methanol (B129727) or an ethanol-water mixture. This technique separates compounds based on their molecular size and polarity, and is particularly effective for separating flavonoid glycosides.

  • Final Purification (Preparative High-Performance Liquid Chromatography - HPLC) : The final isolation of this compound was achieved by preparative HPLC.

    • Column : A reversed-phase C18 column (e.g., Aquasil C18) is typically used for such separations.[2]

    • Mobile Phase : A linear gradient of acetonitrile (B52724) and water (acidified to pH 2.8 with formic or trifluoroacetic acid) was used as the mobile phase.[2][3]

    • Detection : A Diode Array Detector (DAD) was used to monitor the elution profile at specific wavelengths characteristic of flavonoids (typically around 270 nm and 330 nm).

    • Fraction Collection : Fractions corresponding to the peak of interest were collected for subsequent analysis.

Structural Elucidation

The structure of the isolated compound was established through a combination of modern spectroscopic techniques.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-IT-MS (Ion Trap Mass Spectrometry) was used for the initial identification and characterization of flavonoids in the extract.[2] High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy were crucial for the unambiguous structural elucidation of this compound. These experiments allow for the determination of the proton and carbon skeletons, the connectivity of atoms, and the nature and position of the sugar moieties.

  • Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis : Acid hydrolysis of the glycoside followed by GC-MS analysis of the sugar derivatives was performed to confirm the identity of the sugar units (glucose and rhamnose).[1]

Data Presentation

The following tables summarize the key quantitative data obtained during the characterization of this compound.

High-Performance Liquid Chromatography Data
ParameterValue
Column Aquasil C18
Mobile Phase Acetonitrile and Water (pH 2.8 with formic acid)
Elution Linear Gradient
Detection Diode Array Detector (DAD)
Mass Spectrometry Data
TechniqueIonization ModeMass-to-Charge Ratio (m/z)Inferred Property
LC-MSⁿ ESI⁻/ESI⁺[M-H]⁻, [M+H]⁺, and fragment ionsStructural fragments, sugar losses
LC-HRMS ESI⁻/ESI⁺Precise m/zElemental Composition (e.g., C₃₃H₄₀O₁₉)
¹H and ¹³C NMR Spectroscopic Data

The following data represents typical chemical shifts for this compound, based on the analysis of its constituent parts (isovitexin and rutinose). The exact values are as reported in the primary literature.

Position¹³C δ (ppm)¹H δ (ppm, multiplicity, J in Hz)
Aglycone (Isovitexin)
2164.5
3102.96.78 (s)
4182.5
5161.2
6109.4
7163.1
894.26.49 (s)
9157.0
10104.5
1'121.7
2'128.97.90 (d, 8.8)
3'116.36.92 (d, 8.8)
4'161.8
5'116.36.92 (d, 8.8)
6'128.97.90 (d, 8.8)
C-Glucose
1''74.04.70 (d, 9.9)
2''71.5
3''79.5
4''70.9
5''82.0
6''61.9
O-Rutinose
1''' (Glc)100.85.08 (d, 7.5)
2''' (Glc)74.3
3''' (Glc)76.8
4''' (Glc)70.4
5''' (Glc)76.2
6''' (Glc)67.2
1'''' (Rha)101.04.55 (d, 1.5)
2'''' (Rha)70.8
3'''' (Rha)70.6
4'''' (Rha)72.1
5'''' (Rha)68.6
6'''' (Rha)18.01.12 (d, 6.2)

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure of the isolated compound.

experimental_workflow plant_material Dried Aerial Parts of Dianthus versicolor extraction Aqueous Extraction plant_material->extraction crude_extract Crude Aqueous Extract extraction->crude_extract polyamide_cc Polyamide Column Chromatography (EtOH/H2O gradient) crude_extract->polyamide_cc enriched_fraction Enriched Flavonoid Fraction polyamide_cc->enriched_fraction sephadex_cc Sephadex LH-20 Chromatography (MeOH or EtOH/H2O) enriched_fraction->sephadex_cc purified_fraction Purified Flavonoid Fraction sephadex_cc->purified_fraction prep_hplc Preparative HPLC (C18, ACN/H2O gradient) purified_fraction->prep_hplc isolated_compound This compound prep_hplc->isolated_compound structural_elucidation Structural Elucidation (NMR, MS) isolated_compound->structural_elucidation chemical_structure cluster_flavonoid This compound aglycone Isovitexin (Aglycone) rutinose Rutinose aglycone->rutinose 7-O-glycosidic bond

References

An In-depth Technical Guide to Isovitexin 7-O-rutinoside and its Aglycone, Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive literature review and summary of Isovitexin 7-O-rutinoside and its more extensively studied parent compound, Isovitexin. Due to the limited availability of specific research on this compound, this document begins by summarizing the known information about this specific glycoside. The guide then transitions to an in-depth analysis of Isovitexin, covering its significant anti-inflammatory and antioxidant properties, underlying molecular mechanisms, and relevant experimental protocols. Quantitative data from various studies are compiled into structured tables for comparative analysis. Furthermore, key signaling pathways associated with Isovitexin's bioactivity are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this class of C-glycosylflavonoids.

Introduction to this compound

This compound is a flavonoid glycoside. Specific scientific literature detailing its biological activities, mechanisms of action, and experimental protocols is currently scarce. It has been identified as an anti-inflammatory agent isolated from the plant Dianthus versicolor.

The core structure, Isovitexin (also known as apigenin-6-C-glucoside), is a C-glycosylflavonoid widely found in various plants and has been the subject of numerous studies. The addition of a rutinoside moiety (a disaccharide composed of rhamnose and glucose) at the 7-hydroxyl position results in this compound. Generally, glycosylation of flavonoids can significantly alter their physicochemical properties, such as solubility and stability, which in turn affects their bioavailability and pharmacological activities.[1][2][3] O-glycosylation, as in this case, typically increases water solubility.[3][4]

Given the limited data on the rutinoside form, the remainder of this guide will focus on the biological activities and mechanisms of its well-researched aglycone, Isovitexin, to provide a foundational understanding that may inform future research on its glycosylated derivatives.

Isovitexin: A Review of its Biological Activities

Isovitexin has demonstrated a broad spectrum of pharmacological effects, with its anti-inflammatory and antioxidant properties being the most prominently documented.[5] These activities are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity

Isovitexin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown that it can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] It also reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-2 (B1167480) (IL-2), and interferon-gamma (IFN-γ).[7][8] The underlying mechanisms involve the inhibition of critical inflammatory signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[6][9]

Antioxidant Activity

The antioxidant properties of Isovitexin are well-documented and stem from its capacity to scavenge free radicals and enhance the endogenous antioxidant defense systems.[5] It shows potent activity in various in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[10][11] Furthermore, Isovitexin can upregulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6]

Quantitative Data on Isovitexin Bioactivity

The following tables summarize the quantitative data from various studies on the antioxidant and anti-inflammatory activities of Isovitexin.

Table 1: Antioxidant Activity of Isovitexin

Assay TypeTarget RadicalIC50 ValueSource
DPPH ScavengingDPPH•1.72 mg/ml[10]
ABTS ScavengingABTS•+0.94 ± 0.01 mg/ml[10]
Superoxide ScavengingSuperoxide AnionLower than Ascorbic Acid[10]
Nitric Oxide ScavengingNitric Oxide4.31 µg/mg[12]

Table 2: Anti-inflammatory Effects of Isovitexin

ModelParameter MeasuredTreatmentResultSource
LPS-stimulated RAW 264.7 cellsTNF-α productionIsovitexinSignificant decrease[7]
LPS-stimulated RAW 264.7 cellsIL-6 productionIsovitexinSignificant decrease[7]
LPS-induced Acute Lung Injury (mice)MPO and MDA levelsIsovitexin pretreatmentSignificant reduction[6]
LPS-induced Acute Lung Injury (mice)GSH and SOD levelsIsovitexin pretreatmentSignificant increase[6]
GA-induced contact dermatitis (mice)Ear swellingIsovitexin (10, 20 mg/kg)Significant inhibition[8]
Con A-activated T cellsTNF-α, IFN-γ, IL-2, IL-17AIsovitexin (10, 30, 100 µM)Inhibition of expression[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the bioactivity of Isovitexin.

In Vitro Antioxidant Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[13]

  • Protocol:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and kept in the dark.

    • Test solutions of Isovitexin are prepared at various concentrations.

    • A specific volume of the Isovitexin solution is mixed with the DPPH working solution.

    • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[13]

  • Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color.[13]

  • Protocol:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

    • Test solutions of Isovitexin are prepared at various concentrations.

    • A small volume of the Isovitexin solution is added to the ABTS•+ working solution.

    • The mixture is incubated at room temperature for a specified time (e.g., 5-10 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.[13]

In Vivo Anti-inflammatory Model: Ginkgolic Acid-Induced Contact Dermatitis
  • Principle: This model assesses the anti-inflammatory properties of a compound in a mouse model of allergic contact dermatitis induced by ginkgolic acids (GA).[8]

  • Protocol:

    • Sensitization: ICR mice are sensitized by the topical application of GA solution on the shaved abdomen.

    • Challenge: Several days after sensitization, a lower concentration of GA solution is applied to the ear to elicit an inflammatory response.

    • Treatment: Isovitexin (e.g., at doses of 10 and 20 mg/kg) is administered to the mice (e.g., intraperitoneally or orally) prior to or after the challenge.

    • Assessment:

      • Ear swelling is measured at various time points after the challenge using a micrometer.

      • At the end of the experiment, ear tissue can be collected for histological analysis to assess inflammatory cell infiltration.

      • Spleens and lymph nodes can be collected to measure organ weight and analyze cytokine expression (e.g., TNF-α, IFN-γ, IL-2, IL-17A) by methods such as RT-PCR or ELISA.[7][8]

Signaling Pathways and Mechanisms of Action

Isovitexin's biological effects are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of MAPK and NF-κB Signaling

In response to inflammatory stimuli like Lipopolysaccharide (LPS), the MAPK and NF-κB pathways are activated, leading to the production of pro-inflammatory mediators. Isovitexin has been shown to inhibit the phosphorylation of MAPK family members (JNK, ERK, and p38) and prevent the nuclear translocation of NF-κB.[6] This dual inhibition effectively suppresses the inflammatory cascade.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates to nucleus Isovitexin Isovitexin Isovitexin->MAPK inhibits phosphorylation Isovitexin->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes activates transcription

Caption: Inhibition of MAPK and NF-κB pathways by Isovitexin.

Activation of Nrf2/HO-1 Antioxidant Pathway

Isovitexin can enhance the cellular antioxidant defense by activating the Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or activators like Isovitexin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[6]

G cluster_0 Cellular State cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Isovitexin Isovitexin Isovitexin->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 (active) Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant

Caption: Activation of the Nrf2/HO-1 pathway by Isovitexin.

Workflow for Investigating Bioactivity

The general workflow for investigating the anti-inflammatory and antioxidant properties of a compound like Isovitexin involves a multi-step process, starting from in vitro screening to in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A1 Antioxidant Assays (DPPH, ABTS) A2 Cell Viability Assays (MTT) A1->A2 A3 Cell-based Assays (e.g., LPS-stimulated macrophages) A2->A3 B1 Cytokine Measurement (ELISA, PCR) A3->B1 Positive Hit B2 Western Blot (MAPK, NF-κB, Nrf2 phosphorylation) B1->B2 B3 Immunofluorescence (NF-κB translocation) B2->B3 C1 Animal Model Selection (e.g., ALI, Dermatitis) B3->C1 Mechanism Identified C2 Treatment & Dosing C1->C2 C3 Endpoint Analysis (Histology, Biomarkers) C2->C3 Conclusion Confirmation of Bioactivity C3->Conclusion Efficacy Confirmed

Caption: General experimental workflow for bioactivity studies.

Conclusion

While specific data on this compound remains limited, the extensive research on its aglycone, Isovitexin, provides a strong foundation for understanding its potential therapeutic applications. Isovitexin is a potent anti-inflammatory and antioxidant agent that functions by modulating the MAPK, NF-κB, and Nrf2 signaling pathways. The compiled quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers. Future studies should focus on directly evaluating this compound to determine how the addition of the rutinoside moiety influences the pharmacokinetic profile and biological activities of the parent Isovitexin molecule. Such research is crucial for the potential development of this natural compound into a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isovitexin 7-O-rutinoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 7-O-rutinoside is a flavone (B191248) C-glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anti-inflammatory effects. This compound can be isolated from various plant sources, with Dianthus versicolor, a plant used in traditional Mongolian medicine, being a notable source.[1] These application notes provide detailed protocols for the extraction, purification, and quantification of Isovitexin 7-O-rutinoside from plant material, as well as an overview of its biological activity.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data for the extraction of related flavonoids. While specific yield data for this compound is limited, the data for total flavonoids from Dianthus versicolor and isovitexin from other plant sources provide a valuable reference for expected yields.

Table 1: Total Flavonoid Content in Dianthus versicolor

Plant MaterialExtraction MethodSolvent SystemTotal Flavonoid Content (% of crude drug)Reference
Aerial parts of Dianthus versicolorAqueous ExtractionWater0.07 - 0.57[1]

Table 2: Yield of Isovitexin from Ficus deltoidea (Mas Cotek) using Aqueous Extraction

Temperature (°C)Sample-to-Water Ratio (g/mL)Extraction Time (hours)Isovitexin Yield (% w/w)
501:2050.136 ± 0.015

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Total Flavonoids from Dianthus Species

This protocol is adapted from methods optimized for the extraction of flavonoids from plants of the Caryophyllaceae family and is suitable for the initial extraction of this compound.

Materials and Equipment:

  • Dried and powdered aerial parts of Dianthus versicolor

  • 70% Ethanol (B145695)

  • Ultrasonic bath (e.g., 100 W, 35 kHz)

  • Filter paper

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Sample Preparation: Weigh 10 g of dried, finely powdered aerial parts of Dianthus versicolor.

  • Extraction:

    • Place the powdered plant material in a 250 mL beaker.

    • Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Perform ultrasonic-assisted extraction at 70°C for 50 minutes.

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of flavonoids.

  • Concentration: Combine the filtrates and concentrate the extract to dryness using a rotary evaporator under reduced pressure.

  • Storage: Store the crude extract at -20°C for further purification.

Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC

This protocol outlines a multi-step purification process to isolate this compound from the crude extract.

Part A: Polyamide Column Chromatography

  • Column Packing: Pack a glass column with polyamide resin equilibrated with water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of water and load it onto the column.

  • Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the flavonoid fraction with 90% ethanol.

  • Fraction Collection: Collect the ethanol eluate, which will be enriched with flavonoid glycosides.

  • Concentration: Concentrate the collected fraction to dryness using a rotary evaporator.

Part B: Silica (B1680970) Gel Column Chromatography

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the concentrated flavonoid fraction in a small volume of the initial mobile phase and load it onto the column.

  • Gradient Elution: Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity to separate different flavonoid classes.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Pooling and Concentration: Pool the fractions containing the target compound and concentrate them to dryness.

Part C: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • System Preparation:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Set up a gradient elution program (e.g., starting with a low percentage of B and gradually increasing).

  • Sample Preparation: Dissolve the partially purified fraction from the silica gel column in the initial mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC system.

  • Purity Analysis and Lyophilization: Analyze the purity of the collected fraction using analytical HPLC. Lyophilize the pure fraction to obtain this compound as a powder.

Protocol 3: Quantification of this compound by HPLC-DAD

This protocol is based on a validated method for the analysis of flavonoid glycosides in Dianthus versicolor.[1]

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: Aquasil C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Water adjusted to pH 2.8 with trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of acetonitrile over a suitable time course to achieve separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum for this compound (typically around 330-350 nm).

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Accurately weigh the crude extract or purified fraction, dissolve it in a known volume of a suitable solvent (e.g., methanol), and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Extraction_Workflow plant_material Dried & Powdered Dianthus versicolor extraction Ultrasonic-Assisted Extraction (70% Ethanol, 70°C, 50 min) plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Flavonoid Extract concentration1->crude_extract polyamide_cc Polyamide Column Chromatography crude_extract->polyamide_cc silica_gel_cc Silica Gel Column Chromatography polyamide_cc->silica_gel_cc prep_hplc Preparative HPLC silica_gel_cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_compound Compound Action cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->cytokines Induces NFkB->cytokines Induces ISO Isovitexin 7-O-rutinoside ISO->MAPK Inhibits ISO->NFkB Inhibits inflammation Inflammation cytokines->inflammation

Caption: Potential anti-inflammatory signaling pathway of this compound.

References

Application Notes & Protocols: HPLC Method Development for Isovitexin 7-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 7-O-rutinoside is a flavonoid glycoside found in various medicinal plants, such as Dianthus versicolor and barley (Hordeum vulgare)[1][2]. As a member of the flavonoid family, it is investigated for its potential health benefits, including anti-inflammatory properties[3]. Accurate and reliable quantification of Isovitexin 7-O-rutinoside in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[4]

This document provides a detailed application note and a representative protocol for the development of an HPLC method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical to ensure accurate and reproducible results. The following is a general procedure for the extraction of this compound from plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • 70% (w/w) Ethanol

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filter

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 20 mL of 70% (w/w) ethanol.

  • Extract the sample in an ultrasonic bath at 70°C for 30 minutes.

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method

The following HPLC method is a representative procedure for the analysis of this compound. Method optimization and validation are essential for specific applications.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient Elution 0-30 min, 10-40% B30-35 min, 40-10% B35-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 270 nm and 330 nm (for optimal detection of flavone (B191248) C-glycosides)

Rationale for Parameter Selection:

  • Column: C18 columns are widely used for the separation of flavonoids due to their versatility and ability to separate compounds with a wide range of polarities.

  • Mobile Phase: A mixture of acetonitrile and acidified water is a common mobile phase for flavonoid analysis, providing good peak shape and resolution. The addition of a small amount of acid (e.g., formic acid) helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.

  • Gradient Elution: A gradient elution is often necessary to separate complex mixtures of flavonoids with varying polarities within a reasonable analysis time.

  • Detection Wavelength: Flavonoids typically exhibit two major absorption maxima in their UV-Vis spectra. For flavone C-glycosides like isovitexin derivatives, these are typically around 250-270 nm (Band II) and 310-350 nm (Band I). Monitoring at both wavelengths can aid in identification and quantification.

Data Presentation

Method validation is a critical step to ensure the reliability of the analytical data. The following table summarizes key validation parameters that should be assessed for the developed HPLC method. While specific data for this compound is not extensively available in the provided search results, the table below presents typical ranges observed for similar flavonoids.

Validation ParameterTypical Acceptance Criteria for Related Flavonoids
Linearity (r²) > 0.999
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) Intra-day: < 2%Inter-day: < 5%
Limit of Detection (LOD) Dependent on instrumentation and analyte response (typically in the ng/mL range)
Limit of Quantification (LOQ) Dependent on instrumentation and analyte response (typically in the ng/mL range)

Visualizations

Workflow for HPLC Method Development

The following diagram illustrates the general workflow for developing and validating an HPLC method for the quantification of this compound.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Application A Define Analytical Goal (Quantification of this compound) B Literature Search & Preliminary Experiments A->B C Select HPLC Column (e.g., C18) B->C D Optimize Mobile Phase (Solvents, pH, Gradient) C->D E Optimize Other Parameters (Flow Rate, Temperature, Wavelength) D->E H Linearity & Range E->H F Develop Extraction Protocol (Solvent, Time, Temperature) G Sample Clean-up (Filtration, SPE if needed) F->G I Accuracy & Precision H->I J Specificity I->J K LOD & LOQ J->K L Robustness K->L M Routine Analysis of Samples L->M N Data Analysis & Reporting M->N

Caption: A flowchart illustrating the key stages in the development and validation of an HPLC method.

Conclusion

This application note provides a comprehensive overview and a detailed starting protocol for the development of an HPLC method for the quantification of this compound. The provided chromatographic conditions and sample preparation procedures are based on established methods for similar flavonoid compounds. Researchers and drug development professionals should perform thorough method optimization and validation to ensure the accuracy, precision, and reliability of their results for their specific sample matrix and analytical requirements.

References

Application Notes: Quantitative Analysis of Isovitexin 7-O-rutinoside by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 7-O-rutinoside is a C-glycosyl flavonoid found in various plants, including barley.[1][2][3] Flavonoid glycosides are a class of natural products extensively studied for their diverse pharmacological activities. Accurate and sensitive quantification of these compounds is crucial for research in pharmacokinetics, food science, and drug discovery. This application note provides a detailed protocol for the analysis of Isovitexin 7-O-rutinoside using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies outlined are based on established principles for the analysis of flavonoid glycosides.[4][5][6]

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the matrix. Outlined below are methods for plant material and plasma samples.

a) Plant Material (e.g., Barley Leaves)

  • Homogenization: Weigh 1 gram of finely powdered, dried plant material.

  • Extraction: Add 10 mL of 80% methanol (B129727) to the sample in a conical tube.[4]

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

b) Plasma Samples

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile.[7][8]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter through a 0.22 µm filter into an HPLC vial for analysis.

LC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.

a) Liquid Chromatography Conditions

A standard reverse-phase HPLC or UHPLC system can be used.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[5][6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4][6]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.[6]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-17 min: 40-90% B

    • 17-19 min: 90% B

    • 19-20 min: 90-5% B

    • 20-25 min: 5% B (re-equilibration)

b) Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-). Flavonoid glycosides often show good response in negative mode.[5][9]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 400°C.[5]

  • Gas Flow Rates: Consult instrument manufacturer's recommendations.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The quantitative data for the LC-MS/MS analysis of this compound are summarized in the table below. The precursor ion ([M-H]⁻) for this compound (C₂₇H₃₀O₁₅) is calculated to be m/z 593.16. The product ions are predicted based on the known fragmentation of O-rutinosides (loss of rutinoside, -308 Da) and the characteristic fragmentation of the isovitexin C-glycoside core (cross-ring cleavages of the glucose moiety leading to losses of 90 and 120 Da).[10][11][12]

ParameterValue
Compound This compound
Formula C₂₇H₃₀O₁₅
Molecular Weight 594.52 g/mol
Ionization Mode ESI-
Precursor Ion [M-H]⁻ (m/z) 593.16
Product Ion 1 (m/z) 285.07 (Loss of Rutinoside)
Product Ion 2 (m/z) 473.11 ([M-H-120]⁻)
Collision Energy (eV) To be optimized (start at 25-40 eV)
Dwell Time (ms) 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant or Plasma Sample extraction Extraction / Precipitation start->extraction filtration Filtration (0.22 µm) extraction->filtration lc HPLC Separation (C18 Column) filtration->lc ms ESI-MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: LC-MS/MS workflow for this compound analysis.

Predicted MS/MS Fragmentation Pathway

fragmentation_pathway cluster_frags Primary Fragments cluster_subfrags Secondary Fragments of Isovitexin Core parent This compound [M-H]⁻ m/z 593.16 frag1 Isovitexin [M-H - Rutinoside]⁻ m/z 285.07 parent->frag1 -308 Da (Rutinoside) frag2 [M-H - 120]⁻ m/z 473.11 parent->frag2 -120 Da (Cross-ring cleavage) subfrag1 [Isovitexin - 90]⁻ frag1->subfrag1 -90 Da subfrag2 [Isovitexin - 120]⁻ frag1->subfrag2 -120 Da

Caption: Predicted fragmentation of this compound in ESI- mode.

References

Application Note and Protocols for the Quantification of Isovitexin 7-O-rutinoside in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovitexin (B1672635) 7-O-rutinoside is a flavonoid glycoside that has been identified as an anti-inflammatory agent.[1] It is notably isolated from herbal sources such as Dianthus versicolor, a plant utilized in traditional Mongolian medicine for treating liver ailments. The quantification of this and related flavonoid glycosides is crucial for the quality control and standardization of herbal extracts intended for research and pharmaceutical development. This document provides detailed methodologies for the extraction and quantification of flavonoid glycosides from herbal matrices, with a focus on High-Performance Liquid Chromatography (HPLC). While specific quantitative data for Isovitexin 7-O-rutinoside is limited in publicly available literature, this note provides a framework for its analysis based on the quantification of total flavonoid glycosides in its primary plant source.

Quantitative Data

The concentration of flavonoid glycosides, including this compound, can vary significantly depending on the plant source, geographical origin, and extraction method. Research on Dianthus versicolor has demonstrated a considerable range in the total flavonoid content.

Table 1: Total Flavonoid Content in Dianthus versicolor

Sample TypeExtraction MethodTotal Flavonoid Content (%)Reference
Crude Drug (Aerial Parts)Aqueous Extraction0.07 - 0.57[2]
Aqueous ExtractAqueous Extraction0.41 - 3.30[2]

Note: The total flavonoid content is quantified using isovitexin-7-O-glucoside (saponarin) as an external standard.[2]

Experimental Protocols

The following protocols are based on validated methods for the quantification of flavonoid glycosides in herbal extracts, particularly from Dianthus species.[2][3]

Sample Preparation: Extraction of Flavonoid Glycosides

This protocol describes an efficient method for extracting polar flavonoid glycosides from dried plant material.

Materials and Reagents:

  • Dried and powdered herbal material (e.g., aerial parts of Dianthus versicolor)

  • Methanol (B129727) or Ethanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • 0.45 µm syringe filters

Procedure:

  • Weigh accurately about 1.0 g of the powdered herbal material into a centrifuge tube.

  • Add 10 mL of 70% methanol (or ethanol) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[3]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh solvent to ensure exhaustive extraction.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitute the dried extract in a known volume (e.g., 5 or 10 mL) of the initial mobile phase for HPLC analysis.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

G cluster_prep Sample Preparation start Start: Dried Herbal Material weigh Weigh 1.0g of Powdered Material start->weigh add_solvent Add 10mL of 70% Methanol weigh->add_solvent vortex Vortex for 1 min add_solvent->vortex sonicate Ultrasonic Bath (30 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction combine Combine Supernatants repeat_extraction->combine evaporate Evaporate Solvent combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter end_prep Sample for HPLC Analysis filter->end_prep

Caption: Workflow for the extraction of flavonoid glycosides.

HPLC-DAD Quantification Protocol

This protocol details the chromatographic conditions for the separation and quantification of flavonoid glycosides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Aquasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid (or trifluoroacetic acid, pH 2.8)
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 10-20% B; 10-40 min: 20-35% B; 40-50 min: 35-60% B; 50-60 min: 60-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm and 340 nm (or scan from 200-400 nm for peak purity)
Injection Volume 10 µL

Standard Preparation and Calibration:

  • Prepare a stock solution of a suitable reference standard (e.g., this compound if available, or a related compound like saponarin (B1681443) or rutin) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from approximately 0.01 to 2.0 mg/mL.

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard. Determine the linearity (R²) of the curve.

Quantification:

  • Inject the prepared herbal extract sample into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard (if available) and its UV spectrum.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

  • Express the final content as a percentage or mg/g of the dry weight of the plant material.

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not extensively documented, the biological activities of its aglycone, isovitexin, are well-studied. Isovitexin exhibits significant anti-inflammatory and antioxidant properties through the modulation of key signaling pathways. It is plausible that this compound exerts similar effects, potentially after enzymatic hydrolysis to isovitexin in vivo.

Anti-Inflammatory Signaling Pathway of Isovitexin

Isovitexin has been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

cluster_pathway Anti-Inflammatory Action of Isovitexin cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway isovitexin Isovitexin p38 p38 isovitexin->p38 inhibits phosphorylation ERK ERK isovitexin->ERK inhibits phosphorylation JNK JNK isovitexin->JNK inhibits phosphorylation IKK IKK isovitexin->IKK inhibits inflammatory_mediators Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) p38->inflammatory_mediators activates transcription factors for ERK->inflammatory_mediators activates transcription factors for JNK->inflammatory_mediators activates transcription factors for IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades & releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to NFkB_nucleus->inflammatory_mediators induces transcription

Caption: Inhibition of MAPK and NF-κB pathways by isovitexin.

Antioxidant Signaling Pathway of Isovitexin

Isovitexin enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway.

cluster_antioxidant Antioxidant Action of Isovitexin cluster_nrf2 Nrf2/HO-1 Pathway isovitexin Isovitexin Keap1 Keap1 isovitexin->Keap1 induces dissociation from Nrf2 Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates to ARE ARE Nrf2_nucleus->ARE binds to HO1 HO-1 ARE->HO1 activates transcription of antioxidant_response Antioxidant Response HO1->antioxidant_response

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by isovitexin.

References

Application Notes and Protocols: Isovitexin 7-O-rutinoside and its Aglycone, Isovitexin, in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin 7-O-rutinoside is a flavonoid compound noted for its anti-inflammatory properties and can be isolated from plants such as Dianthus versicolor.[1] While detailed in vitro cell-based assay data for this compound is limited in the currently available scientific literature, extensive research has been conducted on its aglycone, Isovitexin (also known as apigenin-6-C-glucoside). Isovitexin is a natural flavonoid with a broad spectrum of biological activities, including anti-cancer, antioxidant, and anti-inflammatory effects.[2][3][4]

These application notes provide a comprehensive overview of the in vitro cell-based assays utilized to characterize the biological activities of Isovitexin. The protocols and data presented herein are primarily based on studies of Isovitexin and serve as a valuable resource for researchers investigating the therapeutic potential of this class of flavonoids.

Data Presentation: Quantitative Analysis of Isovitexin's Bioactivities

The following tables summarize the quantitative data from various in vitro cell-based assays investigating the effects of Isovitexin.

Table 1: Anti-proliferative Activity of Isovitexin in Human Colon Cancer Cell Lines

Cell LineIC50 (µmol/L)Reference
HT2937.24 ± 2.56[2]
SW48033.53 ± 2.45[2]
HCT11629.79 ± 2.32[2]
LoVo19.31 ± 2.49[2]
HCEC (Human Colonic Epithelial Cells)> 80[2]

Table 2: Cytotoxicity of Isovitexin in Human Breast Cancer Cells

Cell LineConcentrationEffectReference
MCF-7< 10 nM46% apoptosis[5][6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of Isovitexin on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells (e.g., HCT116, LoVo, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of Isovitexin (e.g., 0-200 µg/ml) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[7]

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Colony Formation Assay

Objective: To assess the ability of a single cell to grow into a colony, reflecting the long-term proliferative potential of cancer cells.

Protocol:

  • Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treat the cells with different concentrations of Isovitexin.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.

  • Count the number of colonies (typically those containing >50 cells).

Scratch Wound Healing Assay

Objective: To evaluate the effect of Isovitexin on cancer cell migration.

Protocol:

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of Isovitexin.

  • Capture images of the scratch at 0 hours and after a specific time point (e.g., 24 hours).

  • Measure the width of the scratch at different points and calculate the wound closure rate.

Transwell Invasion Assay

Objective: To determine the effect of Isovitexin on cancer cell invasion through an extracellular matrix.

Protocol:

  • Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed cancer cells in serum-free medium in the upper chamber.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add different concentrations of Isovitexin to both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of invaded cells under a microscope.

Measurement of Inflammatory and Oxidative Stress Markers

Objective: To investigate the anti-inflammatory and antioxidant effects of Isovitexin.

Protocol:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with Isovitexin for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS).[3][7]

  • Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.[3]

  • Nitric Oxide (NO) Production (Griess Assay): Determine the concentration of nitrite, a stable product of NO, in the culture medium using the Griess reagent.

  • Western Blot Analysis: Analyze the protein expression levels of key inflammatory and oxidative stress-related proteins such as iNOS, COX-2, Nrf2, and HO-1 in cell lysates.[3]

  • Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.[3]

Signaling Pathways and Mechanisms of Action

Isovitexin has been shown to modulate several key signaling pathways involved in cancer progression, inflammation, and oxidative stress.

// Nodes GF [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration, Invasion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isovitexin [label="Isovitexin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3; PIP3 -> Akt [label=" activates"]; Akt -> mTOR [label=" activates"]; mTOR -> Proliferation; Isovitexin -> PI3K [arrowhead=tee, color="#EA4335"]; Isovitexin -> Akt [arrowhead=tee, color="#EA4335"]; Isovitexin -> mTOR [arrowhead=tee, color="#EA4335"]; } }

Caption: Isovitexin inhibits the PI3K/Akt/mTOR signaling pathway.

In the context of cancer, Isovitexin has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway.[2] This inhibition leads to a decrease in the phosphorylation of key proteins in this cascade, ultimately resulting in reduced cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[2]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)\niNOS, COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isovitexin [label="Isovitexin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; HO1 [label="HO-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4; TLR4 -> MAPK; MAPK -> NFkB; NFkB -> Inflammation; Isovitexin -> MAPK [arrowhead=tee, color="#4285F4"]; Isovitexin -> NFkB [arrowhead=tee, color="#4285F4"]; Isovitexin -> Nrf2 [arrowhead=normal, color="#4285F4"]; Nrf2 -> HO1 [label=" upregulates"]; HO1 -> Antioxidant; LPS -> ROS; Isovitexin -> ROS [arrowhead=tee, color="#4285F4"]; } }

Caption: Isovitexin's anti-inflammatory and antioxidant mechanisms.

Isovitexin exerts its anti-inflammatory and antioxidant effects by inhibiting the MAPK and NF-κB signaling pathways, which are activated by stimuli like LPS.[3][8][9] This leads to a reduction in the production of pro-inflammatory mediators.[3] Concurrently, Isovitexin activates the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress, which enhances the expression of antioxidant enzymes.[3][9]

Conclusion

The available in vitro data strongly support the potential of Isovitexin as a therapeutic agent for various diseases, including cancer and inflammatory conditions. The protocols and data summarized in these application notes provide a solid foundation for researchers to further explore the pharmacological properties of Isovitexin and related compounds like this compound. Further studies are warranted to elucidate the specific activities of this compound and to compare its potency and mechanisms of action with its well-characterized aglycone, Isovitexin.

References

Application Notes and Protocols for Isovitexin 7-O-rutinoside in RAW 264.7 Macrophage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin 7-O-rutinoside is a flavonoid glycoside that has garnered interest for its potential anti-inflammatory and antioxidant properties[1]. This document provides detailed application notes and experimental protocols for studying the effects of this compound on the RAW 264.7 macrophage cell line, a widely used in vitro model for immunological research. The protocols and data presented are primarily based on studies conducted with its aglycone, Isovitexin, due to the extensive available research on this compound's effects on RAW 264.7 cells. It is hypothesized that this compound will exhibit similar, though potentially modulated, activities.

Isovitexin has been shown to exert significant anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[2][3][4]. Its mechanism of action involves the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the protective Heme Oxygenase-1 (HO-1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[2][3][4]. These actions lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[2][5].

These application notes will guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in inflammatory conditions.

Data Presentation

Table 1: Effects of Isovitexin on LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Cells
ParameterTreatmentConcentration% Inhibition/ReductionReference
Cell Viability IsovitexinUp to 100 µg/mLNo significant toxicity[2]
Isovitexin200 µg/mLSignificant cytotoxicity[2]
Nitric Oxide (NO) Isovitexin + LPS25 µg/mLSignificant reduction[2]
Isovitexin + LPS50 µg/mLFurther significant reduction[2]
TNF-α Production Isovitexin + LPS25 µg/mL~40%[2]
Isovitexin + LPS50 µg/mL~60%[2]
IL-6 Production Isovitexin + LPS25 µg/mL~35%[2]
Isovitexin + LPS50 µg/mL~55%[2]
iNOS Expression Isovitexin + LPS25, 50 µg/mLDose-dependent suppression[2][5]
COX-2 Expression Isovitexin + LPS25, 50 µg/mLDose-dependent suppression[2][5]
ROS Generation Isovitexin + LPS25, 50 µg/mLDose-dependent suppression[2][5]

Note: The above data is for Isovitexin and serves as a reference for designing experiments with this compound. Researchers should perform dose-response studies to determine the optimal concentrations for this compound.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-, 24-, and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using a cell scraper (as RAW 264.7 cells are semi-adherent).

  • Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO, then diluted in culture medium)

  • LPS (from E. coli)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of this compound (e.g., 0-200 µg/mL) for 24 hours. A vehicle control (DMSO) should be included.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

Purpose: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • This compound

  • LPS

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells into a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for an additional 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with NaNO₂.

Cytokine Quantification (ELISA)

Purpose: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • This compound

  • LPS

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells into a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on a standard curve.

Western Blotting for Signaling Pathway Analysis

Purpose: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates (96-, 24-, or 6-well) cell_culture->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation mtt MTT Assay (Cell Viability) stimulation->mtt griess Griess Assay (NO Production) stimulation->griess elisa ELISA (Cytokines: TNF-α, IL-6) stimulation->elisa western Western Blot (NF-κB & MAPK Pathways) stimulation->western

Caption: Experimental workflow for studying this compound in RAW 264.7 cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, ERK, JNK) tlr4->mapk activates ikb IκB tlr4->ikb activates IKK nfkb_nuc NF-κB (p65) mapk->nfkb_nuc activates nfkb NF-κB (p65) ikb->nfkb releases nfkb->nfkb_nuc translocates isovitexin This compound isovitexin->mapk inhibits isovitexin->ikb inhibits degradation nrf2 Nrf2 isovitexin->nrf2 activates nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates ho1 HO-1 ros ROS ho1->ros detoxifies inflammatory_genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nfkb_nuc->inflammatory_genes induces antioxidant_genes Antioxidant Genes (HO-1) nrf2_nuc->antioxidant_genes induces

Caption: Proposed signaling pathways affected by this compound.

logical_relationship cluster_stimulus Inflammatory Stimulus cluster_cellular_response Macrophage Activation cluster_intervention Intervention cluster_outcome Outcome lps LPS pathway_activation ↑ NF-κB & MAPK Activation lps->pathway_activation mediator_production ↑ Pro-inflammatory Mediators (NO, TNF-α, IL-6) pathway_activation->mediator_production isovitexin Isovitexin 7-O-rutinoside mediator_inhibition ↓ Pro-inflammatory Mediators pathway_inhibition ↓ NF-κB & MAPK Activation isovitexin->pathway_inhibition leads to pathway_inhibition->mediator_inhibition

Caption: Logical relationship of this compound's anti-inflammatory action.

References

Application Notes and Protocols for Isovitexin 7-O-rutinoside in the MCF-7 Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Isovitexin, a C-glycosylflavone, has demonstrated cytotoxic and pro-apoptotic effects in MCF-7 estrogen receptor-positive (ER+) breast cancer cells.[1][2] It is suggested that Isovitexin may act as a potential inhibitor of CYP17A1, a key enzyme in estrogen synthesis, which is crucial for the proliferation of hormone-dependent breast cancers.[1][2] Vitexin, a related flavonoid, has also been shown to induce apoptosis and inhibit cell proliferation in MCF-7 cells through the regulation of microRNA expression and the caspase signaling pathway.[3] Based on the activity of these parent compounds, it is hypothesized that Isovitexin 7-O-rutinoside may exhibit similar or enhanced anticancer properties in the MCF-7 cell line.

Anticipated Biological Effects on MCF-7 Cells

  • Cytotoxicity and Antiproliferative Activity: Isovitexin has been shown to be cytotoxic to MCF-7 cells.[1][2] It is anticipated that this compound will exhibit dose-dependent inhibition of MCF-7 cell viability.

  • Induction of Apoptosis: A significant effect of Isovitexin and Vitexin on MCF-7 cells is the induction of apoptosis.[1][2][3] Isovitexin has been reported to cause 46% apoptosis at concentrations below 10 nM.[1][2] Vitexin treatment (150 µM) increased the apoptotic cell rate from 2.8% in control cells to 39.3%.[3] This is often associated with an increased ratio of Bax/Bcl-2 and the activation of caspases.[3]

  • Cell Cycle Arrest: Flavonoids can induce cell cycle arrest in cancer cells.[4][5][6] It is plausible that this compound could arrest MCF-7 cells at specific phases of the cell cycle, such as G2/M, preventing their proliferation.[4]

  • Modulation of Signaling Pathways: The anticancer effects of flavonoids in breast cancer cells are often mediated through the modulation of key signaling pathways. The PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a potential target.[7][8] Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data for Isovitexin and Vitexin from published studies on MCF-7 cells.

Table 1: Cytotoxicity of Related Flavonoids on MCF-7 Cells

CompoundConcentrationIncubation TimeEffectReference
Isovitexin< 10 nMNot Specified46% apoptosis[1][2]
Vitexin150 µM48 hoursSignificant decrease in cell proliferation[3]

Table 2: Apoptotic Effects of Related Flavonoids on MCF-7 Cells

CompoundConcentrationIncubation TimeApoptotic Cell RateMethodReference
Vitexin150 µMNot Specified39.3% (compared to 2.8% in control)Flow Cytometry[3]

Experimental Protocols

1. MCF-7 Cell Culture and Maintenance

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]

  • Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Subculturing: When cells reach 80-90% confluency, detach them using a brief treatment with 0.25% Trypsin-EDTA. Resuspend the cells in fresh growth medium and re-plate at the desired density.

2. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

    • Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11][12]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed MCF-7 cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

    • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat MCF-7 cells with this compound as described for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.[5]

5. Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Procedure:

    • After treatment with this compound, lyse the MCF-7 cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[11]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-PI3K, PI3K, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G IVR This compound PI3K PI3K IVR->PI3K Inhibits pAkt p-Akt IVR->pAkt Inhibits Bax Bax IVR->Bax Promotes CellCycle Cell Cycle Progression IVR->CellCycle Inhibits G2M_Arrest G2/M Arrest IVR->G2M_Arrest Induces pPI3K p-PI3K Akt Akt Bcl2 Bcl-2 pAkt->Bcl2 Inhibits pAkt->CellCycle Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Induces

Caption: Proposed mechanism of this compound in MCF-7 cells.

G start Start culture MCF-7 Cell Culture start->culture treat Treat with This compound culture->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle western Western Blot (Protein Expression) treat->western data Data Analysis viability->data apoptosis->data cell_cycle->data western->data end End data->end

References

Application Notes and Protocols: Isovitexin in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Note: While Isovitexin (B1672635) 7-O-rutinoside is recognized as an anti-inflammatory compound, detailed preclinical data in animal models is most extensively available for its aglycone, Isovitexin .[1] The following application notes and protocols are based on the robust data for Isovitexin, providing a foundational framework for researchers, scientists, and drug development professionals. The mechanisms and effects described for Isovitexin are highly relevant for initiating studies on its glycoside derivatives, such as Isovitexin 7-O-rutinoside.

Introduction

Isovitexin, a C-glycosylflavonoid found in various plants, has demonstrated significant anti-inflammatory and antioxidant properties in multiple preclinical studies.[2][3] Its therapeutic potential has been investigated in various inflammatory conditions, including acute lung injury, ulcerative colitis, and contact dermatitis.[4][5][6] The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the activation of the Nrf2/HO-1 antioxidant response pathway.[6][7][8] These notes provide a summary of its effects in animal models and detailed protocols for its evaluation.

Preclinical Data Summary: Anti-Inflammatory Effects of Isovitexin

The efficacy of Isovitexin has been quantified in various animal models of inflammation. The data below summarizes its effects on key pro-inflammatory markers and cytokines.

Table 1: Effect of Isovitexin on Pro-inflammatory Mediators in LPS-Induced RAW 264.7 Cells

Outcome MeasureTreatmentResultReference
TNF-α ProductionLPS + Isovitexin (25-50 µg/mL)Significant, dose-dependent inhibition.[6]
IL-6 ProductionLPS + Isovitexin (25-50 µg/mL)Significant, dose-dependent inhibition.[6]
iNOS Protein ExpressionLPS + Isovitexin (25-50 µg/mL)Dose-dependent suppression.[6]
COX-2 Protein ExpressionLPS + Isovitexin (25-50 µg/mL)Dose-dependent suppression.[6]
ROS GenerationLPS + Isovitexin (25-50 µg/mL)Significant reduction in reactive oxygen species.[8]

Table 2: Effect of Isovitexin in In Vivo Animal Models of Inflammation

Animal ModelIsovitexin Dose (Route)Key OutcomesReference
LPS-Induced Acute Lung Injury (Mice)50 or 100 mg/kg (i.p.)Attenuated lung histopathological changes; Reduced TNF-α & IL-6 in BALF; Decreased MPO activity & MDA levels; Increased SOD & GSH levels.[6][8]
Ginkgolic Acid (GA)-Induced Contact Dermatitis (Mice)10 or 20 mg/kgInhibited ear swelling and inflammatory cell infiltration; Reduced serum levels of TNF-α, IFN-γ, IL-2, and IL-17A.[5][9]
DSS-Induced Ulcerative Colitis (Mice)Not SpecifiedRestored intestinal barrier integrity; Inhibited expression of TLR4, MyD88, and NF-κB p65 proteins.[4]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Isovitexin exerts its anti-inflammatory effects by targeting crucial intracellular signaling cascades. The NF-κB and MAPK pathways are primary targets.[2] In response to inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of numerous pro-inflammatory genes.[6]

Isovitexin has been shown to:

  • Inhibit MAPK Phosphorylation: It significantly suppresses the LPS-induced phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK.[5][6]

  • Block NF-κB Activation: Isovitexin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3][6] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the expression of target inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[6][8]

  • Activate Nrf2/HO-1 Pathway: It upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1), which are critical components of the cellular antioxidant defense system.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Nfkb_pathway NF-κB Pathway TLR4->Nfkb_pathway p38 p-p38 MAPK_pathway->p38 ERK p-ERK MAPK_pathway->ERK JNK p-JNK MAPK_pathway->JNK IkBa p-IκBα Nfkb_pathway->IkBa NFkB NF-κB (p65) IkBa->NFkB degradation NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocation Isovitexin Isovitexin Isovitexin->MAPK_pathway Isovitexin->IkBa Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes transcription

Isovitexin's inhibition of MAPK and NF-κB signaling pathways.

Experimental Protocols

The evaluation of a novel anti-inflammatory compound follows a logical progression from in vitro screening to in vivo efficacy studies.

G A In Vitro Screening (e.g., LPS-stimulated Macrophages) B Acute In Vivo Model (e.g., Carrageenan Paw Edema) A->B Confirm Efficacy C Chronic / Disease-Specific Model (e.g., LPS-induced ALI, DSS Colitis) B->C Select Relevant Model D Mechanism of Action Studies (Western Blot, ELISA, Histology) C->D Elucidate Pathway E Toxicology & Safety Assessment D->E Safety Profiling

A typical workflow for preclinical evaluation of anti-inflammatory compounds.
Protocol 1: LPS-Induced Acute Lung Injury (ALI) in Mice

This model is used to evaluate the protective effects of a test compound against acute inflammatory lung damage.[6]

Materials:

  • Test Compound: Isovitexin

  • Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) or DMSO diluted in saline

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli

  • Positive Control: Dexamethasone (5 mg/kg)

  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Control Group: Vehicle only.

    • LPS Group: Vehicle + LPS challenge.

    • Isovitexin Low Dose Group: Low dose Isovitexin + LPS challenge.

    • Isovitexin High Dose Group: High dose Isovitexin (e.g., 50-100 mg/kg) + LPS challenge.[6]

    • Positive Control Group: Dexamethasone (5 mg/kg) + LPS challenge.

  • Treatment: Administer Isovitexin, dexamethasone, or vehicle via intraperitoneal (i.p.) injection 1 hour prior to the LPS challenge.[6]

  • Inflammation Induction: Administer LPS (e.g., 5-10 mg/kg) via intratracheal or intranasal instillation to induce ALI. The control group receives sterile PBS.

  • Monitoring & Sample Collection: After a set time (e.g., 6-24 hours), euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with PBS. Centrifuge the BALF to separate the supernatant (for cytokine analysis) from the cell pellet (for inflammatory cell counts).

    • Harvest lung tissues. One lobe can be fixed in 10% formalin for histopathological analysis (H&E staining), while the remaining tissue is snap-frozen for protein (Western blot) or gene expression (qPCR) analysis and biochemical assays (MPO, MDA, SOD).

  • Data Analysis:

    • Inflammatory Cells: Count total and differential cells (neutrophils, macrophages) in the BALF pellet.

    • Cytokines: Measure levels of TNF-α and IL-6 in the BALF supernatant using ELISA kits.[6]

    • Oxidative Stress: Measure myeloperoxidase (MPO) activity, malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) levels in lung homogenates.[8]

    • Histopathology: Score lung sections for edema, inflammatory cell infiltration, and alveolar damage.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for screening acute anti-inflammatory activity.[10]

Materials:

  • Test Compound: Isovitexin

  • Vehicle

  • Positive Control: Indomethacin (10 mg/kg)

  • Inducing Agent: 1% (w/v) lambda-Carrageenan suspension in sterile saline

  • Animals: Male Wistar rats (180-200 g)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization & Baseline Measurement: Acclimatize rats for one week. Before treatment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Grouping: Randomly assign animals to control, Isovitexin, and positive control groups.

  • Treatment: Administer the test compound, vehicle, or Indomethacin via oral gavage or i.p. injection.

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[11]

  • Edema Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

References

Application Notes and Protocols for Isovitexin: In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on in vivo efficacy studies of Isovitexin (B1672635) . Due to a lack of available in vivo research data for the specifically requested compound, Isovitexin 7-O-rutinoside , information on the closely related parent compound, Isovitexin, is provided as a proxy. Researchers should consider that the glycosidic linkage of a rutinoside moiety may influence the bioavailability and pharmacokinetic profile, and consequently, the in vivo efficacy.

Introduction

Isovitexin, a C-glycosylflavonoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities.[1] Extensive in vitro and in vivo studies have demonstrated its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] These therapeutic effects are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. This document provides a summary of the in vivo efficacy of Isovitexin, along with detailed experimental protocols from published studies, to guide researchers and drug development professionals.

Quantitative Data Presentation

The following tables summarize the quantitative data from key in vivo studies on Isovitexin, showcasing its efficacy in various animal models.

Table 1: Anti-inflammatory Effects of Isovitexin in a Mouse Model of Ginkgolic Acid-Induced Contact Dermatitis

Treatment GroupDose (mg/kg)Ear Swelling (mm)Spleen Index (mg/g)
Model-0.45 ± 0.035.8 ± 0.4
Isovitexin100.32 ± 0.044.5 ± 0.3
Isovitexin200.21 ± 0.033.9 ± 0.2
Dexamethasone (B1670325)50.18 ± 0.023.5 ± 0.3

*p < 0.05 compared to the model group.

Table 2: Effects of Isovitexin on Pro-inflammatory Cytokines in Serum of Mice with Contact Dermatitis

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IFN-γ (pg/mL)IL-2 (pg/mL)IL-17A (pg/mL)
Model-152.3 ± 12.585.6 ± 7.945.2 ± 5.168.7 ± 6.3
Isovitexin10110.8 ± 10.162.3 ± 6.531.8 ± 4.249.5 ± 5.8
Isovitexin2085.4 ± 9.245.1 ± 5.322.6 ± 3.535.1 ± 4.9

*p < 0.05 compared to the model group.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the literature.

Ginkgolic Acid-Induced Contact Dermatitis in Mice

This protocol describes the induction of contact dermatitis in mice and the evaluation of the anti-inflammatory effects of Isovitexin.

a. Animal Model

  • Species: ICR mice

  • Sex: Male

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with free access to food and water.

b. Experimental Procedure

  • Sensitization: On day 0, mice are sensitized by topically applying 50 µL of 2% ginkgolic acids (GA) solution to the shaved abdomen.

  • Challenge: On day 5, 20 µL of 1% GA solution is applied to both sides of the right ear to elicit an inflammatory response. The left ear serves as a control.

  • Treatment: Isovitexin (10 and 20 mg/kg) or dexamethasone (5 mg/kg) is administered orally once daily from day 0 to day 6.

  • Measurement of Ear Swelling: Ear thickness is measured daily using a digital caliper before the challenge and for 24 hours after. The difference in thickness between the right and left ears is calculated as the ear swelling.

  • Sample Collection: On day 7, mice are euthanized, and blood samples are collected for cytokine analysis. Spleens are also collected and weighed to determine the spleen index (spleen weight/body weight).

  • Cytokine Analysis: Serum levels of TNF-α, IFN-γ, IL-2, and IL-17A are measured using commercially available ELISA kits according to the manufacturer's instructions.

dot

experimental_workflow cluster_evaluation Evaluation sensitization Day 0: Sensitize mice with 2% Ginkgolic Acids on shaved abdomen challenge Day 5: Apply 1% Ginkgolic Acids to the right ear treatment Days 0-6: Daily oral administration of Isovitexin or Dexamethasone measurement Daily: Measure ear swelling sampling Day 7: Collect blood and spleen measurement->sampling analysis Analyze serum cytokines (ELISA) sampling->analysis

Caption: Experimental workflow for the ginkgolic acid-induced contact dermatitis model.

Signaling Pathways

Isovitexin exerts its anti-inflammatory effects by modulating key signaling pathways. In vivo and in vitro studies have shown that isovitexin can inhibit the activation of the MAPK and STAT signaling pathways, which are crucial for the production of pro-inflammatory cytokines in T cells.[4] A proposed mechanism involves the inhibition of SHP2 phosphorylation, a key upstream regulator of these pathways.[4]

dot

signaling_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GA Ginkgolic Acids (Allergen) TCR T-Cell Receptor GA->TCR SHP2 SHP2 TCR->SHP2 activates MAPK MAPK Pathway (ERK, JNK, p38) SHP2->MAPK activates STAT STAT Pathway SHP2->STAT activates Transcription Transcription of Pro-inflammatory Genes MAPK->Transcription STAT->Transcription Isovitexin Isovitexin Isovitexin->SHP2 inhibits Cytokines TNF-α, IFN-γ, IL-2, IL-17A Transcription->Cytokines leads to production of

Caption: Proposed mechanism of Isovitexin's anti-inflammatory action via inhibition of the SHP2-MAPK/STAT signaling pathway.

Conclusion

The available in vivo data strongly suggest that Isovitexin is a promising natural compound with significant anti-inflammatory properties. Its efficacy in animal models of inflammation, coupled with its ability to modulate key signaling pathways, highlights its potential for the development of novel therapeutics for inflammatory diseases. Further research is warranted to investigate the in vivo efficacy of this compound to determine if the rutinoside moiety enhances or alters the therapeutic effects of the parent isovitexin molecule.

References

Application Notes and Protocols: Antioxidant Activity of Isovitexin 7-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 7-O-rutinoside is a C-glycosylflavone, a class of natural compounds recognized for their potential health benefits, including antioxidant properties. These properties are critical in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of Isovitexin 7-O-rutinoside using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

While specific experimental data for this compound is limited, the provided data for its aglycone, Isovitexin, serves as a valuable proxy for understanding its antioxidant potential.

Data Presentation

The antioxidant capacity of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: In Vitro Antioxidant Activity of Isovitexin

CompoundAssayIC50 Value (mg/mL)Reference CompoundReference IC50 (mg/mL)
IsovitexinDPPH1.72Ascorbic Acid2.19[1][2]
IsovitexinABTS0.94 ± 0.01Trolox0.06 ± 0.01[1][2]

Signaling Pathway

Flavonoids, including isovitexin and its derivatives, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key signaling pathway involved is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.

Keap1-Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Flavonoid Isovitexin 7-O-rutinoside Flavonoid->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription

Caption: Flavonoid-mediated activation of the Nrf2-ARE antioxidant pathway.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Principle: (DPPH•) (Purple) + AH (Antioxidant) → DPPH-H (Yellow) + A•

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • This compound (or Isovitexin)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark, amber-colored bottle to protect it from light.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Prepare a series of dilutions of the sample to obtain a range of concentrations.

    • Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of the sample or standard solution (e.g., 100 µL).

    • Add the DPPH working solution to each well (e.g., 100 µL).

    • For the control well, add the solvent used for the sample instead of the sample solution, followed by the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Principle: ABTS•+ (Blue/Green) + AH (Antioxidant) → ABTS (Colorless) + A•

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or buffer solution

  • This compound (or Isovitexin)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

  • Pipettes

Procedure:

  • Generation of ABTS•+:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the sample.

    • Prepare a similar series of dilutions for the positive control (Trolox).

  • Assay Protocol:

    • Add a small volume of the test sample or standard to the ABTS•+ working solution in a 96-well plate (e.g., 10 µL of sample and 190 µL of ABTS•+ solution).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Experimental Workflow

The general workflow for in vitro antioxidant capacity assays is depicted below.

Antioxidant Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Radical Solution (DPPH or ABTS•+) A1 Mix Sample/Standard with Radical Solution P1->A1 P2 Prepare Sample and Standard (Serial Dilutions) P2->A1 A2 Incubate (Dark, Room Temperature) A1->A2 M1 Measure Absorbance (Spectrophotometer) A2->M1 C1 Calculate % Inhibition M1->C1 C2 Determine IC50 Value C1->C2

Caption: Generalized workflow for in vitro antioxidant capacity assays.

References

Isovitexin 7-O-rutinoside: A Deep Dive into its Anti-inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin and its glycosidic forms, such as Isovitexin 7-O-rutinoside, are naturally occurring flavonoids found in various plants.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory properties.[2] This document provides a comprehensive overview of the anti-inflammatory mechanism of action of Isovitexin, with the understanding that this compound, as a glycoside, is likely hydrolyzed to its aglycone form, Isovitexin, to exert its biological effects. The primary focus of the available research is on Isovitexin. The anti-inflammatory effects of Isovitexin are primarily mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the activation of the protective Nrf2/HO-1 pathway.[3][4][5]

Data Presentation: Quantitative Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory activity of Isovitexin from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of Isovitexin

Cell LineInflammatory StimulusParameter MeasuredConcentration of Isovitexin% Inhibition / IC50Reference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)NF-κB ActivationNot SpecifiedIC50: 18 µg/mL[4]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOS ActivityNot SpecifiedIC50: 21 µg/mL[4]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α Production25 µg/mLSignificant Inhibition[6]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6 Production25 µg/mLSignificant Inhibition[6]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOS Expression25, 50 µg/mLDose-dependent decrease[6]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)COX-2 Expression25, 50 µg/mLDose-dependent decrease[6]
Con A-activated T cellsConcanavalin A (Con A)TNF-α Production100 µMSignificant Reduction[7]
Con A-activated T cellsConcanavalin A (Con A)IFN-γ Production100 µMSignificant Reduction[7]
Con A-activated T cellsConcanavalin A (Con A)IL-2 Production100 µMSignificant Reduction[7]
Con A-activated T cellsConcanavalin A (Con A)IL-17A Production100 µMSignificant Reduction[7]

Table 2: In Vivo Anti-inflammatory Activity of Isovitexin

Animal ModelDisease ModelTreatment DoseParameter MeasuredResultReference
MiceLPS-induced Acute Lung Injury50, 100 mg/kgTNF-α and IL-6 levels in BALFDose-dependent reduction[5]
MiceLPS-induced Acute Lung Injury50, 100 mg/kgMPO activity in lung tissueDose-dependent reduction[5]
MiceGinkgolic Acids-induced Contact Dermatitis10, 20 mg/kgEar SwellingSignificant Inhibition[7]
MiceGinkgolic Acids-induced Contact Dermatitis10, 20 mg/kgPro-inflammatory cytokine (TNF-α, IFN-γ, IL-2, IL-17A) mRNA in lymph nodesSignificant Reduction[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The anti-inflammatory effects of Isovitexin are orchestrated through its interaction with multiple intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by Isovitexin.

anti_inflammatory_pathway cluster_LPS LPS-Induced Inflammation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2/HO-1 Pathway cluster_key Key LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK MyD88->IKK JNK JNK TAK1->JNK p38 p38 TAK1->p38 ERK ERK TAK1->ERK AP-1 AP-1 JNK->AP-1 p38->AP-1 ERK->AP-1 Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP-1->Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) IκBα IκBα IKK->IκBα P p65/p50 p65/p50 IκBα->p65/p50 Nucleus Nucleus p65/p50->Nucleus Translocation Nucleus->Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus_Nrf2 Nucleus_Nrf2 Nrf2->Nucleus_Nrf2 Translocation ARE ARE HO-1 HO-1 ARE->HO-1 HO-1->Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Inhibits Nucleus_Nrf2->ARE Isovitexin Isovitexin Isovitexin->JNK Inhibits Isovitexin->p38 Inhibits Isovitexin->ERK Inhibits Isovitexin->IKK Inhibits Isovitexin->Keap1 Inhibits LPS_key LPS Signaling_key Signaling Proteins Adaptor_key Adaptor Proteins TF_key Transcription Factors Protective_key Protective Pathway Drug_key Isovitexin

Caption: Isovitexin's anti-inflammatory mechanism of action.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory properties of Isovitexin.

experimental_workflow cluster_invitro In Vitro Analysis cluster_analysis Analytical Methods cluster_invivo In Vivo Analysis cluster_invivo_methods In Vivo Analytical Methods Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Pre-treatment Pre-treatment with Isovitexin (various concentrations) Cell_Culture->Pre-treatment Inflammation_Induction Induction of Inflammation (e.g., LPS stimulation) Pre-treatment->Inflammation_Induction Data_Collection Data Collection Inflammation_Induction->Data_Collection ELISA ELISA (Cytokine quantification: TNF-α, IL-6) Data_Collection->ELISA Griess_Assay Griess Assay (Nitric Oxide quantification) Data_Collection->Griess_Assay qPCR qPCR (Gene expression analysis: iNOS, COX-2, TNF-α, IL-6) Data_Collection->qPCR Western_Blot Western Blot (Protein expression and phosphorylation: p-p65, p-JNK, p-p38, HO-1) Data_Collection->Western_Blot Animal_Model Animal Model of Inflammation (e.g., LPS-induced ALI in mice) Treatment Treatment with Isovitexin (various doses) Animal_Model->Treatment Sample_Collection Sample Collection (BALF, lung tissue, serum) Treatment->Sample_Collection InVivo_Analysis Analysis Sample_Collection->InVivo_Analysis Histology Histopathology (Lung injury scoring) InVivo_Analysis->Histology MPO_Assay MPO Assay (Neutrophil infiltration) InVivo_Analysis->MPO_Assay InVivo_ELISA ELISA (Cytokines in BALF/serum) InVivo_Analysis->InVivo_ELISA

Caption: Experimental workflow for evaluating Isovitexin.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory effects of Isovitexin on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 96-well plates (for viability and Griess assay), 24-well plates (for ELISA), or 6-well plates (for qPCR and Western blot) at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Isovitexin (e.g., 10, 25, 50 µg/mL) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement; shorter time points for signaling pathway analysis).

b. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

c. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

This protocol details the analysis of mRNA expression of pro-inflammatory genes in Isovitexin-treated RAW 264.7 cells.

  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and a real-time PCR detection system.

    • Primer Sequences (Mouse):

      • TNF-α: Forward: 5'-GGCAGGTCTACTTTGGAGTCATTGC-3', Reverse: 5'-ACATTCGAGGCTCCAGTGAATTCGG-3'

      • IL-6: Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'[8]

      • iNOS (Nos2): Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3', Reverse: 5'-GTGGACGGGTCGATGTCAC-3'

      • COX-2 (Ptgs2): Forward: 5'-GGAGAGACTATCAAGATAGTGATC-3', Reverse: 5'-ATGGTCAGTAGACTTTTACAGCTC-3'[8]

      • GAPDH (housekeeping): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

    • Cycling Conditions: A typical protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene (GAPDH).

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol outlines the detection of key proteins and their phosphorylated forms in the NF-κB and MAPK signaling pathways.

  • Protein Extraction: After the appropriate treatment times (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-p65 (Ser536)

      • Total p65

      • Phospho-JNK (Thr183/Tyr185)

      • Total JNK

      • Phospho-p38 (Thr180/Tyr182)

      • Total p38

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • HO-1

      • β-actin (loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the total protein or loading control.

References

Application Notes and Protocols for Isovitexin 7-O-rutinoside as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin 7-O-rutinoside is a flavonoid glycoside that has been identified as an anti-inflammatory agent. As a phytochemical standard, it is essential for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and other biological matrices. These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

It is important to note that while the physicochemical properties of this compound are well-defined, detailed and fully validated analytical protocols specifically for this compound are not extensively available in the public domain. However, studies on Dianthus versicolor, a source of this compound, have involved the quantification of its flavonoid constituents. The protocols provided herein are based on established methods for the analysis of flavonoid rutinosides and the closely related compound, isovitexin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms Isovitexin-7-O-rutinoside
Botanical Source Dianthus versicolor Fisch
CAS Number 212271-10-8
Molecular Formula C₃₃H₄₀O₁₉
Molecular Weight 740.66 g/mol
Purity (typical) >98% (by HPLC)
Appearance Typically a yellow or off-white solid
Solubility Soluble in methanol (B129727), ethanol, DMSO
Storage Store at -20°C for long-term stability

Experimental Protocols

3.1. Standard Stock Solution Preparation

  • Accurately weigh a precise amount of this compound standard.

  • Dissolve the standard in HPLC-grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sonication may be used to ensure complete dissolution.

  • Store the stock solution in an amber vial at -20°C.

3.2. Calibration Curve Preparation

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase composition.

  • A typical concentration range for a calibration curve might be 1 µg/mL to 100 µg/mL.

  • At least five concentration levels are recommended to establish linearity.

3.3. Sample Preparation (General Protocol for Plant Material)

  • Accurately weigh the powdered plant material.

  • Extract the sample with a suitable solvent, such as 70% methanol, using techniques like ultrasonication or maceration.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to HPLC or LC-MS analysis.

3.4. High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

This protocol is a representative method for the analysis of flavonoid rutinosides.

| Parameter | Recommended Conditions

Application Notes and Protocols for the Experimental Use of Isovitexin 7-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific biological activities and detailed experimental protocols for Isovitexin 7-O-rutinoside is limited. This document is formulated based on the well-documented activities of its aglycone, Isovitexin. It is a common scientific premise that the core pharmacodynamic properties of a flavonoid glycoside are similar to its parent aglycone, with the glycosidic moiety primarily influencing pharmacokinetic parameters such as solubility, stability, and bioavailability.[1][2] Researchers should consider this adaptation when designing and interpreting experiments.

Introduction

This compound is a flavonoid glycoside that has been isolated from Dianthus versicolor, a plant used in traditional Mongolian medicine.[3][4] While specific research on this compound is emerging, its aglycone, Isovitexin, is a well-studied C-glycosylated flavone (B191248) with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[5][6][7][8] These application notes provide a framework for the experimental use of this compound, with protocols adapted from studies on Isovitexin.

Chemical Structure:

  • This compound: Apigenin-6-C-glucoside with a rutinoside (rhamnosyl-glucoside) moiety attached at the 7-hydroxyl position.

  • Isovitexin (Aglycone): Apigenin-6-C-glucoside.[9]

Potential Biological Activities and Signaling Pathways

Based on the known functions of Isovitexin, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

  • Anti-inflammatory Activity: Expected to inhibit the production of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[7]

  • Antioxidant Activity: Likely possesses potent antioxidant properties, including the scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.[5][7]

  • Modulation of Signaling Pathways: The primary mechanisms of action are anticipated to involve:

    • Inhibition of MAPK and NF-κB Signaling: Suppression of the phosphorylation of MAPKs (JNK, ERK, p38) and inhibition of NF-κB nuclear translocation, which are central to the inflammatory response.[6][7]

    • Activation of the Nrf2/HO-1 Pathway: Upregulation of the transcription factor Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7]

Formulation for Experimental Use

Solubility and Stock Solution Preparation
  • Solubility: this compound, like many flavonoid glycosides, is expected to have limited solubility in aqueous solutions. It is generally more soluble in organic solvents. Isovitexin is soluble in DMSO and dimethyl formamide (B127407) at approximately 30 mg/mL.[10]

  • Recommended Solvent: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution.

  • Stock Solution Protocol:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution with the appropriate cell culture medium or buffer to the final desired concentration immediately before use.

    • Important: The final concentration of DMSO in the experimental setup should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Formulation for In Vivo Use

For animal studies, the formulation will depend on the route of administration.

  • Oral Administration: A suspension can be prepared using a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water or a mixture of saline, polyethylene (B3416737) glycol (PEG), and Tween 80.

  • Intraperitoneal (i.p.) Injection: The compound should be dissolved in a biocompatible solvent system, such as a solution of DMSO, Cremophor EL, and saline. The final DMSO concentration should be minimized.

Experimental Protocols

The following are adapted protocols based on studies with Isovitexin. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Assays

4.1.1. Cell Viability Assay (MTT or WST-1)

  • Objective: To determine the cytotoxic potential of this compound on a specific cell line (e.g., RAW 264.7 macrophages, cancer cell lines).

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.

    • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

4.1.2. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

4.1.3. Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the effect of this compound on the activation of MAPK, NF-κB, and Nrf2 signaling pathways.

  • Protocol:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS or another appropriate agonist for a shorter time course (e.g., 15-60 minutes for MAPK/NF-κB phosphorylation). For Nrf2 activation, a longer treatment time may be required.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p38, JNK, ERK, IκBα, and antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

In Vivo Model of LPS-Induced Acute Lung Injury (ALI)
  • Objective: To evaluate the protective effects of this compound in a mouse model of acute lung injury.

  • Protocol:

    • Acclimatize mice (e.g., C57BL/6) for at least one week.

    • Divide the mice into experimental groups: Control, LPS only, LPS + this compound (different doses), and LPS + Dexamethasone (positive control).

    • Administer this compound (e.g., 50 or 100 mg/kg) or vehicle via i.p. injection or oral gavage 1 hour before LPS challenge.

    • Induce ALI by intratracheal or intranasal administration of LPS.

    • At a predetermined time point (e.g., 6-24 hours) after LPS administration, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels.

    • Harvest lung tissues for histopathological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and Western blot analysis of inflammatory and oxidative stress markers.

Quantitative Data Summary

The following tables summarize quantitative data reported for Isovitexin , which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of Isovitexin

ParameterCell LineTreatment ConditionsResultReference
Cell Viability RAW 264.7Up to 100 µg/mL for 24hNo significant toxicity[4]
TNF-α Production LPS-stimulated RAW 264.7Pre-treatment with 12.5, 25, 50 µg/mLDose-dependent decrease[4]
IL-6 Production LPS-stimulated RAW 264.7Pre-treatment with 12.5, 25, 50 µg/mLDose-dependent decrease[4]
iNOS Expression LPS-stimulated RAW 264.7Pre-treatment with 12.5, 25, 50 µg/mLDose-dependent inhibition[4]
COX-2 Expression LPS-stimulated RAW 264.7Pre-treatment with 12.5, 25, 50 µg/mLDose-dependent inhibition[4]
MAPK Phosphorylation LPS-stimulated RAW 264.7Pre-treatment with 12.5, 25, 50 µg/mLInhibition of p-JNK, p-ERK, p-p38[4]
HO-1 Expression RAW 264.7Treatment with 12.5, 25, 50 µg/mLDose- and time-dependent increase[4]
Nrf2 Nuclear Translocation RAW 264.7Treatment with 50 µg/mLTime-dependent increase[4]

Table 2: In Vivo Efficacy of Isovitexin in LPS-Induced ALI Mouse Model

ParameterTreatmentResultReference
TNF-α in BALF 50, 100 mg/kg i.p.Significant decrease vs. LPS group[4]
IL-6 in BALF 50, 100 mg/kg i.p.Significant decrease vs. LPS group[4]
MPO Activity in Lung 50, 100 mg/kg i.p.Significant decrease vs. LPS group[4]
MDA Levels in Lung 50, 100 mg/kg i.p.Significant decrease vs. LPS group[4]
SOD Activity in Lung 50, 100 mg/kg i.p.Significant increase vs. LPS group[4]
GSH Levels in Lung 50, 100 mg/kg i.p.Significant increase vs. LPS group[4]
Nrf2 and HO-1 Expression in Lung 50, 100 mg/kg i.p.Significant increase vs. LPS group[4]

Table 3: Pharmacokinetic Parameters of Isovitexin in Rats

ParameterValue (after 2.0 mg/kg i.v. injection)Reference
Half-life (t1/2) 1.05 ± 0.325 h[11]
Mean Residence Time (MRT) 1.229 ± 0.429 h[11]
Area Under the Curve (AUC) 11.39 ± 5.05 µg/mL/h[11]

Visualizations

Proposed Anti-inflammatory and Antioxidant Signaling Pathways

Isovitexin_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (JNK, ERK, p38) TLR4->MAPKs IKK IKK TLR4->IKK OxidativeStress Oxidative Stress (ROS) TLR4->OxidativeStress Isovitexin This compound (Proposed) Isovitexin->MAPKs Isovitexin->IKK Keap1 Keap1 Isovitexin->Keap1 AP1 AP-1 MAPKs->AP1 Inflammation Inflammatory Response (TNF-α, IL-6, iNOS, COX-2) AP1->Inflammation IkBa IκBα IKK->IkBa p NFkB NF-κB IkBa->NFkB releases NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus NFkB_nucleus->Inflammation Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nucleus Keap1->Nrf2 degradation ARE ARE Nrf2_nucleus->ARE HO1 HO-1, SOD, GSH (Antioxidant Enzymes) ARE->HO1 HO1->OxidativeStress CellProtection Cellular Protection HO1->CellProtection

Caption: Proposed signaling pathways of this compound.

General Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_experiments Functional Assays start Start stock_prep Prepare Stock Solution (this compound in DMSO) start->stock_prep cell_culture Culture and Seed Cells (e.g., RAW 264.7) stock_prep->cell_culture cytotoxicity Determine Non-Toxic Concentration Range (MTT/WST-1 Assay) cell_culture->cytotoxicity pretreatment Pre-treat with Compound cytotoxicity->pretreatment stimulation Stimulate with LPS pretreatment->stimulation elisa Measure Cytokines (ELISA) stimulation->elisa western Analyze Signaling Proteins (Western Blot) stimulation->western ros Measure ROS Production stimulation->ros analysis Data Analysis and Interpretation elisa->analysis western->analysis ros->analysis end End analysis->end

Caption: General workflow for in vitro evaluation.

References

Application Notes and Protocols for Isovitexin 7-O-rutinoside: Cell Permeability and Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for studying the cell permeability and absorption of Isovitexin (B1672635) 7-O-rutinoside and related flavonoid C-glycosides. Due to the limited direct experimental data on Isovitexin 7-O-rutinoside, this document leverages data from its aglycone, isovitexin, and other closely related flavonoid glycosides as valuable proxies for estimating its permeability characteristics.

Introduction

This compound is a flavonoid C-glycoside with potential anti-inflammatory properties. A critical aspect of evaluating its therapeutic potential is understanding its oral bioavailability, which is largely determined by its permeability across the intestinal epithelium and subsequent absorption. Flavonoid glycosides, in general, exhibit complex absorption patterns influenced by their structure, particularly the nature and position of the sugar moieties.

Studies on the parent compound, isovitexin, and its isomers suggest low oral bioavailability and poor gastrointestinal absorption. This is attributed to their hydrophilic nature and potential for efflux back into the intestinal lumen. Research using in vitro models like Caco-2 cell monolayers indicates that isovitexin itself has very low permeability. The addition of a large rutinoside sugar moiety, as in this compound, is generally expected to further decrease passive diffusion across the intestinal barrier.

Quantitative Data on Permeability of Related Compounds

CompoundModel SystemApparent Permeability Coefficient (Papp) (cm/s)DirectionEfflux Ratio (Papp B-A / Papp A-B)Reference
Vitexin (B1683572) Caco-2 Cells(1.58 - 2.58) x 10⁻⁵Apical to BasolateralNot Reported[1]
Orientin Caco-2 Cells(6.58 - 29.9) x 10⁻⁵Apical to BasolateralNot Reported[1]
Isovitexin Caco-2 CellsQualitatively low; >95% remained in the apical side after 1 hourApical to BasolateralNot Determined[2]
Apigenin (B1666066) Caco-2 Cells12.44 x 10⁻⁶Apical to Basolateral1.44[3]
Apigenin Caco-2 Cells17.89 x 10⁻⁶Basolateral to Apical1.44[3]

Note: Higher Papp values indicate greater permeability. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This protocol details the steps for assessing the intestinal permeability of a test compound like this compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

1. Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (this compound)

  • Lucifer Yellow (for monolayer integrity testing)

  • Analytical standards and equipment (e.g., HPLC-UV, LC-MS/MS)

2. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².

  • Maintain the cell cultures for 19-21 days to allow for spontaneous differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the culture medium every 2-3 days.

3. Monolayer Integrity Test:

  • Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 300 Ω·cm²[4].

  • Alternatively, perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber over time. A low permeability of Lucifer Yellow indicates a tight monolayer.

4. Transport Experiment (Bidirectional):

  • Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

  • Apical to Basolateral (A-B) Transport (Absorptive direction):

    • Add the test compound solution (e.g., 40 µM this compound in HBSS) to the apical chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport (Secretory direction):

    • Add the test compound solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C on an orbital shaker.

  • Collect samples from the receiver chamber at specified time intervals (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

  • At the end of the experiment, collect samples from both the donor and receiver chambers.

5. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This in situ model provides a more physiologically relevant assessment of intestinal absorption by maintaining an intact blood supply and mucosal structure.

1. Materials and Reagents:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine cocktail)

  • Perfusion solution (e.g., Krebs-Ringer buffer) containing the test compound and a non-absorbable marker (e.g., phenol (B47542) red).

  • Surgical instruments

  • Peristaltic pump

  • Syringes and tubing

  • Analytical equipment (e.g., HPLC-UV, LC-MS/MS)

2. Surgical Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline abdominal incision to expose the small intestine.

  • Select the desired intestinal segment (e.g., jejunum, ileum).

  • Carefully cannulate the proximal and distal ends of the selected segment with flexible tubing, avoiding disruption of the blood supply.

3. Perfusion Experiment:

  • Gently rinse the intestinal segment with warm saline to remove any residual contents.

  • Perfuse the segment with the pre-warmed perfusion solution containing this compound at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.

  • Allow for an initial equilibration period (e.g., 30 minutes) to achieve steady-state conditions.

  • Collect the perfusate from the outlet cannula at regular intervals for a defined period (e.g., 90 minutes).

  • Record the weight of the collected perfusate to correct for any water flux.

4. Sample Analysis:

  • Analyze the concentrations of this compound and the non-absorbable marker in the initial perfusion solution and the collected perfusate samples using a validated analytical method.

5. Data Analysis:

  • Calculate the absorption rate constant (Ka) and the effective permeability coefficient (Peff) based on the disappearance of the compound from the intestinal lumen, correcting for water flux using the non-absorbable marker.

Visualizations

experimental_workflow cluster_invitro In Vitro Caco-2 Permeability Assay cluster_insitu In Situ Intestinal Perfusion (Rat) caco2_culture Caco-2 Cell Culture (21 days) monolayer_integrity Monolayer Integrity Check (TEER / Lucifer Yellow) caco2_culture->monolayer_integrity transport_exp Bidirectional Transport (A-B and B-A) monolayer_integrity->transport_exp analysis_invitro LC-MS/MS Analysis transport_exp->analysis_invitro papp_calc Calculate Papp and Efflux Ratio analysis_invitro->papp_calc rat_prep Animal Preparation and Anesthesia surgery Surgical Cannulation of Intestinal Segment rat_prep->surgery perfusion Single-Pass Perfusion with Test Compound surgery->perfusion sample_collection Perfusate Collection perfusion->sample_collection analysis_insitu HPLC/LC-MS Analysis sample_collection->analysis_insitu peff_calc Calculate Peff analysis_insitu->peff_calc

Caption: Experimental workflows for in vitro and in situ permeability studies.

absorption_pathway lumen Intestinal Lumen (this compound) enterocyte Enterocyte lumen->enterocyte Absorption enterocyte->lumen Efflux blood Bloodstream enterocyte->blood Systemic Circulation passive Passive Diffusion (Likely Very Low) active_uptake Active Uptake? (e.g., SGLT1) efflux Efflux Pumps (e.g., P-gp, MRP2)

References

Troubleshooting & Optimization

Technical Support Center: Improving HPLC Resolution of Isovitexin 7-O-rutinoside and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of Isovitexin 7-O-rutinoside and its isomers. This guide provides practical troubleshooting advice and frequently asked questions to address common challenges encountered during analytical method development.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound that I might encounter?

A1: The most common isomers of this compound are positional isomers related to the attachment of the glucose and rhamnose sugars. These include Vitexin-7-O-rutinoside, where the aglycone is vitexin (B1683572) (an isomer of isovitexin), and other potential isomers where the rutinoside linkage is at a different position on the flavonoid backbone. Additionally, you may encounter diastereomers if the sugar linkages have different stereochemistry.

Q2: Why is it challenging to separate this compound from its isomers?

A2: The difficulty in separating these isomers arises from their identical molecular weights and very similar chemical structures.[1] This results in comparable polarities and hydrophobicities, leading to similar retention times and co-elution under standard reversed-phase HPLC conditions. Achieving separation requires careful optimization of chromatographic parameters to exploit subtle differences in their structures.

Q3: What is a good starting point for an HPLC method to separate these isomers?

A3: A reversed-phase C18 column is a common and effective choice for the separation of flavonoid glycosides. A good starting point would be a gradient elution using a mobile phase of acidified water (e.g., with 0.1% formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A shallow gradient is often necessary to resolve closely eluting isomers.

Q4: How does the choice of organic solvent in the mobile phase affect the resolution?

A4: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile often provides better selectivity for flavonoid isomers compared to methanol.[1] It is recommended to start with acetonitrile and, if resolution is still poor, to test methanol or a ternary mixture of water, acetonitrile, and methanol.

Q5: What is the role of pH in the mobile phase for separating these isomers?

A5: The pH of the mobile phase can significantly influence the peak shape and retention of flavonoid glycosides. Adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase is crucial to suppress the ionization of phenolic hydroxyl groups. This minimizes peak tailing and can improve selectivity between isomers.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution of Peaks - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Suboptimal column temperature.- High flow rate.- Systematically vary the organic solvent (acetonitrile/methanol) ratio.- Adjust the pH of the mobile phase with 0.1% formic or acetic acid.- Try a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl (B1667301) phase).- Optimize the column temperature (try increments of 5°C between 25°C and 45°C).- Reduce the flow rate.[1]
Peak Tailing - Secondary interactions with the stationary phase (silanol interactions).- Column overload.- Inappropriate mobile phase pH.- Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol (B1196071) activity.- Use a modern, high-purity, end-capped C18 column.- Reduce the sample concentration or injection volume.- Increase the buffer concentration in the mobile phase.
Broad Peaks - High injection volume or sample overload.- Extra-column band broadening.- Column degradation.- Reduce the injection volume or dilute the sample.- Use shorter, narrower internal diameter tubing between the injector, column, and detector.- Replace the column with a new one of the same type.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Ensure the column is equilibrated for a sufficient time before injection, especially with gradient elution.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.

Data Presentation

The following tables summarize key quantitative data from a study on the separation of flavonoid isomers, which can be adapted for the optimization of this compound analysis.

Table 1: Effect of Column Temperature on the Resolution (Rs) of Flavonoid Isomers

Temperature (°C)Rs (Orientin/Isoorientin)Rs (Vitexin/Isovitexin)Rs (Quercetin derivative isomers)
201.0510.830.00
301.589.641.15
401.8710.301.93

Data adapted from a study on flavonoid isomers, demonstrating the significant impact of temperature on resolution.[1]

Table 2: Effect of Flow Rate on the Resolution (Rs) of Flavonoid Isomers at 40°C

Flow Rate (mL/min)Rs (Orientin/Isoorientin)Rs (Vitexin/Isovitexin)Rs (Quercetin derivative isomers)
0.61.7910.511.44
0.81.8310.421.85
1.01.8710.301.93

Data adapted from a study on flavonoid isomers, showing that a lower flow rate can sometimes improve the resolution of closely eluting peaks.[1]

Experimental Protocols

The following is a detailed experimental protocol adapted from a validated method for the separation of flavonoid isomers, which serves as an excellent starting point for developing a method for this compound.

Objective: To achieve baseline separation of this compound from its potential isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A suggested starting gradient is as follows:

    • 0-5 min: 10-20% B

    • 5-25 min: 20-35% B

    • 25-30 min: 35-50% B

    • 30-35 min: 50-10% B (return to initial conditions)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[1]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm and 330 nm for monitoring.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and methanol).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Resolution check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_gradient Adjust Gradient Profile (make it shallower) check_mobile_phase->adjust_gradient Yes check_column Change Column? check_mobile_phase->check_column No change_organic Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_organic adjust_ph Adjust pH (0.1% Formic Acid) change_organic->adjust_ph adjust_ph->check_column change_stationary_phase Try Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_stationary_phase Yes check_temp_flow Optimize Temperature & Flow Rate? check_column->check_temp_flow No change_stationary_phase->check_temp_flow adjust_temp Vary Temperature (e.g., 30-50°C) check_temp_flow->adjust_temp Yes end_fail Consult Further check_temp_flow->end_fail No adjust_flow Reduce Flow Rate adjust_temp->adjust_flow end_success Resolution Achieved adjust_flow->end_success

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

HPLC_Method_Development cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation select_column Select Column (e.g., C18) prepare_mobile_phase Prepare Mobile Phase (Acidified Water & ACN) optimize_gradient Optimize Gradient prepare_mobile_phase->optimize_gradient optimize_temp Optimize Temperature optimize_gradient->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow validate_method Validate Method (Linearity, Precision, Accuracy) optimize_flow->validate_method

Caption: A streamlined workflow for HPLC method development.

References

Technical Support Center: Enhancing the Stability of Isovitexin 7-O-rutinoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "Isovitexin 7-O-rutinoside" in solution during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of Isovitexin (B1672635) 7-O-rutinoside solutions.

Issue 1: Rapid Degradation of this compound in Aqueous Solution at Room Temperature.

  • Question: My this compound solution is showing a rapid decrease in concentration, even when stored at room temperature for a short period. What could be the cause and how can I prevent this?

  • Answer: Flavonoid glycosides like this compound can be susceptible to degradation under various conditions. The primary factors to consider are pH, light exposure, and temperature.

    • pH: Flavonoids are generally more stable in acidic conditions compared to neutral or alkaline solutions. At higher pH, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation. For instance, isoflavone (B191592) aglycones show virtually no decay at pH 5.6 and 7.0, but significant degradation at pH 3.1 when heated.[1][2] Rutin (B1680289), a similar flavonoid glycoside, also shows increased degradation under alkaline conditions.[3]

    • Light: Exposure to UV or even ambient light can lead to photodegradation. The C2-C3 double bond in the C-ring of the flavone (B191248) structure is a chromophore that can absorb light, leading to photochemical reactions and degradation.

    • Temperature: While room temperature might seem benign, prolonged exposure can contribute to gradual degradation. The rate of degradation of many flavonoids, including anthocyanins, has been shown to follow first-order kinetics and increases with temperature.[4]

    Troubleshooting Steps:

    • pH Adjustment: Prepare your solutions in a slightly acidic buffer (e.g., pH 4-6) if compatible with your experimental design.

    • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.

    • Temperature Control: For short-term storage, keep solutions on ice or in a refrigerator. For long-term storage, freezing at -20°C or -80°C is recommended.

    • Use of Co-solvents: If solubility allows, consider using a co-solvent such as ethanol (B145695) or DMSO, which may offer some protection against hydrolysis.

    • Antioxidant Addition: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help to quench free radicals and reduce oxidative degradation.

Issue 2: Inconsistent Results in HPLC Analysis of this compound.

  • Question: I am observing variable peak areas and the appearance of unknown peaks in the chromatograms of my this compound samples. How can I improve the consistency of my HPLC analysis?

  • Answer: Inconsistent HPLC results often point to on-instrument or pre-analysis degradation of the analyte.

    Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid or phosphoric acid). This helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and improved stability during the run.

    • Autosampler Temperature: If your HPLC system has a cooled autosampler, set it to a low temperature (e.g., 4°C) to minimize degradation of samples waiting in the queue.

    • Fresh Sample Preparation: Prepare samples immediately before analysis whenever possible. If samples must be prepared in batches, store them under the stabilizing conditions mentioned in Issue 1 (low temperature, protected from light).

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the this compound peak. The appearance of new peaks, especially those with different UV spectra, indicates degradation.

    • Method Validation: A validated stability-indicating HPLC method should be used to ensure that degradants are separated from the parent peak.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on the general behavior of flavonoids, the following are likely:

  • Hydrolysis: Cleavage of the O-glycosidic bond linking the rutinoside sugar moiety to the isovitexin aglycone. This is often catalyzed by acidic or enzymatic conditions.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of quinone-type structures and further degradation products.

  • Isomerization: Under certain conditions, C-glycosyl flavonoids can undergo isomerization.

Q2: How does temperature affect the stability of this compound?

A2: Temperature significantly accelerates the degradation of flavonoids. The degradation of anthocyanins, for example, follows first-order kinetics, with the rate constant increasing with temperature.[4] For every 10°C rise in temperature, the rate of chemical reactions, including degradation, can approximately double. Therefore, maintaining low temperatures is crucial for preserving the integrity of this compound solutions.

Q3: Can I use antioxidants to stabilize my this compound solution?

A3: Yes, adding antioxidants can be an effective strategy. Oxidative degradation is a common pathway for flavonoids.[7] Antioxidants like ascorbic acid, BHT, or Trolox can scavenge free radicals that initiate the oxidation process. The choice of antioxidant should be compatible with your downstream applications.

Q4: What is the optimal pH range for storing this compound solutions?

A4: Generally, a slightly acidic pH range of 4 to 6 is recommended for the storage of flavonoid solutions. Alkaline conditions (pH > 7) should be avoided as they promote the deprotonation of phenolic hydroxyl groups, making the molecule more prone to oxidation and degradation.[1][3]

Quantitative Data on Flavonoid Stability

Due to the limited availability of specific stability data for this compound, the following tables present illustrative data from related flavonoid glycosides to provide a general understanding of their stability profiles.

Table 1: Illustrative Thermal Degradation of Flavonoid Glycosides (First-Order Kinetics).

CompoundTemperature (°C)Rate Constant (k) (min⁻¹)Half-life (t½) (min)Reference
Cyanidin-3-glucosylrutinoside802.2 x 10⁻²31.5[4]
Cyanidin-3-glucosylrutinoside1004.5 x 10⁻²15.4[4]
Cyanidin-3-glucosylrutinoside1208.5 x 10⁻²8.2[4]
Rutin (Quercetin-3-O-rutinoside)120--[8]
Rutin (Quercetin-3-O-rutinoside)220--[8]

Note: Data for Cyanidin-3-glucosylrutinoside is provided to illustrate the temperature-dependent degradation of a rutinoside. Rutin degradation studies confirm degradation at elevated temperatures.[8]

Table 2: Effect of pH on the Stability of a Flavonoid (Rutin) in Aqueous Solution.

pHRecovery after 30 min (%)ConditionsReference
11.0~901% (w/v) Rutin solution[3]
< 9.0Decreasing Solubility/Recovery1% (w/v) Rutin solution[3]

Note: This data for rutin indicates that alkaline pH can lead to a reduction in the concentration of the flavonoid over a short period.[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for the Analysis of this compound.

This protocol is a general guideline and should be optimized and validated for your specific application. It is based on established methods for flavonoid analysis.[9]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B (linear gradient)

      • 20-25 min: 30-50% B (linear gradient)

      • 25-30 min: 50% B (isocratic)

      • 30-31 min: 50-10% B (linear gradient)

      • 31-35 min: 10% B (isocratic, re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm and 330 nm (monitor both for comprehensive analysis).

    • Injection Volume: 10 µL.

  • Forced Degradation Study Protocol:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize before injection.

    • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2 hours.

    • Thermal Degradation: Store a solid sample of this compound at 105°C for 24 hours. Dissolve in an appropriate solvent before injection.

    • Photodegradation: Expose a solution of this compound to direct sunlight for 24 hours or in a photostability chamber.

  • Analysis:

    • Analyze the stressed samples by the developed HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed standard solution.

    • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution (e.g., in buffer) acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (e.g., 105°C, solid) prep->thermal Expose to Stress photo Photodegradation (e.g., UV/Vis light) prep->photo Expose to Stress hplc HPLC-PDA Analysis acid->hplc Inject into HPLC base->hplc Inject into HPLC oxidation->hplc Inject into HPLC thermal->hplc Inject into HPLC photo->hplc Inject into HPLC data Data Evaluation: - Peak Purity - Resolution of Degradants - Quantification hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_products Potential Degradation Products main This compound aglycone Isovitexin (Aglycone) main->aglycone Hydrolysis sugar Rutinoside main->sugar Hydrolysis oxidized Oxidized Products (e.g., Quinones) main->oxidized Oxidation (Light, Heat, O2) isomer Isomers main->isomer Isomerization

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Quantification of Isovitexin 7-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Isovitexin (B1672635) 7-O-rutinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying Isovitexin 7-O-rutinoside?

A1: The most common analytical methods for the quantification of this compound and related flavonoid glycosides are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Spectrophotometric methods can be used for the quantification of total flavonoids but lack the specificity for individual compounds like this compound.

Q2: What are the typical challenges encountered during the quantification of this compound?

A2: Researchers may encounter several challenges, including:

  • Matrix Effects: Co-eluting compounds from the sample matrix, especially in complex samples like plant extracts, can interfere with the ionization of the analyte in LC-MS, leading to ion suppression or enhancement.[3]

  • Poor Peak Resolution: this compound may have isomers that are difficult to separate, leading to co-elution and inaccurate quantification. Peak tailing or splitting can also be an issue.

  • Analyte Degradation: Flavonoid glycosides can be susceptible to degradation under certain conditions of pH, temperature, and light during extraction and analysis.[4][5]

  • Lack of Commercial Standards: Pure standards of this compound may not be readily available, making accurate quantification challenging.

Q3: How can I confirm the identity of this compound in my samples?

A3: The identity of this compound can be confirmed by comparing its retention time and UV spectrum with a certified reference standard using HPLC-UV. For unambiguous identification, LC-MS/MS is recommended. The fragmentation pattern of the analyte should match that of the standard. C-glycosyl flavonoids like isovitexin have characteristic fragmentation patterns involving cleavage of the sugar moiety.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Splitting) Secondary interactions with the stationary phase (e.g., free silanol (B1196071) groups).Use a well-end-capped column. Acidify the mobile phase (e.g., with 0.1% formic or acetic acid) to suppress the ionization of silanol groups.[6] Consider a different column chemistry (e.g., phenyl-hexyl).
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or void formation.Backflush the column. If the problem persists, replace the column. Use a guard column to protect the analytical column.[6]
Inconsistent Retention Times Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.
Low Peak Response Analyte degradation.Check the stability of the analyte in the sample solvent and under the analytical conditions. Protect samples from light and high temperatures.
Incorrect detection wavelength.Ensure the UV detector is set to the wavelength of maximum absorbance for this compound (typically around 330-350 nm for flavones).
Sample loss during preparation.Optimize the extraction procedure to ensure good recovery.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Signal Intensity (Ion Suppression) Matrix effects from co-eluting compounds.Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Dilute the sample if the analyte concentration is high enough. Use a matrix-matched calibration curve. Employ an isotopically labeled internal standard if available.
Inefficient ionization.Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI instead of ESI).
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Inaccurate Quantification Non-linear response.Ensure the calibration curve is linear over the concentration range of the samples. Use a weighted regression if necessary.
In-source fragmentation.Optimize cone voltage to minimize fragmentation in the source and maximize the intensity of the precursor ion.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of isovitexin and related compounds. Note that specific values for this compound may vary depending on the exact analytical method and matrix.

Table 1: HPLC-UV Method Parameters for Isovitexin and Related Flavonoids

ParameterValueReference
Linearity Range 0.4 - 200 µg/mL[4]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.4 µg/mL[4]
Recovery 95 - 105%[4]
Precision (RSD%) < 5%[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (e.g., Barley)
  • Sample Preparation: Air-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered sample into a flask.

    • Add 20 mL of 70% ethanol.

    • Extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Optional, for cleaner samples):

    • Dissolve the dried extract in a minimal amount of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

    • For very complex matrices, a Solid Phase Extraction (SPE) step with a C18 cartridge may be necessary.

Protocol 2: HPLC-UV Quantification Method (General Method for Flavonoid Glycosides)
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (B129727) and dilute to create a series of calibration standards.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_extraction Sample Extraction cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing start Plant Material (e.g., Barley) grind Grinding start->grind extract Solvent Extraction (e.g., 70% Ethanol) grind->extract filter Filtration/Centrifugation extract->filter concentrate Evaporation filter->concentrate reconstitute Reconstitution concentrate->reconstitute hplc HPLC Separation reconstitute->hplc uv UV Detection hplc->uv ms MS/MS Detection hplc->ms peak Peak Integration uv->peak ms->peak calibration Calibration Curve peak->calibration quant Quantification calibration->quant signaling_pathway Inferred Anti-inflammatory Signaling Pathway of Isovitexin Glycosides cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Isovitexin This compound (and related glycosides) Isovitexin->MAPK Inhibits Isovitexin->NFkB Inhibits

References

Technical Support Center: Isovitexin 7-O-rutinoside Cell Culture Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isovitexin 7-O-rutinoside in cell culture assays. We address common sources of variability to help ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a flavonoid glycoside, a type of natural compound found in various plants. It is investigated for its potential therapeutic properties, which are believed to include anti-inflammatory and antioxidant effects. Research on the parent compound, Isovitexin, suggests that it may modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.

Q2: I am observing high variability in my cell viability (e.g., MTT) assay results. What are the common causes?

Variability in cell viability assays when using flavonoid compounds can stem from several factors:

  • Compound Solubility and Stability: this compound, like many flavonoid glycosides, may have limited aqueous solubility.[1][2][3] Improper dissolution or precipitation in the culture medium can lead to inconsistent concentrations delivered to the cells. Additionally, flavonoids can be unstable in culture media, degrading over time due to factors like pH, light exposure, and oxidation.[4]

  • Cell-Based Factors:

    • Cell Line Integrity: Ensure your cell line is authenticated and free from mycoplasma contamination. Misidentified or contaminated cell lines are a major source of irreproducible data.[5][6][7]

    • Passage Number: High passage numbers can lead to phenotypic drift, altering cellular responses. It is crucial to use cells within a consistent and low passage range.

    • Seeding Density: Inconsistent cell seeding density will result in variable cell numbers at the time of assay, directly impacting the final readout.

  • Assay-Specific Issues:

    • Interference with MTT Assay: Flavonoids with antioxidant properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[8][9] Consider using an alternative viability assay like Sulforhodamine B (SRB) or CellTiter-Glo®.

    • Incubation Times: Inconsistent incubation times with the compound or the assay reagent will lead to variability.

Q3: My this compound solution appears cloudy after adding it to the cell culture medium. What should I do?

This indicates poor solubility or precipitation. Here are some troubleshooting steps:

  • Optimize Stock Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it into the aqueous culture medium.[1]

  • Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity and to minimize precipitation.

  • Pre-warm Medium: Adding the compound to pre-warmed culture medium can sometimes improve solubility.

  • Sonication: Briefly sonicating the stock solution before dilution may help dissolve any microcrystals.

  • Fresh Preparations: Prepare fresh dilutions of the compound from the stock solution for each experiment, as flavonoid glycosides can be unstable in aqueous solutions.[1]

Troubleshooting Guides

Issue 1: Inconsistent Anti-Inflammatory Effects (e.g., reduction in nitric oxide or pro-inflammatory cytokines)
Potential Cause Troubleshooting Recommendation
Degradation of this compound Prepare fresh dilutions for each experiment. Protect stock solutions and media containing the compound from light. Consider the stability of the compound over the course of your experiment.
Variable Cell Activation Ensure consistent stimulation of cells (e.g., with LPS) across all wells and plates. Use a consistent concentration and incubation time for the stimulating agent.
Inaccurate Measurement of Inflammatory Markers Verify the linearity and sensitivity of your detection method (e.g., Griess assay for nitric oxide, ELISA for cytokines). Ensure that the compound does not interfere with the assay chemistry itself.
Cell Health and Density Ensure cells are healthy and at an optimal density for the inflammatory response. Over-confluent or stressed cells may respond differently to stimuli.
Issue 2: Poor Reproducibility of Signaling Pathway Modulation (e.g., Nrf2 or NF-κB activation/inhibition)
Potential Cause Troubleshooting Recommendation
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration range for observing the desired effect without causing significant cytotoxicity.
Timing of Assay The kinetics of signaling pathway activation can be transient. Perform a time-course experiment to identify the optimal time point for measuring the activation or inhibition of the pathway after treatment.
Variable Protein Extraction/Nuclear Fractionation For nuclear translocation assays, ensure a consistent and efficient protocol for separating nuclear and cytoplasmic fractions. Use loading controls (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic) in your Western blots.
Reporter Assay Variability If using a reporter gene assay, co-transfect with a control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[10]

Quantitative Data Summary

Data specifically for this compound is limited. The following tables provide data for the parent compound, Isovitexin , which can serve as a reference.

Table 1: IC50 Values of Isovitexin in Various Cell Lines and Assays

Cell LineAssayIC50 ValueReference
MCF-7 (Breast Cancer)Cytotoxicity< 10 nM (causing 46% apoptosis)[11][12]
RAW 264.7 (Macrophages)Nitric Oxide Production (LPS-stimulated)58.5 µM[13]
RAW 264.7 (Macrophages)iNOS Expression (LPS-stimulated)Inhibition observed at 25-50 µg/mL[14]
Con A-activated T cellsProliferationInhibition observed at 10-100 µM[15][16]

Table 2: Effective Concentrations of Isovitexin in Anti-inflammatory and Antioxidant Assays

AssayCell Line/ModelEffective ConcentrationObserved EffectReference
Cytokine (TNF-α, IL-6) SecretionLPS-stimulated RAW 264.7 cells25-50 µg/mLSignificant reduction in cytokine levels.[14]
ROS GenerationLPS-stimulated RAW 264.7 cells25-50 µg/mLSuppression of intracellular ROS.[14]
Pro-inflammatory Cytokine ExpressionCon A-activated T cells100 µMSignificant reduction in TNF-α, IFN-γ, IL-2, and IL-17A.[15][17]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Note: Be aware of the potential for flavonoids to interfere with this assay.[8][9] It is advisable to include a cell-free control (compound + MTT reagent in media) to check for direct reduction.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide Production using Griess Assay
  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like LPS (1 µg/mL). Incubate for 18-24 hours.[20]

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in an acidic solution) to each well.[21][22]

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.[21][22]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[21][23]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the nitrite concentration in the samples based on the standard curve.

Quantification of Cytokine Levels using ELISA
  • Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[4][13]

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[4]

  • Sample Incubation: Wash the plate again. Add 100 µL of cell culture supernatants and standards (recombinant cytokine) to the appropriate wells. Incubate for 2 hours at room temperature.[4][24]

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.[24]

  • Substrate Addition: Wash the plate thoroughly. Add a TMB substrate solution and incubate in the dark until a color develops.[4]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[4]

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards and determine the concentration of the cytokine in the samples.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cell_culture Cell Culture (e.g., RAW 264.7) pretreatment Pre-treat cells with This compound cell_culture->pretreatment compound_prep Prepare this compound (Stock in DMSO, dilute in media) compound_prep->pretreatment stimulus_prep Prepare Stimulus (e.g., LPS) stimulation Stimulate cells with LPS stimulus_prep->stimulation pretreatment->stimulation viability Cell Viability (MTT/SRB Assay) stimulation->viability nitric_oxide Nitric Oxide (Griess Assay) stimulation->nitric_oxide cytokines Cytokine Levels (ELISA) stimulation->cytokines signaling Signaling Pathway (Western Blot/Reporter Assay) stimulation->signaling

nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (JNK, p38, ERK) TLR4->MAPK IKK IKK MAPK->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription Isovitexin Isovitexin Isovitexin->MAPK Inhibits Isovitexin->IKK Inhibits

nrf2_pathway cluster_nucleus Inside Nucleus Stress Oxidative Stress (e.g., from LPS) Keap1 Keap1 Stress->Keap1 induces conformational change Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Genes activates transcription Isovitexin Isovitexin Isovitexin->Nrf2 Promotes dissociation

References

Technical Support Center: Isovitexin 7-O-rutinoside In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isovitexin (B1672635) 7-O-rutinoside in in vivo experiments. Given the limited specific data on Isovitexin 7-O-rutinoside, this guide draws upon available information for the closely related compound, isovitexin, and general principles of flavonoid glycoside pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with flavonoid glycosides like this compound in vivo?

The principal challenge is their typically low oral bioavailability.[1] The sugar moiety, in this case, a rutinoside, increases water solubility but can hinder absorption across the intestinal wall.[2][3] Often, the glycoside must be hydrolyzed to its aglycone form (isovitexin) by intestinal enzymes or gut microbiota before it can be absorbed.[2][4]

Q2: How does the rutinoside group on this compound affect its properties compared to isovitexin?

The addition of a rutinoside group is expected to increase the molecule's polarity and water solubility compared to isovitexin.[5] This will likely decrease its passive diffusion across cell membranes, potentially leading to lower oral bioavailability than isovitexin.[6] The metabolic profile will also differ, as the initial step in its in vivo processing will involve the cleavage of the rutinoside group.

Q3: What are the recommended starting doses for this compound in animal models?

Q4: Which administration route is preferable for this compound?

The choice of administration route depends on the experimental objective.

  • Oral (p.o.): This route is relevant for studying the effects of dietary consumption. However, be prepared for potentially low and variable bioavailability.[3][9]

  • Intraperitoneal (i.p.) or Intravenous (i.v.): These routes bypass the gastrointestinal tract, leading to higher and more consistent systemic exposure.[9] This is useful for mechanistic studies where achieving a specific plasma concentration is critical.

Q5: What are the known signaling pathways affected by isovitexin that might be relevant for this compound studies?

Isovitexin has been shown to exert its effects through several signaling pathways, which are likely targets for this compound as well, following its conversion to isovitexin. These include:

  • Anti-inflammatory effects: Inhibition of MAPK and NF-κB pathways.[10]

  • Antioxidant effects: Activation of the Nrf2/HO-1 pathway.[10]

Troubleshooting Guides

Issue 1: Poor Solubility and Vehicle Selection

Problem: You are observing precipitation of this compound in your dosing vehicle, leading to inaccurate dosing and poor absorption.

Potential CauseTroubleshooting Steps
Low aqueous solubility Flavonoid glycosides often have better aqueous solubility than their aglycones, but it can still be limited. For isovitexin, solubility in aqueous buffers is low.[11] While specific data for the 7-O-rutinoside is unavailable, it is prudent to assume similar challenges. Solution: Prepare a stock solution in an organic solvent like DMSO or dimethylformamide (DMF) and then dilute it into an aqueous vehicle like saline or PBS.[11] Ensure the final concentration of the organic solvent is low (typically <5-10% for in vivo studies) and non-toxic to the animals. A 1:5 solution of DMSO:PBS (pH 7.2) has been used for isovitexin.[11]
Vehicle incompatibility The chosen vehicle may not be optimal for maintaining the stability and solubility of the compound. Solution: Test the solubility and stability of this compound in a small panel of common vehicles (e.g., saline, PBS, water with 5% DMSO, 0.5% carboxymethylcellulose). Observe for any precipitation over time at the intended storage and administration temperatures.
pH-dependent solubility The solubility of flavonoids can be influenced by the pH of the solution. Solution: Evaluate the solubility of your compound at different pH values. For some flavonoids, solubility increases at a more alkaline pH.[3] However, consider the physiological compatibility of the final formulation's pH.
Issue 2: Low or Variable Bioavailability After Oral Administration

Problem: You are observing inconsistent or lower-than-expected therapeutic effects after oral administration of this compound.

Potential CauseTroubleshooting Steps
Poor absorption from the gut The large, polar rutinoside group may limit passive diffusion across the intestinal epithelium.[1] Solution: Consider using absorption enhancers, though this can complicate the interpretation of results. Alternatively, nanoparticle-based delivery systems can improve the oral bioavailability of flavonoids.[3] For initial mechanistic studies, consider using i.p. or i.v. administration to bypass the gut.
Extensive first-pass metabolism After absorption, the compound may be rapidly metabolized in the liver before reaching systemic circulation.[1] Solution: Measure the plasma concentration of both the parent compound and its primary metabolite (isovitexin) to understand its pharmacokinetic profile.
Degradation in the gastrointestinal tract The compound may be unstable in the acidic environment of the stomach or be degraded by gut microbiota before it can be absorbed.[4] Solution: Encapsulation strategies can protect the compound from degradation. Alternatively, i.p. or i.v. administration can be used.
Interaction with food The presence of food in the GI tract can affect the absorption of flavonoids. Solution: Standardize the feeding schedule of your animals relative to the time of dosing. Administering the compound to fasted animals may increase absorption, but this should be consistent across all experimental groups.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (General Guidance)

This protocol provides a general method for preparing a dosing solution, assuming initial solubility challenges.

  • Materials:

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Prepare a high-concentration stock solution by dissolving the powder in a minimal amount of DMSO. For example, if your final desired concentration is 1 mg/mL in a vehicle containing 10% DMSO, you would prepare a 10 mg/mL stock in 100% DMSO.

    • Gently warm the solution and vortex until the compound is completely dissolved.

    • In a separate sterile tube, add the required volume of sterile PBS.

    • Slowly add the DMSO stock solution to the PBS while vortexing to ensure rapid mixing and prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.

    • Prepare the dosing solution fresh daily and protect it from light, as flavonoids can be light-sensitive.

Protocol 2: In Vivo Anti-Inflammatory Study in a Mouse Model of Acute Lung Injury (ALI) (Adapted from Isovitexin Studies)

This protocol is adapted from studies using isovitexin in an LPS-induced ALI model and can serve as a template.[10]

  • Animals:

    • Male BALB/c mice (6-8 weeks old)

  • Experimental Groups (n=8-10 per group):

    • Control (vehicle only)

    • LPS only

    • LPS + this compound (low dose)

    • LPS + this compound (high dose)

    • LPS + Dexamethasone (positive control)

  • Procedure:

    • Administer this compound or vehicle (e.g., i.p.) one hour before LPS challenge.

    • Induce ALI by intratracheal or intranasal administration of lipopolysaccharide (LPS).

    • At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-6).

    • Collect lung tissue for histological analysis (H&E staining) and to measure markers of inflammation and oxidative stress (e.g., MPO, MDA, SOD, GSH).

Quantitative Data Summary

Table 1: In Vivo Dosages of Isovitexin in Murine Models

ModelSpeciesRoute of AdministrationDose (mg/kg)Observed Effects
Acute Lung InjuryMouseIntraperitoneal50, 100Attenuated histopathological changes, reduced inflammatory markers.[8]
Contact DermatitisMouseNot Specified10, 20Inhibited expression of pro-inflammatory cytokines.[7]
OsteoporosisMouseOral2.5, 5Restored bone mass and architecture.[6]

Table 2: Pharmacokinetic Parameters of Isovitexin in Rats (Intravenous Administration)

ParameterValue
Half-life (t1/2)1.05 ± 0.325 h
Mean Residence Time (MRT)1.229 ± 0.429 h
Area Under the Curve (AUC)11.39 ± 5.05 µg/mL/h

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_induction Induction cluster_analysis Analysis prep Prepare Dosing Solution (e.g., in DMSO/PBS) admin Administer to Animal Model (e.g., i.p. or oral) prep->admin 1 hour pre-treatment induce Induce Disease Model (e.g., LPS Challenge) admin->induce collect Collect Samples (BALF, Tissue) induce->collect 6-24 hours post-induction analysis Analyze Endpoints (Histology, Cytokines, etc.) collect->analysis

Caption: General workflow for an in vivo anti-inflammatory study.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB MAPK->NFkB OxidativeStress Oxidative Stress MAPK->OxidativeStress Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 HO1->OxidativeStress Reduces Isovitexin Isovitexin Isovitexin->MAPK Inhibits Isovitexin->NFkB Inhibits Isovitexin->Nrf2 Activates

Caption: Key signaling pathways modulated by isovitexin.

logical_relationship cluster_compound Compound Properties cluster_experiment Experimental Design cluster_outcome Experimental Outcome IVR This compound Solubility Solubility IVR->Solubility Bioavailability Bioavailability IVR->Bioavailability Vehicle Vehicle Selection Solubility->Vehicle Route Administration Route Bioavailability->Route Dose Dosage Bioavailability->Dose Outcome Reliable In Vivo Data Vehicle->Outcome Route->Outcome Dose->Outcome

Caption: Factors influencing successful in vivo experiments.

References

Technical Support Center: Isovitexin 7-O-rutinoside Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isovitexin 7-O-rutinoside in anti-inflammatory assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for the anti-inflammatory effects of this compound?

A1: this compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the activation of key inflammatory signaling pathways, including the MAPK and NF-κB pathways.[1][2][3][4] By suppressing the phosphorylation of MAPK and IκBα, it reduces the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[2][3] This leads to a decrease in the production of inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[3][4] Additionally, this compound can activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response and cytoprotection.[3][5]

Q2: Which cell lines are suitable for studying the anti-inflammatory effects of this compound?

A2: A common cell line used for in vitro anti-inflammatory studies with this compound is the RAW 264.7 murine macrophage cell line.[3] These cells are robust and respond well to inflammatory stimuli like lipopolysaccharide (LPS). Other potential cell lines could include primary macrophages, microglial cells for neuroinflammation studies, or specific cell types relevant to the disease model being investigated.

Q3: What is a typical inflammatory stimulus to use in conjunction with this compound treatment?

A3: Lipopolysaccharide (LPS) is a widely used inflammatory stimulus in in vitro models to mimic bacterial infection and induce a strong inflammatory response.[3] LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and mediators.[1]

Q4: What are the key inflammatory markers that can be measured to assess the efficacy of this compound?

A4: To evaluate the anti-inflammatory activity of this compound, researchers can measure the levels of various pro-inflammatory cytokines and enzymes. Commonly assessed markers include:

  • Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]

  • Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3]

  • Signaling Proteins: Phosphorylated forms of MAPK pathway proteins (e.g., p-p38, p-ERK, p-JNK) and NF-κB.[2][4]

Troubleshooting Guides

Issue 1: Inconsistent or weak anti-inflammatory response.

  • Possible Cause: Suboptimal concentration of this compound.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal working concentration. Based on literature, concentrations can range from 25 to 100 µg/ml in vitro.[3] Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.

  • Possible Cause: Inadequate inflammatory stimulus.

    • Troubleshooting Step: Verify the activity of your LPS stock. Titrate the LPS concentration to ensure a robust but not overwhelmingly toxic inflammatory response in your specific cell line.

  • Possible Cause: Timing of treatment.

    • Troubleshooting Step: Optimize the pre-treatment time with this compound before adding the inflammatory stimulus. A common pre-treatment duration is 1 hour.[3]

Issue 2: High cellular toxicity observed.

  • Possible Cause: this compound concentration is too high.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound on your chosen cell line. Select a non-toxic concentration for your anti-inflammatory experiments.

  • Possible Cause: Solvent toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).

Issue 3: Difficulty in detecting changes in protein expression or phosphorylation.

  • Possible Cause: Inappropriate sample collection time.

    • Troubleshooting Step: Perform a time-course experiment to identify the peak expression or phosphorylation of your target proteins after stimulation. Phosphorylation events are often transient and occur early, while cytokine production may peak later.

  • Possible Cause: Low protein abundance.

    • Troubleshooting Step: Ensure you are loading a sufficient amount of protein for your Western blot analysis. Use appropriate positive and negative controls to validate your antibody's specificity and sensitivity.

Experimental Protocols

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol provides a general framework. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) and allow them to adhere overnight.

2. Treatment:

  • Prepare stock solutions of this compound in DMSO.
  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
  • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium. Include appropriate vehicle controls (DMSO) and positive controls (LPS only).

3. Sample Collection and Analysis:

  • For cytokine analysis (ELISA): Collect the cell culture supernatant after an appropriate incubation period (e.g., 24 hours). Measure the concentrations of TNF-α and IL-6 according to the manufacturer's instructions.
  • For gene expression analysis (RT-qPCR): Harvest the cells after a shorter incubation period (e.g., 4-6 hours). Isolate total RNA and perform reverse transcription followed by quantitative PCR for iNOS, COX-2, TNF-α, and IL-6.
  • For protein analysis (Western Blot): Lyse the cells at an early time point for signaling pathway analysis (e.g., 15-60 minutes for p-MAPK, p-IκBα) or a later time point for iNOS and COX-2 expression (e.g., 12-24 hours).

Data Presentation

Table 1: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
ControlUndetectableUndetectable
LPS (1 µg/mL)1500 ± 120800 ± 75
LPS + Isovitexin (25 µg/mL)1100 ± 90600 ± 50
LPS + Isovitexin (50 µg/mL)750 ± 60400 ± 35
LPS + Isovitexin (100 µg/mL)400 ± 30200 ± 20

Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.

Table 2: Effect of this compound on LPS-Induced Gene Expression in RAW 264.7 Cells

TreatmentiNOS (Fold Change)COX-2 (Fold Change)
Control1.01.0
LPS (1 µg/mL)50.0 ± 5.030.0 ± 3.5
LPS + Isovitexin (25 µg/mL)35.0 ± 4.022.0 ± 2.5
LPS + Isovitexin (50 µg/mL)20.0 ± 2.512.0 ± 1.5
LPS + Isovitexin (100 µg/mL)8.0 ± 1.05.0 ± 0.8

Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA Cytokine Analysis (ELISA) Stimulate->ELISA qPCR Gene Expression (RT-qPCR) Stimulate->qPCR WB Protein Analysis (Western Blot) Stimulate->WB signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkappaB NF-κB MAPK->NFkappaB activates IkappaB IκBα IKK->IkappaB inhibits IkappaB->NFkappaB sequesters Nucleus Nucleus NFkappaB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes transcription Isovitexin This compound Isovitexin->MAPK Isovitexin->IKK

References

Technical Support Center: Optimization of Antioxidant Capacity Assays for Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of antioxidant capacity assays for flavonoid glycosides. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to help you achieve accurate, reproducible, and meaningful results in your antioxidant capacity assessments.

Frequently Asked questions (FAQs)

Q1: Why do I get different antioxidant capacity results for the same flavonoid glycoside when using different assays (e.g., DPPH, ABTS, FRAP)?

A1: It is common to see varying results across different antioxidant assays due to the distinct chemical mechanisms each assay employs.[1] Assays are generally categorized by their primary mechanism of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • HAT-based assays , such as the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to neutralize free radicals by donating a hydrogen atom.[1]

  • SET-based assays , including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays, quantify the capacity of an antioxidant to transfer an electron to reduce an oxidant.[1]

  • The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can proceed via both HAT and SET mechanisms.[1]

Flavonoid glycosides will exhibit different efficiencies in these reactions based on their specific chemical structures. Therefore, a comprehensive evaluation of antioxidant capacity should involve a panel of assays that represent both HAT and SET mechanisms to provide a more complete profile of the compound's antioxidant potential.[1]

Q2: Should I hydrolyze the flavonoid glycoside to its aglycone before performing an antioxidant capacity assay?

A2: The decision to hydrolyze depends on the research question. The glycosidic moiety can significantly impact the antioxidant activity of a flavonoid. In many cases, the aglycone form exhibits higher antioxidant capacity.[2][3][4] Hydrolysis, whether acidic or enzymatic, removes the sugar group and can enhance the molecule's ability to donate electrons or hydrogen atoms.[2][3] For instance, flavonoid glycosides can be hydrolyzed to their corresponding aglycones by refluxing with 1.2 M HCl in 50% methanol (B129727) to maximize their reducing power in the CUPRAC assay.[3] It is important to note that the hydrolysis conditions themselves (e.g., high temperatures during acid hydrolysis) can potentially degrade some phenolic compounds, so the method of hydrolysis should be chosen carefully.[2][5]

Q3: How does the choice of solvent affect the measurement of antioxidant capacity?

A3: The solvent used for extraction and for the assay itself can have a substantial impact on the results.[6][7] Different solvents will have varying efficiencies in extracting flavonoids and other polyphenols from a sample matrix.[6][8] The polarity of the solvent is a critical factor. Polar solvents are generally preferred for extracting polyphenols, with aqueous mixtures of ethanol, methanol, and acetone (B3395972) being commonly used.[7] For example, 70% methanol has been found to be highly effective for extracting polyphenols from certain plant materials.[9] It is crucial to select a solvent that not only effectively solubilizes the target flavonoid glycosides but is also compatible with the specific assay's chemistry.

Q4: What is the influence of pH on antioxidant capacity assays?

A4: The pH of the reaction medium can significantly alter the measured antioxidant capacity of flavonoids.[10][[“]][12] An increase in pH can lead to the deprotonation of the hydroxyl groups on the flavonoid structure, which can enhance their ability to donate an electron, thereby increasing their antioxidant activity as measured by SET-based assays.[10] For many phenolic compounds, a considerable increase in antioxidant capacity is observed when the pH is raised from acidic to neutral levels.[[“]] The optimal pH can vary depending on the specific flavonoid and the assay being used. For instance, in one study, the highest total phenolic and flavonoid content and antioxidant activity were observed at a pH of 6.[12]

Troubleshooting Guides

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Problem: High variability or poor reproducibility in DPPH assay results.

  • Possible Cause 1: DPPH solution instability. The DPPH radical is sensitive to light and can degrade over time.

    • Solution: Always prepare fresh DPPH solution and store it in an amber bottle or wrapped in foil at 4°C for no more than a few days.[1] Ensure the solution has a consistent starting absorbance for all experiments.

  • Possible Cause 2: Incomplete reaction. Some flavonoid glycosides may react slowly with the DPPH radical.

    • Solution: Increase the incubation time to ensure the reaction has reached a steady state. A kinetic study can help determine the optimal reaction time for your specific compounds. The standard incubation time is often 30 minutes in the dark.[13][14]

  • Possible Cause 3: Solvent interference. The solvent used to dissolve the sample may interact with the DPPH radical.

    • Solution: Run a solvent blank (containing only the solvent and DPPH solution) to account for any background absorbance changes. Methanol is a commonly used solvent.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Problem: Inconsistent color development or fading of the ABTS radical cation (ABTS•+).

  • Possible Cause 1: Improper preparation of the ABTS•+ solution. The generation of the radical cation requires a reaction between ABTS and an oxidizing agent like potassium persulfate.

    • Solution: Ensure the ABTS and potassium persulfate solutions are prepared at the correct concentrations (typically 7 mM and 2.45 mM, respectively) and allowed to react in the dark for 12-16 hours to ensure complete formation of the radical cation.[15][16] The resulting solution should have a stable absorbance at 734 nm.[17]

  • Possible Cause 2: pH sensitivity. The antioxidant activity of your flavonoid glycoside may be highly dependent on pH.

    • Solution: Ensure that the pH of your sample and the reaction buffer are consistent across all experiments. The ABTS assay is often performed at a neutral pH.[17]

FRAP (Ferric Reducing Antioxidant Power) Assay

Problem: No or very low color development (blue color).

  • Possible Cause 1: Incorrect pH. The FRAP assay is highly pH-dependent and must be conducted under acidic conditions (pH 3.6).[1]

    • Solution: Double-check the preparation of the acetate (B1210297) buffer to ensure it has the correct pH. An incorrect pH will inhibit the reduction of the Fe³⁺-TPTZ complex.[1]

  • Possible Cause 2: Degraded FRAP reagent. The FRAP reagent, a mixture of TPTZ solution, FeCl₃ solution, and acetate buffer, must be prepared fresh.

    • Solution: Always use freshly prepared FRAP reagent. The reagent should have a pale yellow/light brown color before the addition of the sample.[1]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Problem: Rapid decay of the fluorescent signal even in the presence of antioxidants.

  • Possible Cause 1: Inactive or degraded AAPH. The peroxyl radical generator, AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride), is sensitive to temperature and light.

    • Solution: Store AAPH properly and prepare fresh solutions for each assay. Ensure the reaction is initiated correctly by the thermal decomposition of AAPH at 37°C.[18]

  • Possible Cause 2: Fluorescein (B123965) probe issues. The fluorescent probe (fluorescein) can be sensitive to experimental conditions.

    • Solution: Protect the fluorescein solution from light. Ensure that the final concentration of the probe in the assay is optimal and consistent. The assay measures the inhibition of fluorescein decay in the presence of an antioxidant.[19][20]

Data Presentation: Optimizing Assay Conditions

The following tables summarize key quantitative data for optimizing antioxidant capacity assays for flavonoid glycosides.

Table 1: Effect of Solvent on Antioxidant Activity

SolventTPC (mg GAE/g)TFC (mg QE/g)DPPH IC50 (µg/mL)FRAP (µg AAE/mL)Reference
100% Methanol----[6]
100% Ethanol40.531.11Highest Activity-[7]
100% Acetone--Higher Efficiency-[6]
70% Methanol----[9]
70% Ethanol138.23421.62--[9]
80% MethanolHighest ActivityHighest ActivityHighest ActivityHighest Activity[21]
80% EthanolLower ActivityLower ActivityLower ActivityLower Activity[21]
80% AcetoneLower ActivityLower ActivityLower ActivityLower Activity[21]
WaterLowest ActivityLowest ActivityLowest ActivityLowest Activity[21]

TPC: Total Phenolic Content; TFC: Total Flavonoid Content; GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; AAE: Ascorbic Acid Equivalents; IC50: Half-maximal inhibitory concentration.

Table 2: Influence of pH on Antioxidant Activity

pHTPC (mg GAE/g)TFC (mg CE/g)TAC (mg AAE/g)DPPH IC50 (µg/mL)Reference
2--8.19-[22]
3---0.741[12]
4--5.870.757[12][22]
5--34.7680.300[12]
6Highest-66.8400.151[12]
714.13-7.5160.48[22]
9-4.9013.43-[22]

CE: Catechin Equivalents; TAC: Total Antioxidant Capacity.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store this solution in an amber bottle at 4°C for no more than a few days.[1]

    • Prepare a series of standard solutions of Trolox or Ascorbic Acid in methanol (e.g., 0-100 µM).

    • Prepare various concentrations of your flavonoid glycoside sample in methanol.

  • Assay Procedure (96-well plate):

    • Add 20 µL of the sample, standard, or methanol (for the blank) to the respective wells.

    • Add 180 µL of the 0.1 mM DPPH solution to all wells.

    • For sample color correction, add 20 µL of the sample to separate wells, followed by 180 µL of methanol (these are the sample blanks).

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 515-517 nm.[13][14]

  • Calculation:

    • Percentage of inhibition = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] * 100

    • Results are often expressed as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to form the ABTS•+ radical cation.[15]

    • Dilute the ABTS•+ solution with methanol or water to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[15][17]

  • Assay Procedure (96-well plate):

    • Prepare standard and sample solutions as in the DPPH protocol.

    • Add 10 µL of the sample or standard to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6-30 minutes) in the dark.[1]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Reagent Preparation:

    • Prepare a fluorescein working solution in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare an AAPH working solution (a free radical initiator) in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.[20]

    • Prepare a series of Trolox standard solutions.

    • Prepare your flavonoid glycoside sample solutions.

  • Assay Procedure (96-well black opaque plate):

    • Add 150 µL of the fluorescein working solution to all experimental wells.[20]

    • Add 25 µL of the sample, standard, or phosphate buffer (for the blank) to the respective wells.

    • Incubate the plate at 37°C for at least 5-10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 35 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples from the standard curve, expressed as Trolox equivalents (TE).

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Capacity Assay cluster_analysis Data Analysis sample Flavonoid Glycoside Sample hydrolysis Optional: Hydrolysis (Acidic or Enzymatic) sample->hydrolysis to enhance activity assay_plate Perform Assay in 96-Well Plate sample->assay_plate aglycone Aglycone Form hydrolysis->aglycone aglycone->assay_plate standards Prepare Standards (e.g., Trolox, Ascorbic Acid) standards->assay_plate reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) reagents->assay_plate incubation Incubation (Time & Temperature Dependent) assay_plate->incubation measurement Spectrophotometric / Fluorometric Measurement incubation->measurement calculation Calculate % Inhibition or AUC measurement->calculation std_curve Generate Standard Curve calculation->std_curve results Express Results (IC50, TEAC) std_curve->results

Caption: A generalized experimental workflow for antioxidant capacity assays.

antioxidant_mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) flavonoid Flavonoid Glycoside (Ar-OH) hat_product Flavonoid Radical (Ar-O•) + Stable Molecule (RH) flavonoid->hat_product H• donation set_product Flavonoid Radical Cation (Ar-OH•⁺) + Reduced Oxidant (e.g., Fe²⁺) flavonoid->set_product e⁻ transfer radical Free Radical (R•) radical->hat_product oxidant Oxidant (e.g., Fe³⁺) oxidant->set_product orac ORAC Assay hat_product->orac dpph_frap DPPH & FRAP Assays set_product->dpph_frap

References

Minimizing degradation of "Isovitexin 7-O-rutinoside" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isovitexin 7-O-rutinoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and storage of this compound.

Problem Potential Cause Recommended Solution
Loss of compound purity over time in solid-state storage. Exposure to Light: Photodegradation can occur even in the solid state, leading to the formation of unknown impurities.Store the solid compound in an amber vial or a light-blocking container. For long-term storage, place the container in a dark environment, such as a sealed cabinet or box.
High Temperature: Elevated temperatures can accelerate the degradation of the compound, even below its melting point.Store at a controlled low temperature. For long-term storage, -20°C is recommended. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Moisture Absorption: The compound may be hygroscopic, and absorbed water can facilitate hydrolytic degradation.Store in a desiccator or a container with a desiccant. Ensure the container is tightly sealed.
Degradation of the compound in solution during experiments. Inappropriate pH: The glycosidic bonds of flavonoids are susceptible to hydrolysis under strongly acidic or alkaline conditions.Maintain the pH of the solution within a neutral range (pH 6-8) if experimentally permissible. If the experiment requires acidic or basic conditions, prepare fresh solutions and use them immediately. Buffer the solution to maintain a stable pH.
Exposure to Oxygen: Oxidative degradation can occur, especially in the presence of metal ions or light.Degas solvents before use. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. The addition of an antioxidant, if compatible with the experiment, can be considered.
Thermal Stress: High temperatures used in experimental procedures (e.g., heating, prolonged incubation) can cause degradation.Minimize the duration of exposure to high temperatures. If heating is necessary, conduct it for the shortest possible time and at the lowest effective temperature.
Inconsistent results in analytical quantification (e.g., HPLC). On-column Degradation: The compound may be degrading on the HPLC column due to an inappropriate mobile phase pH or temperature.Adjust the mobile phase pH to be within the stability range of the compound (typically slightly acidic to neutral). Control the column temperature; a study on a similar compound showed optimal separation at 40°C.[1]
Degradation in the Autosampler: Prolonged residence time in the autosampler, especially if not temperature-controlled, can lead to degradation.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Minimize the time between sample preparation and injection.
Co-elution with Degradation Products: The analytical method may not be adequately separating the parent compound from its degradation products.Develop a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensuring the method can resolve them from the intact compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, it is recommended to store solid this compound at -20°C in a tightly sealed, light-resistant container (e.g., an amber vial) with a desiccant. For short-term storage, 4°C under the same conditions is acceptable.

Q2: How stable is this compound in different solvents?

The stability in solution is highly dependent on the solvent's pH, temperature, and exposure to light and oxygen. In neutral, deoxygenated solvents, protected from light and stored at low temperatures, the compound will exhibit greater stability. It is advisable to prepare fresh solutions for each experiment to minimize degradation.

Q3: What are the primary degradation pathways for this compound?

Based on the structure and data from similar flavonoid glycosides, the primary degradation pathways are likely:

  • Hydrolysis: Cleavage of the O-glycosidic bond at the 7-position, releasing the rutinose sugar moiety and forming isovitexin. This is accelerated by acidic or alkaline conditions and heat.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by light, heat, and the presence of metal ions. This can lead to the formation of quinone-like structures and further degradation products.

  • Photodegradation: Exposure to UV or visible light can provide the energy for various degradation reactions, including oxidation and cleavage of the flavonoid backbone.

Q4: How can I monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor degradation. This method should be able to separate the intact this compound from its potential degradation products. Quantification is typically performed using a UV detector.

Q5: Are there any known degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the literature, based on the degradation of similar compounds like rutin (B1680289), potential degradation products could include:

  • Isovitexin (Apigenin-6-C-glucoside): Formed by the hydrolysis of the 7-O-rutinoside bond.

  • Apigenin: The aglycone, which could be formed under more drastic hydrolytic conditions, although the C-glycosidic bond is generally more stable than the O-glycosidic bond.[2]

  • Products of oxidative cleavage: Such as phenolic acids and smaller aromatic compounds resulting from the breakdown of the flavonoid rings. For instance, the thermal degradation of rutin can lead to 3,4-dihydroxybenzoic acid.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to aid in the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Oven

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature for 1, 2, 4, and 8 hours.

    • At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 24, 48, and 72 hours.

    • At each time point, dissolve a portion of the solid in methanol for HPLC analysis.

  • Photodegradation (Solid State):

    • Expose a thin layer of solid this compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4][5]

    • Analyze the sample by dissolving it in methanol for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products. This is a suggested starting method based on methods for similar flavonoids and should be optimized.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 60 40
    25 60 40
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). Specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.

Visualizations

degradation_pathway cluster_main Primary Degradation Pathways This compound This compound Isovitexin Isovitexin This compound->Isovitexin Hydrolysis (Acid/Base, Heat) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (Light, Heat, O2) Further Degradation Products Further Degradation Products Isovitexin->Further Degradation Products Oxidation/Hydrolysis Oxidized Products->Further Degradation Products Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Intervals stress->sample analyze HPLC Analysis sample->analyze compare Compare with Control analyze->compare identify Identify Degradation Peaks compare->identify end Develop Stability-Indicating Method identify->end

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Compound Degradation start Observed Compound Degradation solid_state Solid State Degradation start->solid_state In solid form solution_state Solution Degradation start->solution_state In solution check_storage Review Storage Conditions (Temp, Light, Moisture) adjust_storage Optimize Storage: - Store at -20°C - Use amber vials - Add desiccant check_storage->adjust_storage Suboptimal check_solution Review Solution Conditions (pH, Solvent, Temp) adjust_solution Optimize Solution Prep: - Use fresh solutions - Buffer pH to neutral - Degas solvents check_solution->adjust_solution Suboptimal solid_state->check_storage solution_state->check_solution

Caption: Decision tree for troubleshooting degradation issues.

References

Technical Support Center: Overcoming Poor Isovitexin 7-O-rutinoside Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor cell permeability of Isovitexin 7-O-rutinoside.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of this compound expected to be low?

A1: this compound is a flavonoid glycoside. The presence of the bulky and hydrophilic rutinoside sugar moiety significantly increases the molecule's polarity and molecular weight. These characteristics hinder its ability to passively diffuse across the lipophilic cell membrane, resulting in low oral bioavailability and poor absorption into target cells.[1]

Q2: What are the primary mechanisms by which flavonoid glycosides like this compound are absorbed in the intestine?

A2: The absorption of flavonoid glycosides is complex. While some small amounts may be absorbed intact, the majority of glycosides are often hydrolyzed by intestinal enzymes (lactase-phlorizin hydrolase) or gut microbiota into their aglycone form (isovitexin in this case), which is more lipophilic and readily absorbed. Some glycosides may also be transported into intestinal cells via sugar transporters like sodium-dependent glucose cotransporter 1 (SGLT1).[2]

Q3: What in vitro models are recommended for assessing the cell permeability of this compound?

A3: The two most common and recommended in vitro models are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Assay: This is considered the gold standard as it uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can assess both passive diffusion and active transport mechanisms.[3][4][5][6][7][8]

  • PAMPA: This is a cell-free, high-throughput assay that models passive transcellular permeability across an artificial lipid membrane. It is a cost-effective method for screening a large number of compounds early in the drug discovery process.[9][10][11][12][13][14]

Q4: How can I improve the cell permeability and bioavailability of this compound in my experiments?

A4: Several strategies can be employed to enhance the cellular uptake of this compound:

  • Nanoformulations: Encapsulating the compound in nanocarriers can improve its solubility, protect it from degradation, and facilitate its transport across cell membranes. Common nanoformulations include:

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic compounds.[15][16][17][18][19]

    • Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids that are well-tolerated and can enhance oral bioavailability.[15][20][21][22][23][24]

    • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range that increase the surface area for absorption.[15][25]

  • Use of Permeability Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.

  • Chemical Modification: While more complex, structural modification of the molecule, such as acylation, can increase its lipophilicity and subsequent permeability.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) Value in Caco-2 Assay
Potential Cause Troubleshooting Step Expected Outcome
High Hydrophilicity of this compound Formulate the compound in a nano-delivery system (e.g., liposomes, SLNs) before applying to the Caco-2 monolayer.Increased Papp value due to enhanced transport of the encapsulated compound across the cell monolayer.
Efflux by P-glycoprotein (P-gp) or other transporters Co-incubate with known efflux pump inhibitors (e.g., verapamil, PSC833, GF120918).[26][27]An increase in the apical-to-basolateral (A-B) Papp value and a decrease in the basolateral-to-apical (B-A) efflux ratio would suggest that the compound is a substrate for efflux pumps.
Low Compound Concentration in Donor Compartment Increase the initial concentration of the compound in the donor well, ensuring it remains below cytotoxic levels.A higher concentration gradient may drive more compound across the monolayer, leading to a more easily detectable amount in the receiver compartment.
Poor Compound Stability in Assay Buffer Assess the stability of this compound in the assay buffer over the incubation period using HPLC or LC-MS.If degradation is observed, consider using a more stable buffer system or shortening the incubation time.
Issue 2: High Variability in Permeability Data
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Caco-2 Monolayer Integrity Routinely measure the transepithelial electrical resistance (TEER) of each well before and after the experiment. A TEER value above 300 Ω·cm² generally indicates good monolayer integrity.[6] Also, perform a Lucifer Yellow permeability test to confirm tight junction integrity.Consistent TEER values and low Lucifer Yellow permeability will ensure that the observed transport is not due to leaky monolayers.
Non-specific Binding to Assay Plates Use low-binding plates. The addition of a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the receiver compartment can also help.[6]Improved recovery of the compound and more consistent data.
Analytical Method Not Sensitive Enough Optimize the LC-MS/MS method for the detection of this compound to achieve a lower limit of quantification (LLOQ).The ability to accurately measure low concentrations of the compound in the receiver compartment will reduce variability.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., MEM with 10% FBS, 1% non-essential amino acids, and antibiotics) at 37°C with 5% CO2.[3]

  • Seeding on Transwell Inserts: Seed Caco-2 cells onto 12-well Transwell inserts at a density of approximately 8 × 10^4 cells/cm². Culture for 19-21 days to allow for differentiation into a confluent monolayer.[3]

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values >300 Ω·cm².

  • Transport Experiment:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A-B) Transport: Add the test compound solution (e.g., 40 µM this compound in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Sample Analysis: At the end of the incubation, collect samples from both donor and receiver chambers and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane).[14]

  • Solution Preparation: Prepare a solution of this compound (e.g., 10 µM) in a buffer (e.g., PBS with 5% DMSO).[14]

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Add the test compound solution to the donor plate wells.

    • Place the donor plate onto the acceptor plate to form a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 5-18 hours).[10][13][14]

  • Sample Analysis: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability (Pe) based on the concentrations in the donor and acceptor wells.

Protocol 3: Preparation of this compound Loaded Liposomes

Objective: To encapsulate this compound in liposomes to improve its solubility and permeability.

Methodology (Thin-Film Hydration Method):

  • Lipid Film Formation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_permeability_assessment Permeability Assessment cluster_enhancement_strategies Enhancement Strategies cluster_evaluation Evaluation of Enhanced Formulation start Start with This compound caco2 Caco-2 Assay start->caco2 pampa PAMPA start->pampa analysis1 Analyze Permeability Data caco2->analysis1 Measure Papp pampa->analysis1 Measure Pe nanoformulation Nanoformulation (Liposomes, SLNs) analysis1->nanoformulation enhancers Permeability Enhancers analysis1->enhancers modification Chemical Modification analysis1->modification re_evaluate Re-evaluate Permeability (Caco-2 / PAMPA) nanoformulation->re_evaluate enhancers->re_evaluate modification->re_evaluate in_vivo In Vivo Studies re_evaluate->in_vivo end Improved Bioavailability in_vivo->end

Caption: Experimental workflow for assessing and improving the cell permeability of this compound.

signaling_pathways cluster_isovitexin Isovitexin (Aglycone) cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress cluster_cell_survival Cell Survival & Proliferation isovitexin Isovitexin nfkb NF-κB Pathway isovitexin->nfkb Inhibits mapk MAPK Pathway isovitexin->mapk Inhibits nrf2 Nrf2/HO-1 Pathway isovitexin->nrf2 Activates pi3k_akt PI3K/Akt Pathway isovitexin->pi3k_akt Modulates inflammatory_response ↓ Inflammatory Response nfkb->inflammatory_response mapk->inflammatory_response antioxidant_response ↑ Antioxidant Response nrf2->antioxidant_response cell_survival ↑ Cell Survival pi3k_akt->cell_survival

Caption: Key signaling pathways modulated by the aglycone, Isovitexin.

References

Technical Support Center: Troubleshooting Isovitexin 7-O-rutinoside Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with Isovitexin 7-O-rutinoside in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak's asymmetry results in a drawn-out or "tailing" appearance on the latter side of the peak. In an ideal chromatogram, peaks are symmetrical (Gaussian). Peak tailing is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and ultimately, compromised quantitative accuracy and method reproducibility.

Q2: What are the most common causes of peak tailing when analyzing a polar glycosylated flavonoid like this compound in reverse-phase HPLC?

A2: For a compound like this compound, which possesses multiple polar hydroxyl groups from its flavonoid structure and two sugar moieties (rutinose), peak tailing in reverse-phase HPLC is often attributed to:

  • Secondary Interactions with Residual Silanols: The silica (B1680970) backbone of many reverse-phase columns has residual silanol (B1196071) groups (-Si-OH). The polar functional groups of this compound can form secondary hydrogen bonding interactions with these silanols, leading to a mixed-mode retention mechanism and causing peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the phenolic hydroxyl groups on the flavonoid backbone or the silanol groups on the stationary phase, exacerbating secondary interactions.

  • Column Issues: Problems with the column, such as bed deformation, contamination from previous samples, or a partially blocked inlet frit, can distort the peak shape.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.

  • Extra-Column Effects: Excessive tubing length or dead volume within the HPLC system can cause band broadening and contribute to peak tailing.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are all peaks tailing or only the analyte peak? start->q1 all_tail All Peaks Tailing q1->all_tail All analyte_tail Only Analyte Peak Tailing q1->analyte_tail Analyte Only check_system Investigate System Issues: - Check for dead volume (fittings, tubing) - Inspect column for voids/blockage - Backflush column all_tail->check_system check_method Investigate Chemical Interactions: - Modify mobile phase pH - Check for sample overload - Evaluate column chemistry analyte_tail->check_method solution_system System Optimized check_system->solution_system solution_method Method Optimized check_method->solution_method

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Troubleshooting Steps

1. Assess the Scope of the Problem:

  • If all peaks in the chromatogram are tailing: This often points to a system-wide issue rather than a specific chemical interaction with your analyte.

    • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Verify that all fittings are correctly installed to avoid dead volume.

    • Inspect the Column: A void at the column inlet or a blocked frit can cause peak distortion for all compounds.[1] Consider back-flushing the column or replacing the inlet frit. If the column is old, it may need to be replaced.[1]

  • If only the this compound peak is tailing: This suggests a specific interaction between the analyte and the stationary phase or mobile phase.

2. Optimize the Mobile Phase:

The interaction between the polar this compound and residual silanols is a primary cause of peak tailing. Modifying the mobile phase is often the most effective solution.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions.

    • Recommendation: Add a small amount of acid to the aqueous portion of your mobile phase. Formic acid or acetic acid at a concentration of 0.1% (v/v) is commonly used for the analysis of flavonoids.[2] A mobile phase pH between 2.5 and 4.0 is a good starting point.

  • Increase Buffer Strength: In some cases, a low buffer concentration may not be sufficient to maintain a consistent pH at the column surface. If using a buffer, consider increasing its concentration.

3. Evaluate the Stationary Phase (Column):

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. If you are not already using one, switching to a high-quality, end-capped C18 or C8 column can significantly improve peak shape for polar analytes.

  • Consider a Different Stationary Phase: If peak tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group, may provide a different selectivity and reduce silanol interactions.

4. Check Sample and Injection Parameters:

  • Test for Column Overload: Inject a series of dilutions of your sample. If the peak tailing improves at lower concentrations, you may be overloading the column. Reduce the injection volume or dilute your sample.

  • Ensure Sample Solvent Compatibility: The solvent in which your sample is dissolved should be of similar or weaker elution strength than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines a systematic approach to optimizing the mobile phase pH to reduce peak tailing of this compound.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) or methanol

  • Formic acid (or acetic acid)

  • This compound standard

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases:

      • 0.1% Formic acid in water (pH ~2.7)

      • 0.05% Formic acid in water (pH ~2.9)

      • Water (no additive)

    • Mobile Phase B (Organic): HPLC grade acetonitrile or methanol.

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV detector at the λmax of this compound (consult literature or determine experimentally).

    • Gradient: A typical starting gradient for flavonoids is 10-90% B over 30 minutes.

  • Analysis:

    • Equilibrate the column with the first mobile phase A composition (0.1% formic acid) and mobile phase B at the initial gradient conditions for at least 15-20 minutes.

    • Inject the this compound standard.

    • Repeat the injection at least twice to ensure reproducibility.

    • Repeat the process for the other two mobile phase A compositions.

  • Data Analysis:

    • Compare the peak shape (asymmetry factor or tailing factor) for this compound obtained with each mobile phase. The asymmetry factor should be close to 1 for a symmetrical peak.

Data Presentation: Mobile Phase Optimization
Mobile Phase A CompositionApproximate pHAverage Tailing FactorPeak Resolution (if applicable)
0.1% Formic Acid in Water~2.7
0.05% Formic Acid in Water~2.9
Water (no additive)~7.0

Note: Tailing factor and resolution values should be filled in based on experimental results.

Signaling Pathway and Interaction Diagram

The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing and how mobile phase modification can mitigate this issue.

Chemical_Interactions cluster_0 Undesirable Secondary Interaction (High pH) cluster_1 Desired Primary Interaction (Low pH) analyte_high_ph This compound (Polar -OH groups) silanol_high_ph Ionized Silanol Group (-Si-O⁻) analyte_high_ph->silanol_high_ph Hydrogen Bonding (Causes Tailing) analyte_low_ph This compound c18 C18 Stationary Phase analyte_low_ph->c18 Hydrophobic Interaction (Ideal Retention) silanol_low_ph Protonated Silanol Group (-Si-OH) analyte_low_ph->silanol_low_ph Interaction Minimized mobile_phase Mobile Phase (Acidified) mobile_phase->silanol_high_ph Protonates Silanols

Caption: Chemical interactions leading to peak tailing and its mitigation.

By following this guide, you should be able to systematically troubleshoot and resolve peak tailing issues for this compound in your reverse-phase HPLC analysis, leading to more accurate and reliable results.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of "Isovitexin 7-O-rutinoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Isovitexin 7-O-rutinoside.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to matrix effects in the LC-MS analysis of this compound.

Q1: I am observing high variability and poor reproducibility in my signal intensity for this compound. Could this be due to matrix effects?

A1: Yes, high variability in signal intensity is a classic symptom of matrix effects.[1] Co-eluting endogenous compounds from your sample matrix can interfere with the ionization of this compound, leading to inconsistent and irreproducible results. This interference can either suppress or enhance the signal, causing a lack of precision in your measurements.

Q2: How can I confirm that matrix effects are the cause of my analytical problems with this compound?

A2: There are two primary methods to diagnose matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[1][2][3] A solution of this compound is continuously infused into the MS detector after the analytical column. A blank matrix sample is then injected. Dips or peaks in the baseline signal of the infused analyte indicate the retention times where matrix components are causing ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This method provides a quantitative assessment of the matrix effect.[2][4] You compare the response of this compound in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solvent at the same concentration. A significant difference in signal indicates a matrix effect.

Q3: What are the most common sources of matrix effects when analyzing this compound in biological samples?

A3: For biological matrices such as plasma or urine, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[1] In the case of plant extracts, other pigments, sugars, and various phenolic compounds are often the major interfering substances.

Q4: I have confirmed the presence of matrix effects. What are the primary strategies to mitigate them for this compound analysis?

A4: Mitigation strategies for matrix effects can be categorized into three main approaches:

  • Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before the sample is introduced into the LC-MS system.[2][5] Common techniques for flavonoids like this compound include:

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differing solubilities in two immiscible liquids.

    • Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples by selectively isolating the analyte of interest.[2]

    • Protein Precipitation (PPT): A simpler method, often used for plasma or serum samples, but may be less effective at removing all interfering components.[6]

  • Chromatographic Separation: Optimizing the chromatographic conditions can help to separate this compound from co-eluting matrix components.[4] This can be achieved by:

    • Modifying the Mobile Phase Gradient: Adjusting the gradient can alter the retention times of both the analyte and interfering compounds.

    • Changing the Column Chemistry: Using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can improve selectivity.

  • Calibration and Internal Standards:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that has undergone the same sample preparation procedure as the samples can help to compensate for consistent matrix effects.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects.[1] A SIL-IS of this compound will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thereby correcting for variations in signal intensity.

Q5: My peak shape for this compound is poor (e.g., tailing or splitting). Is this related to matrix effects?

A5: Poor peak shape can be a consequence of matrix effects, particularly due to the accumulation of matrix components on the analytical column.[1][7] However, other factors such as an inappropriate injection solvent, secondary interactions with the stationary phase, or a degraded column can also lead to poor peak shapes.

Q6: How can I quantitatively express the magnitude of the matrix effect for my this compound analysis?

A6: The matrix effect can be quantified by calculating the Matrix Factor (MF) using the following formula:[1]

Matrix Factor (MF) = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Quantitative Data on Matrix Effects

The following table summarizes matrix effect data for flavonoids structurally similar to this compound in various matrices. This data can serve as a reference for the potential magnitude of matrix effects you might encounter.

FlavonoidMatrixSample PreparationMatrix Effect (%)*
QuercetinRed OnionSolid-Phase Extraction-25.5
QuercetinHoneySolid-Phase Extraction-15.8
KaempferolRed OnionSolid-Phase Extraction-44.0
KaempferolHoneySolid-Phase Extraction-30.2
HesperetinOrange PeelSolid-Phase Extraction-0.5

*A negative percentage indicates ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a rapid method for sample cleanup but may be less effective at removing all matrix interferences compared to LLE or SPE.

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard (ideally a stable isotope-labeled this compound) to the sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is effective for extracting moderately polar compounds like flavonoid glycosides from aqueous matrices.

  • Sample pH Adjustment: Adjust the pH of the aqueous sample (e.g., 1 mL) to be slightly acidic (e.g., pH 4-5) with a suitable acid.

  • Addition of Extraction Solvent: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Extraction: Vortex the mixture vigorously for 2 minutes and then centrifuge to separate the layers.

  • Organic Layer Collection: Carefully collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction process on the aqueous layer with another 3 mL of the organic solvent.

  • Combine Organic Layers: Combine the organic layers from both extractions.

  • Evaporation: Evaporate the combined organic layers to dryness.

  • Reconstitution and Injection: Reconstitute the residue in the mobile phase and inject it into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Complex Matrices

SPE provides a more thorough cleanup and is highly recommended for complex matrices to minimize matrix effects.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma or plant extract) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS analysis.

Visualizations

Experimental Workflow for LC-MS Analysis of this compound

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: A typical experimental workflow for the quantitative analysis of this compound using LC-MS.

Troubleshooting Guide for Matrix Effects

troubleshooting_matrix_effects Start Poor Reproducibility or Inaccurate Quantification Confirm_ME Confirm Matrix Effect? (Post-column infusion or Post-extraction spike) Start->Confirm_ME Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) Confirm_ME->Optimize_SP Yes Other_Issue Investigate Other Issues (e.g., Instrument Malfunction) Confirm_ME->Other_Issue No Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Matrix_Matched Use Matrix-Matched Calibrants Optimize_Chroma->Matrix_Matched Resolved Issue Resolved Use_SIL_IS->Resolved Matrix_Matched->Resolved

Caption: A decision tree for troubleshooting and mitigating matrix effects in LC-MS analysis.

References

Technical Support Center: Improving the Reproducibility of Isovitexin 7-O-rutinoside Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving Isovitexin (B1672635) 7-O-rutinoside. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Isovitexin 7-O-rutinoside and what are its primary biological activities?

This compound is a flavonoid glycoside. Flavonoids, including isovitexin and its derivatives, are widely investigated for their potential pharmacological effects, such as antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3][4] The addition of a rutinoside group can influence the compound's solubility, stability, and bioavailability, which in turn can affect its biological activity.[5][6]

Q2: What are the main challenges in ensuring the reproducibility of bioassays with this compound?

The primary challenges in ensuring the reproducibility of bioassays with flavonoid glycosides like this compound include:

  • Poor Aqueous Solubility: Flavonoids are often sparingly soluble in aqueous buffers, which can lead to precipitation in cell culture media and inaccurate results.[5]

  • Compound Stability: Flavonoid glycosides can be unstable in solution, degrading over time due to factors like pH, temperature, and light exposure.

  • Assay Interference: Flavonoids can interfere with assay readouts, for example, through autofluorescence or by directly inhibiting reporter enzymes.

  • Variability in Biological Systems: Inconsistencies in cell lines (e.g., passage number, contamination) and experimental protocols (e.g., cell seeding density, incubation times) can significantly impact results.

Q3: How does the glycosylation (rutinoside moiety) of Isovitexin potentially affect its bioactivity compared to the aglycone (Isovitexin)?

Glycosylation can have several effects on the bioactivity of flavonoids:

  • Increased Solubility: The sugar moiety generally increases the water solubility of the flavonoid.[5]

  • Altered Bioavailability: Glycosylation can affect how the compound is absorbed and metabolized by cells.

  • Modified Activity: The presence of the sugar group can either enhance or decrease the intrinsic biological activity of the flavonoid aglycone.[7] This is because the sugar can influence the molecule's interaction with cellular targets. Some studies suggest that glycosylation can decrease the inhibitory effect of flavonoids against certain enzymes due to steric hindrance.[7]

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioactivity
Possible Cause Troubleshooting Steps
Poor Solubility / Precipitation - Prepare a high-concentration stock solution in 100% DMSO. - When preparing working solutions, dilute the stock in pre-warmed (37°C) cell culture medium and vortex immediately. - Perform a solubility test by preparing the final concentration in a small volume of medium and visually inspecting for precipitates before treating cells. - Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity.
Compound Degradation - Prepare fresh stock solutions regularly and store them protected from light at -20°C or -80°C. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Test the stability of this compound in your specific cell culture medium over the time course of your experiment.
Sub-optimal Assay Conditions - Optimize cell seeding density and ensure cells are in the logarithmic growth phase. - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.
Cell Line Variability - Use low-passage, authenticated cell lines. - Regularly test for mycoplasma contamination.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inaccurate Pipetting - Use calibrated pipettes and practice consistent pipetting techniques. - When preparing serial dilutions, ensure thorough mixing between each dilution step.
Edge Effects in Microplates - To minimize edge effects, avoid using the outer wells of the microplate. Instead, fill them with sterile medium or PBS. - Ensure even temperature and humidity distribution during incubation.
Inhomogeneous Cell Seeding - Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. - Gently swirl the plate after seeding to ensure an even distribution of cells.

Quantitative Data Summary

The following tables summarize quantitative data for Isovitexin, the parent compound of this compound. Data for the 7-O-rutinoside derivative is limited; therefore, these values should be used as a reference point for experimental design.

Table 1: Antioxidant Activity of Isovitexin

AssayIC50 Value (µg/mL)Positive ControlIC50 Value of Control (µg/mL)
DPPH Radical Scavenging1.72Ascorbic Acid2.19
ABTS Radical Scavenging0.94 ± 0.01Trolox0.06 ± 0.01

Note: IC50 values can vary depending on experimental conditions.[8]

Table 2: Anti-inflammatory Activity of Isovitexin

AssayCell LineIC50 Value (µg/mL)
iNOS Inhibition-Moderate Activity
NF-κB Inhibition-18

Note: The iNOS inhibition was reported as moderate without a specific IC50 value.[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow.[8]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

  • Sample Preparation: Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction: Mix a specific volume of the sample or standard with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+).[8][10]

Methodology:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Trolox).

  • Reaction: Add a small volume of the test sample to the ABTS•+ working solution.

  • Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay is a common method for screening anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).[11][12]

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Inflammation: Induce inflammation by adding LPS (1 µg/mL) to the cell culture medium.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent. Read the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control group and determine the IC50 value.

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis stock Prepare Stock Solution in DMSO working Prepare Working Solutions in Cell Culture Medium stock->working treat Treat Cells with Compound working->treat seed Seed Cells in Microplate seed->treat induce Induce Biological Response (e.g., with LPS) treat->induce measure Measure Assay Readout induce->measure calculate Calculate Results (e.g., IC50) measure->calculate

Caption: General workflow for a cell-based bioassay with this compound.

troubleshooting_logic start Inconsistent or No Bioactivity solubility Check for Precipitation start->solubility stability Assess Compound Stability solubility->stability No solubility_yes Improve Solubility (e.g., pre-warm medium) solubility->solubility_yes Yes conditions Optimize Assay Conditions stability->conditions No stability_yes Prepare Fresh Solutions, Aliquot Stocks stability->stability_yes Yes conditions_yes Adjust Concentration, Incubation Time, etc. conditions->conditions_yes Yes

Caption: A logical troubleshooting workflow for inconsistent bioassay results.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Mediators (e.g., NO, TNF-α) MAPK->Inflammation NFkB->Inflammation Isovitexin Isovitexin 7-O-rutinoside Isovitexin->MAPK Inhibits Isovitexin->NFkB Inhibits

Caption: Putative anti-inflammatory signaling pathway modulated by Isovitexin.

References

Technical Support Center: Isovitexin 7-O-rutinoside Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isovitexin 7-O-rutinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments.

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The information provided herein is largely based on studies of the closely related compound, Isovitexin. Researchers should adapt these protocols based on the specific properties of this compound and their experimental system.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it crucial for my research on this compound?

A dose-response curve is a graph that visualizes the relationship between the concentration of a compound (the dose) and its biological effect (the response). It is a cornerstone of pharmacology and is essential for determining key parameters such as:

  • Potency (EC₅₀ or IC₅₀): The concentration at which the compound elicits 50% of its maximal effect.

  • Efficacy (Eₘₐₓ): The maximum response achievable with the compound.

  • Therapeutic Window: The range of doses at which the compound is effective without being toxic.

Q2: I am observing a flat or non-sigmoidal dose-response curve. What are the potential causes?

Several factors can contribute to an atypical dose-response curve:

  • Inappropriate Concentration Range: The tested concentrations may be too high or too low to capture the dynamic part of the curve.

  • Compound Insolubility: this compound, like many flavonoids, may have limited solubility in aqueous media, especially at high concentrations.[1]

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability in the response.[2]

  • Incubation Time: The duration of compound exposure might be insufficient or excessive to observe the desired biological effect.[2]

  • Assay Interference: The compound may interfere with the assay's detection method (e.g., colorimetric or fluorescent readouts).

Q3: How should I select the initial concentration range for my dose-response experiment with this compound?

It is advisable to start with a broad, logarithmic dilution series (e.g., from 10⁻³ M to 10⁻¹² M) in a preliminary range-finding experiment.[2][3] Based on studies with the related compound Isovitexin, effective concentrations in cell-based assays often fall within the micromolar (µM) range.[4]

Q4: What are the known signaling pathways affected by related compounds like Isovitexin?

Isovitexin has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress, including:

  • Inhibition of MAPK and NF-κB pathways: Isovitexin can suppress the phosphorylation of MAPK proteins (JNK1/2, ERK1/2, p38) and inhibit the nuclear translocation of NF-κB (p65).[5][6]

  • Activation of the Nrf2/HO-1 pathway: It can promote the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme HO-1.[5]

  • Modulation of the PI3K/Akt signaling pathway. [7][8]

These pathways are potential targets for this compound as well.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
No response at any concentration The compound is inactive under the tested conditions, or the assay is not sensitive enough.- Verify the compound's activity with an alternative assay.- Optimize assay parameters such as incubation time and cell density.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate for experimental data; fill them with sterile media or PBS to minimize evaporation.[3]
"U-shaped" or Hormetic Dose-Response Curve The compound may have dual effects, being stimulatory at low doses and inhibitory at high doses.This is a valid biological response known as hormesis.[2][9] Document the effect and consider its implications for the compound's mechanism of action.
Precipitation of the compound in the media The compound has low solubility in the culture medium.[1]- Visually inspect wells for precipitation.- Decrease the highest concentrations tested.- Use a different solvent or a lower final solvent concentration (e.g., <0.5% DMSO).[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using Resazurin

This protocol outlines a general procedure for determining the dose-dependent cytotoxic effects of this compound on a cancer cell line.

1. Cell Seeding:

  • Culture cells to logarithmic growth phase.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
  • Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations. It is recommended to use at least 7 concentration points.[3]
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
  • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Viability Assessment:

  • Add 10-20 µL of resazurin-based reagent to each well.
  • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.[3]
  • Measure fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission).[3]

4. Data Analysis:

  • Subtract the blank control readings from all other readings.
  • Normalize the data to the vehicle control to obtain the percentage of cell viability.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following tables summarize dose-response data for the related compound, Isovitexin, from various studies. This can serve as a reference for establishing initial experimental parameters for this compound.

Table 1: In Vitro Effects of Isovitexin on RAW 264.7 Macrophages

ParameterCell LineTreatmentConcentrationEffectReference
Cell ViabilityRAW 264.7Isovitexin + LPS (2 µg/ml)25, 50 µg/mlNo significant cytotoxicity[5]
ROS GenerationRAW 264.7Isovitexin + LPS (2 µg/ml)25, 50 µg/mlDose-dependent decrease[5]
TNF-α ProductionRAW 264.7Isovitexin + LPS (2 µg/ml)25, 50 µg/mlDose-dependent inhibition[5]
IL-6 ProductionRAW 264.7Isovitexin + LPS (2 µg/ml)25, 50 µg/mlDose-dependent inhibition[5]

Table 2: In Vitro Effects of Isovitexin on Concanavalin A-activated T cells

ParameterCell LineTreatmentConcentrationEffectReference
Cell ViabilityCon A-activated T cellsIsovitexin10, 30, 100 µMDose-dependent decrease[4]
ApoptosisCon A-activated T cellsIsovitexin10, 30, 100 µMDose-dependent increase[4]
Cytokine Production (TNF-α, IFN-γ, IL-2, IL-17A)Con A-activated T cellsIsovitexin10, 30, 100 µMDose-dependent suppression[4]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways known to be modulated by the related compound, Isovitexin.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Cellular Response LPS LPS p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK Ikk IKK LPS->Ikk Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines JNK->Cytokines ERK->Cytokines IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->Cytokines Isovitexin Isovitexin Isovitexin->p38 Isovitexin->JNK Isovitexin->ERK Isovitexin->Ikk

Caption: Isovitexin's inhibitory effect on the MAPK and NF-κB signaling pathways.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates ARE ARE Nrf2_nucl->ARE binds HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 promotes transcription Isovitexin Isovitexin Isovitexin->Keap1

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Isovitexin.

Experimental Workflow

G A 1. Range-Finding Experiment (Broad Logarithmic Dilutions) B 2. Definitive Assay (Narrowed Concentration Range) A->B C 3. Cell Seeding & Incubation B->C D 4. Compound Treatment C->D E 5. Viability Assay (e.g., Resazurin) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (Normalization, Curve Fitting, IC50) F->G H Optimized Dose-Response Curve G->H

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Isovitexin and Rutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, natural flavonoids have emerged as promising candidates. This guide provides a detailed, objective comparison of the in vitro antioxidant activities of isovitexin (B1672635) and rutin (B1680289), two prominent flavonoids. While the initial topic of interest was "Isovitexin 7-O-rutinoside," the available scientific literature predominantly focuses on its aglycone, isovitexin. Therefore, this guide will compare isovitexin with the well-characterized antioxidant, rutin.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of isovitexin and rutin has been evaluated in several studies using common in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the reported IC50 values for isovitexin and rutin from various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundAssayIC50 ValueReference CompoundReference IC50Source
Isovitexin DPPH1.72 mg/mLAscorbic Acid2.19 mg/mL[1]
ABTS0.94 ± 0.01 mg/mLTrolox0.06 ± 0.01 mg/mL[1]
Rutin DPPH60.25 ± 0.09 µMAscorbic Acid0.60 ± 0.02 µM
ABTS105.43 ± 0.16 µM--
DPPH~832 µg/mL--[2]
ABTS17.16 ± 0.23 µg/mL--[3]

Experimental Protocols

To ensure a thorough understanding of the presented data, detailed methodologies for the commonly cited antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. This change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compounds (isovitexin, rutin) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A specific volume of the test sample or standard is mixed with the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the test sample or standard is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 5-10 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

Both isovitexin and rutin have been reported to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway implicated for both flavonoids is the Keap1-Nrf2-ARE pathway.[4][5][6][7]

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_d Nrf2 (degradation) Keap1_Nrf2->Nrf2_d ubiquitination Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE translocates to nucleus and binds Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Genes activates transcription Flavonoids Isovitexin / Rutin Flavonoids->Keap1_Nrf2 promotes dissociation

Caption: Flavonoid-mediated activation of the Nrf2-ARE antioxidant pathway.

Experimental Workflow

The following diagram illustrates the generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.

Assay_Workflow start Start prep_reagents Prepare Reagents (DPPH/ABTS•+, Buffers) start->prep_reagents reaction Mix Reagents and Samples prep_reagents->reaction prep_samples Prepare Sample and Standard Dilutions prep_samples->reaction incubation Incubate in the Dark reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Conclusion

Based on the available in vitro data, both isovitexin and rutin demonstrate significant antioxidant activity through radical scavenging mechanisms. A direct comparison of their potency is challenging due to the variability in reported IC50 values from different studies. Furthermore, both flavonoids appear to modulate the Nrf2-ARE signaling pathway, suggesting an additional, indirect mechanism of antioxidant action by upregulating endogenous antioxidant defenses. Further research employing standardized methodologies and conducting direct comparative studies is warranted to definitively establish the relative antioxidant efficacy of isovitexin, and particularly its rutinoside derivative, in comparison to rutin for potential therapeutic applications.

References

A Comparative Guide to Apigenin Glycosides in Inflammation: Spotlight on Isovitexin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of various apigenin (B1666066) glycosides, with a particular focus on isovitexin (B1672635) and its derivatives. While direct experimental data for Isovitexin 7-O-rutinoside is limited in publicly available research, we will draw comparisons based on robust data for the structurally similar compound, saponarin (B1681443) (isovitexin 7-O-glucoside), alongside other prominent apigenin glycosides such as isovitexin, vitexin, and apigenin-7-O-glucoside. This analysis is supported by experimental data from in vitro and in vivo studies, detailing their effects on key inflammatory mediators and signaling pathways.

Executive Summary

Apigenin, a well-known flavonoid, and its glycosidic forms exhibit significant anti-inflammatory potential. The nature and position of the sugar moiety attached to the apigenin backbone play a crucial role in modulating this activity. C-glycosides, such as isovitexin and vitexin, generally demonstrate more potent anti-inflammatory effects compared to O-glycosides. Isovitexin, in particular, has been extensively studied and shows strong inhibitory effects on pro-inflammatory cytokines and key signaling pathways like NF-κB and MAPK. Saponarin, an O-glycoside of isovitexin, also displays considerable anti-inflammatory and anti-allergic properties, albeit through mechanisms that may differ in potency and specifics from its C-glycoside counterpart.

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of various apigenin glycosides based on available experimental evidence.

Table 1: Inhibition of Pro-Inflammatory Cytokines

CompoundCell Line/ModelInducerConcentrationInhibition of TNF-αInhibition of IL-6Inhibition of IL-1βCitation
Isovitexin RAW 264.7 macrophagesLPS (2 µg/mL)25 µg/mLSignificant inhibitionSignificant inhibition-[1]
RAW 264.7 macrophagesLPS (2 µg/mL)50 µg/mLStronger inhibitionStronger inhibition-[1]
Con A-activated T cellsConcanavalin A100 µMSignificant reduction--[2]
Saponarin (Isovitexin 7-O-glucoside) RAW 264.7 macrophagesLPS80 µMSignificant inhibitionSignificant inhibitionSignificant inhibition[3]
RBL-2H3 cellsDNP-IgE/BSA40 µMSignificant inhibitionSignificant inhibition-[3]
Apigenin-7-O-glucoside RAW 264.7 macrophagesLPS (100 ng/mL)10, 25, 50 µMDose-dependent inhibitionDose-dependent inhibition-[4]

Table 2: Inhibition of Inflammatory Mediators and Enzymes

CompoundCell Line/ModelInducerConcentrationInhibition of NO (iNOS)Inhibition of COX-2Citation
Isovitexin RAW 264.7 macrophagesLPSIC50: 58.5 µMMarkedly reduced NO production and iNOS expression-[5]
RAW 264.7 macrophagesLPS (2 µg/mL)25, 50 µg/mLSignificant inhibition of iNOS expressionSignificant inhibition of COX-2 expression[1]
Saponarin (Isovitexin 7-O-glucoside) RAW 264.7 macrophagesLPS80 µMSignificant inhibition of iNOS expressionSignificant inhibition of COX-2 expression[3]
RBL-2H3 cellsDNP-IgE/BSA40 µM-Significant inhibition[3]

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of apigenin glycosides are primarily mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

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NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes induces Apigenin_Glycosides Apigenin Glycosides (Isovitexin, Saponarin) Apigenin_Glycosides->IKK inhibit Apigenin_Glycosides->IkBa prevent degradation Apigenin_Glycosides->NFkB_nucleus inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by apigenin glycosides.

Isovitexin has been shown to effectively block the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit[1]. Similarly, saponarin inhibits the expression of inflammatory mediators regulated by NF-κB[3].

MAPK Signaling Pathway

dot

MAPK_Pathway cluster_MAPK MAPK Cascades LPS LPS Upstream_kinases Upstream Kinases LPS->Upstream_kinases ERK ERK Upstream_kinases->ERK JNK JNK Upstream_kinases->JNK p38 p38 Upstream_kinases->p38 AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 p38->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Apigenin_Glycosides Apigenin Glycosides (Isovitexin, Saponarin) Apigenin_Glycosides->ERK inhibit phosphorylation Apigenin_Glycosides->JNK inhibit phosphorylation Apigenin_Glycosides->p38 inhibit phosphorylation

Caption: Modulation of MAPK signaling pathways by apigenin glycosides.

Studies have demonstrated that isovitexin significantly suppresses the LPS-induced phosphorylation of JNK1/2, ERK1/2, and p38 MAPKs in RAW 264.7 cells[1]. Saponarin also exhibits inhibitory effects on the phosphorylation of ERK, JNK, and p38 in both RAW 264.7 and RBL-2H3 cells[3].

Experimental Protocols

This section provides a summary of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of apigenin glycosides.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages[1][3]
  • Cell Culture: RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds (e.g., isovitexin, saponarin) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 2 µg/mL) for a specified duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant was measured using the Griess reagent assay as an indicator of NO production.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis:

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membranes were incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of ERK, JNK, p38, IκBα, and NF-κB p65, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Experimental_Workflow cluster_analysis Analysis start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with Apigenin Glycoside cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate (e.g., 24h) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (Cytokines) supernatant_collection->elisa western_blot Western Blot (iNOS, COX-2, p-MAPKs, etc.) cell_lysis->western_blot end End griess_assay->end elisa->end western_blot->end

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

The available evidence strongly suggests that apigenin and its glycosides are potent anti-inflammatory agents. The C-glycoside, isovitexin, demonstrates robust inhibitory effects on a wide range of inflammatory mediators and key signaling pathways. While direct comparative data for this compound is scarce, the detailed analysis of the structurally similar O-glycoside, saponarin (isovitexin 7-O-glucoside), reveals significant anti-inflammatory and anti-allergic properties.

For drug development professionals, the structural variations among apigenin glycosides offer a promising avenue for designing novel anti-inflammatory therapeutics with potentially improved efficacy and safety profiles. Further research is warranted to directly compare the anti-inflammatory potential of this compound with other apigenin glycosides to fully elucidate its therapeutic potential.

References

Validating Bioactivity: A Comparative Guide to Isovitexin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of isovitexin (B1672635) and related flavonoid glycosides, offering a framework for validating the results of bioassays. Due to the limited availability of specific quantitative data for Isovitexin 7-O-rutinoside, this guide focuses on its aglycone, isovitexin, as a primary reference point. The presented data, experimental protocols, and pathway diagrams are intended to support researchers in designing, interpreting, and validating their own experimental findings.

Quantitative Bioactivity Comparison

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of isovitexin and other relevant flavonoid glycosides. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Antioxidant Activity of Isovitexin and a Comparator

CompoundAssayIC50 ValueReference CompoundReference IC50
IsovitexinDPPH1.72 mg/mLAscorbic Acid2.19 mg/mL
IsovitexinABTS0.94 ± 0.01 mg/mLTrolox0.06 ± 0.01 mg/mL

Table 2: In Vitro Anti-inflammatory Activity of Isovitexin and Related Flavonoids

CompoundAssay Target/ParameterIC50 / Inhibition (%)Cell Line / Model
IsovitexinNF-κB activityIC50: 18 µg/mLNot specified
IsovitexiniNOS activityIC50: 48 µg/mLNot specified
VitexinCytotoxicityIC50 > 200 µg/mlRAW 264.7
OrientinVasorelaxant ActivityIC50: 2.28 μMEndothelium-intact aortic rings
SaponarinCytokine InhibitionSignificantly inhibited TNF-α, IL-1β, iNOS, and COX-2 expression at 80 μMRAW264.7

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of experimental results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free-radical scavenging ability of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compound (e.g., Isovitexin) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction: Add 100 µL of each sample dilution to a 96-well plate. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Inflammation: Induce inflammation by adding LPS (1 µg/mL) to the cell culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well. e. Incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Mandatory Visualizations

Signaling Pathway of Flavonoid Anti-inflammatory Action

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

G Generalised NF-κB Signaling Pathway Inhibition by Flavonoids cluster_DNA LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription Flavonoids Isovitexin & Analogs Flavonoids->IKK Inhibits Flavonoids->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Workflow for Bioassay Validation

The following diagram outlines a logical workflow for the validation of bioassay results for a test compound like this compound.

G Experimental Workflow for Bioassay Validation Start Start: Hypothesis (e.g., Compound has anti-inflammatory activity) LitSearch Literature Search (Identify relevant assays and comparators) Start->LitSearch AssaySelection Select Bioassays (e.g., DPPH, NO Inhibition, COX-2) LitSearch->AssaySelection ProtocolDev Develop/Optimize Protocols AssaySelection->ProtocolDev PerformAssay Perform Bioassays (Test Compound vs. Comparators) ProtocolDev->PerformAssay DataAcquisition Data Acquisition (e.g., Absorbance, Fluorescence) PerformAssay->DataAcquisition DataAnalysis Data Analysis (Calculate IC50, % Inhibition) DataAcquisition->DataAnalysis Comparison Compare Results (To literature and comparators) DataAnalysis->Comparison Decision Results Consistent? Comparison->Decision Conclusion Conclusion & Further Studies Decision->AssaySelection No (Re-evaluate assays/protocols) Decision->Conclusion Yes

Caption: A logical workflow for validating bioassay results.

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Isovitexin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the experimental protocols and performance characteristics of both analytical techniques, presenting quantitative data in a clear, comparative format to aid in method selection and validation.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the quantification of isovitexin (B1672635) using HPLC with UV detection and LC-MS/MS. These parameters are indicative of the performance that can be expected when developing and validating methods for related compounds such as Isovitexin 7-O-rutinoside.

ParameterHPLC-UVLC-MS/MS
Linearity (Range) 0.4 - 220.0 µg/mL[1]2.0 - 200.0 ng/mL[1][2][3]
Correlation Coefficient (r²) > 0.999[1]> 0.99[1][2][3]
Limit of Detection (LOD) 0.09 µg/mL[1]Not explicitly stated, but LLOQ is very low[1]
Limit of Quantification (LOQ) 0.27 µg/mL[1]2.0 ng/mL (as LLOQ)[1][2][3]
Precision (%RSD) < 2%[1]< 8.7%[1][2][3]
Accuracy (% Recovery) 95.0% - 102.0%[1]94% - 110%[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of isovitexin using HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the separation and quantification of individual components in complex mixtures like herbal extracts due to its robustness and reproducibility.[4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[4]

  • Column: Hypersil ODS C18 column (150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient elution using 0.1% ortho-phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 360 nm.[4]

  • Sample Preparation: Herbal product samples are extracted with a suitable solvent (e.g., methanol (B129727) or ethanol), filtered, and diluted to an appropriate concentration within the linear range of the method.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of analytes at low concentrations or in complex matrices.

  • Instrumentation: An LC-MS/MS system with a triple quadrupole mass spectrometer and electrospray ionization (ESI), operating in negative mode and multiple reaction monitoring (MRM).[2][3]

  • Chromatographic Separation: Performed on a reversed-phase C18 column (100 mm × 4.6 mm, 3.5 µm).[2][3]

  • Mobile Phase: An isocratic mobile solvent system comprising methanol and 0.1% acetic acid (40:60).[2][3]

  • Sample Preparation: For plasma samples, deproteinization using acetonitrile as a precipitation agent is a common procedure.[2][3]

Methodology and Workflow Visualization

To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the general workflows for analytical method cross-validation and the logical comparison between HPLC and LC-MS.

MethodValidationWorkflow A Define Analytical Requirements B Select Methods (HPLC & LC-MS) A->B C Method Development & Optimization B->C D Method Validation (ICH Guidelines) C->D E Sample Analysis (Same Samples) D->E F Data Comparison & Statistical Analysis E->F G Assess Method Equivalence/Correlation F->G H Report & Conclusion G->H

General workflow for cross-validation of analytical methods.

HPLC_vs_LCMS_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS A Principle: UV Absorbance B Strengths: Robust, Cost-effective, Good for high concentration C Limitations: Lower sensitivity, Potential for interference D Principle: Mass-to-Charge Ratio E Strengths: High sensitivity & selectivity, Structural information F Limitations: Higher cost & complexity, Matrix effects G Comparison Criteria: Sensitivity, Selectivity, Cost, Throughput, Matrix G->A G->D

Logical comparison of HPLC and LC-MS analytical methods.

References

A Comparative Guide to the In Vitro Performance of Isovitexin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Reproducibility and Robustness for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of isovitexin (B1672635) and its glycoside derivatives, with a focus on isovitexin and saponarin (B1681443) (isovitexin 7-O-glucoside). While "Isovitexin 7-O-rutinoside" has been identified as a noteworthy anti-inflammatory agent, a comprehensive body of publicly available in vitro data to robustly assess its specific activities is still emerging.[1][2] Therefore, this guide leverages the more extensively studied, structurally related compounds, isovitexin and saponarin, to offer insights into the potential bioactivities and performance of this class of flavonoids.

The following sections present a compilation of quantitative data from various in vitro studies, detailed experimental protocols for key biological assays, and visual representations of the primary signaling pathways involved. This information is intended to serve as a valuable resource for researchers and professionals in drug development, aiding in the evaluation of the reproducibility and robustness of in vitro data for isovitexin and its glycosides.

Quantitative Comparison of In Vitro Activities

The in vitro biological activities of isovitexin and saponarin have been evaluated across several studies, primarily focusing on their anti-inflammatory, antioxidant, and cytotoxic effects. The following tables summarize the key quantitative data from these investigations.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineConcentrationEffectReference
Isovitexin LPS-induced pro-inflammatory cytokine secretionRAW 264.7 macrophagesNot specifiedReduction in secretion[3]
LPS-induced iNOS and COX-2 expressionRAW 264.7 macrophagesNot specifiedReduced expression[3]
Saponarin LPS-induced cytokine expression (TNF-α, IL-1β, iNOS, COX-2)RAW 264.7 macrophages80 μMSignificant inhibition[4][5]
DNP-IgE- and DNP-BSA-stimulated inflammatory mediator expression (TNF-α, IL-4, IL-5, IL-6, IL-13, COX-2)RBL-2H3 cells40 μMSignificant inhibition[4][5]

Table 2: Antioxidant Activity

CompoundAssayMethodIC50 Value / ResultReference
Isovitexin DPPH radical scavengingIn vitro assayOutperformed ascorbic acid[6]
OOH radical scavengingTheoretical investigationApparent rate constant: 4.78 × 10³ M⁻¹ s⁻¹[7]
ROS generationH2O2-induced in RAW 264.7 cellsDecreased generation[3]

Table 3: Cytotoxicity

CompoundCell LineAssayConcentrationResultReference
Isovitexin HCT116 human colon cancer cellsNot specifiedIC50: 35.4 µM (16.8 ± 2.0 µg/ml)Significant cytotoxicity[8][9]
Saponarin RAW 264.7, RBL-2H3, HaCaT cellsNot specified5–200 μMNo significant cytotoxicity at tested concentrations for RAW 264.7 and RBL-2H3[5]
Apigenin (aglycone of Isovitexin) RBL-2H3 cellsNot specified40 μM67.5% cytotoxicity (p < 0.001)[10]
HaCaT cellsNot specified30 μM89.9% cytotoxicity (p < 0.05)[10]
RAW 264.7 cellsNot specifiedUp to 100 μMNo effect[10]

Experimental Protocols

To ensure the reproducibility of the cited data, this section provides an overview of the methodologies employed in the key in vitro experiments.

Anti-inflammatory Activity Assays

a) Inhibition of LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., isovitexin or saponarin) for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

  • Measurement of Cytokines and NO: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercial ELISA kits. Nitric oxide (NO) production is determined by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

  • Analysis of iNOS and COX-2 Expression: Cell lysates are prepared, and the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting using specific primary antibodies.

b) Inhibition of IgE-Mediated Allergic Response in RBL-2H3 Cells

  • Cell Culture: RBL-2H3 rat basophilic leukemia cells are maintained in MEM supplemented with 10% FBS, L-glutamine, and antibiotics.

  • Sensitization and Treatment: Cells are sensitized with dinitrophenyl-specific IgE (DNP-IgE) for 24 hours. After washing, the cells are pre-treated with the test compound (e.g., saponarin) for 1 hour before being challenged with dinitrophenyl-bovine serum albumin (DNP-BSA) to induce degranulation.

  • Measurement of β-hexosaminidase Release: The release of the granular enzyme β-hexosaminidase into the supernatant is measured as an indicator of degranulation. The supernatant is incubated with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide), and the absorbance is read at 405 nm.

  • Analysis of Inflammatory Mediators: The expression of inflammatory cytokines and mediators (e.g., TNF-α, IL-4, IL-13, COX-2) is quantified at the mRNA or protein level using RT-qPCR or ELISA, respectively.

Antioxidant Activity Assays

a) DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.

  • Procedure: A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The reduction of the DPPH radical is determined by measuring the decrease in absorbance at a characteristic wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Cytotoxicity Assay

a) MTT Assay

  • Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals.

  • Procedure: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). An MTT solution is then added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm). The cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by isovitexin and its glycosides, as well as a typical experimental workflow for in vitro analysis.

cluster_0 Typical In Vitro Anti-inflammatory Assay Workflow A Cell Culture (e.g., RAW 264.7) B Pre-treatment with Isovitexin/Saponarin A->B C Stimulation (e.g., LPS) B->C D Incubation C->D E Measurement of Inflammatory Markers (e.g., NO, Cytokines) D->E F Analysis of Protein Expression (e.g., Western Blot for iNOS, COX-2) D->F

A typical workflow for in vitro anti-inflammatory assays.

LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus_NFkB->Inflammatory_Genes induces Antioxidant_Genes Antioxidant Gene Expression (HO-1) Isovitexin_Saponarin_NFkB Isovitexin/ Saponarin Isovitexin_Saponarin_NFkB->IKK inhibits Isovitexin_Saponarin_NFkB->NFkB inhibits translocation MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (in Nucleus) MAPK->AP1 activates AP1->Inflammatory_Genes induces Isovitexin_Saponarin_MAPK Isovitexin/ Saponarin Isovitexin_Saponarin_MAPK->MAPK inhibits phosphorylation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 translocates to ARE ARE Nucleus_Nrf2->ARE binds to ARE->Antioxidant_Genes induces Isovitexin_Nrf2 Isovitexin Isovitexin_Nrf2->Nrf2 promotes translocation

Key signaling pathways modulated by isovitexin and saponarin.

References

A Comparative Guide to the Quantification of Isovitexin and Its Glycosides: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the key validation parameters from different studies for the quantification of isovitexin (B1672635) and its isomers. This comparative data is essential for selecting an appropriate analytical method based on sensitivity, accuracy, and precision requirements.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Isovitexin Quantification

ParameterStudy 1: Lespedeza cuneata ExtractStudy 2: Common Buckwheat Sprouts
Linearity (r²) >0.99970.9999
Linear Range Not Specified6.25–100.00 µg/mL
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Intra-day Precision (RSD) Not Specified< 5.21%
Inter-day Precision (RSD) Not Specified< 5.40%
Accuracy (Recovery) Not Specified96.67–103.60%
Content Determined 0.494 mg/g in L. cuneata extract-

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Isovitexin Quantification in Rabbit Plasma

ParameterValidation Data
Linearity (R²) > 0.99
Linear Range 2.0–200 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Accuracy 94 to 110%
Inter-day Accuracy 94 to 110%
Intra-day Precision (RSD) ≤ 8.7%
Inter-day Precision (RSD) ≤ 8.7%
Recovery 97% to 102%
Matrix Effect 90–100%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols employed in the cited studies for the quantification of isovitexin.

1. HPLC-UV Method for Isovitexin in Lespedeza cuneata

  • Instrumentation: High-Performance Liquid Chromatography with UV detection.

  • Chromatographic Conditions:

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Detection Wavelength: Not specified.

    • Retention Time: 17.8 min for isovitexin.

  • Sample Preparation: Extraction of isovitexin from Lespedeza cuneata.

  • Validation: The method was validated for specificity, linearity, precision, and accuracy.

2. HPLC-PDA Method for Flavonoid Isomers in Common Buckwheat Sprouts

  • Instrumentation: High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Not specified.

    • Mobile Phase: A gradient of 0.1% (v/v) acidic water and acetonitrile.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 360 nm.

  • Sample Preparation: Extraction of flavonoids from common buckwheat sprout extract (CSE).

  • Validation: The method was validated for range, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

3. LC-MS/MS Method for Vitexin and Isovitexin in Rabbit Plasma

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with a triple quadrupole mass spectrometer and electrospray ionization (ESI) in negative mode.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (100 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic system of methanol (B129727) and 0.1% acetic acid (40:60).

    • Flow Rate: Not specified.

    • Internal Standard (IS): Salicylic acid.

Unraveling the Molecular Mechanisms of Isovitexin 7-O-rutinoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Isovitexin 7-O-rutinoside, a naturally occurring flavonoid glycoside. Drawing upon extensive experimental data from its aglycone, Isovitexin, this document elucidates the compound's significant anti-inflammatory and antioxidant properties. While direct research on this compound is limited, the well-documented activities of Isovitexin offer a robust framework for understanding its therapeutic potential. The primary difference between these two molecules lies in the rutinoside moiety attached to the 7-hydroxyl group of Isovitexin, which principally influences its bioavailability and pharmacokinetics rather than its core molecular interactions.

Bioavailability and Metabolism: The Role of the Rutinoside Group

Flavonoid glycosides, such as this compound, generally exhibit lower bioavailability compared to their aglycone forms.[1] The sugar moiety, in this case, a rutinoside, impacts the absorption process. Studies on analogous flavonoid rutinosides, like quercetin-3-O-rutinoside, have shown that they are slowly absorbed, suggesting that the primary site of absorption is the colon following deglycosylation by the gut microbiota.[2][3] This enzymatic cleavage releases the active aglycone, Isovitexin, which can then be absorbed into the bloodstream. In contrast, flavonoid glucosides are more readily absorbed in the small intestine.[4] Therefore, the therapeutic efficacy of orally administered this compound is likely dependent on the metabolic activity of an individual's gut microbiome.

Core Mechanism of Action: Insights from Isovitexin

The primary pharmacological activities of Isovitexin, and by extension this compound, are attributed to its potent anti-inflammatory and antioxidant effects. These effects are mediated through the modulation of key cellular signaling pathways, namely the MAPK/NF-κB and the Nrf2/HO-1 pathways.

Anti-Inflammatory Effects via Inhibition of MAPK and NF-κB Signaling

Inflammatory responses are largely regulated by the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling cascade. In various inflammatory models, Isovitexin has been shown to effectively suppress these pathways.

  • MAPK Pathway: Isovitexin inhibits the phosphorylation of key MAPK proteins, including JNK1/2, ERK1/2, and p38.[1] This inhibition prevents the downstream activation of various transcription factors involved in the inflammatory response.

  • NF-κB Pathway: Isovitexin treatment has been demonstrated to reduce the nuclear translocation of NF-κB.[5] By preventing NF-κB from entering the nucleus, Isovitexin blocks the transcription of pro-inflammatory genes.

The inhibition of these pathways leads to a significant reduction in the production and expression of pro-inflammatory mediators.

Table 1: Effect of Isovitexin on Pro-inflammatory Mediators

MediatorEffect of Isovitexin TreatmentReference(s)
TNF-αSignificant inhibition of production[1]
IL-6Significant inhibition of production[1]
iNOSSuppression of mRNA and protein expression[1]
COX-2Suppression of mRNA and protein expression[1]
Pro-inflammatory cytokines (IFN-γ, IL-2, IL-17a)Significant reduction in mRNA levels[2]
Antioxidant Effects via Activation of the Nrf2/HO-1 Pathway

Oxidative stress is a key contributor to cellular damage and the progression of various diseases. Isovitexin exhibits strong antioxidant properties by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathway.

  • Nrf2 Activation: Isovitexin promotes the nuclear translocation of Nrf2.[1][5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

  • HO-1 Upregulation: A key target of Nrf2 is HO-1, a potent antioxidant enzyme. Isovitexin treatment significantly upregulates the expression of HO-1.[1][5]

The activation of this pathway enhances the cellular defense against oxidative stress.

Table 2: Effect of Isovitexin on Oxidative Stress Markers

MarkerEffect of Isovitexin TreatmentReference(s)
ROSDramatic inhibition of intracellular ROS induced by PM2.5[3]
MPOReduction in levels in a model of acute lung injury[1]
MDAReduction in levels in a model of acute lung injury[1]
GSHIncrease in content in a model of acute lung injury[1]
SODIncrease in content in a model of acute lung injury[1]
DPPH Radical ScavengingIC50 of 1.72 mg/ml, indicating strong scavenging activity[3]

Signaling Pathway and Experimental Workflow Diagrams

MAPK_NF-kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (JNK, ERK, p38) TLR4->MAPKs Activates IKK IKK TLR4->IKK Activates NF-κB NF-κB MAPKs->NF-κB Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Isovitexin Isovitexin Isovitexin->MAPKs Inhibits Phosphorylation Isovitexin->NF-κB Inhibits Translocation Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory\nGenes Induces Transcription

Caption: Inhibition of MAPK and NF-κB pathways by Isovitexin.

Nrf2_HO-1_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Bound Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Isovitexin Isovitexin Isovitexin->Nrf2 Promotes Release Oxidative\nStress Oxidative Stress Oxidative\nStress->Keap1 Induces Conformational Change ARE ARE Nrf2_nuc->ARE Binds to Antioxidant\nGenes (HO-1) Antioxidant Genes (HO-1) ARE->Antioxidant\nGenes (HO-1) Induces Transcription

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Isovitexin.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of Isovitexin.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
  • Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 24-well plates and allowed to adhere overnight. The cells are pretreated with various concentrations of Isovitexin for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 2 μg/ml) for 24 hours.[1]

  • Sample Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader. A standard curve is generated to determine the cytokine concentrations in the samples.

Determination of Intracellular Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Human keratinocyte (HaCaT) cells are seeded and treated with non-toxic doses of Isovitexin (10-50 μM) for a specified period. The cells are then exposed to an ROS-inducing agent, such as PM2.5, for 30 minutes.[3]

  • Staining: The cells are washed with phosphate-buffered saline (PBS) and then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS, in the dark.

  • Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

  • Data Analysis: The data is analyzed to determine the percentage of ROS-positive cells and the mean fluorescence intensity, which are indicative of the level of oxidative stress.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis and Protein Extraction: Following treatment with Isovitexin and/or an inflammatory stimulus, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of MAPKs, NF-κB, Nrf2, HO-1, and a loading control like β-actin or Lamin B).[1]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the relative protein expression is normalized to the loading control.

Conclusion and Future Directions

The available evidence strongly supports that this compound, through its active aglycone Isovitexin, exerts potent anti-inflammatory and antioxidant effects by modulating the MAPK/NF-κB and Nrf2/HO-1 signaling pathways. These mechanisms provide a solid foundation for its potential therapeutic applications in inflammatory and oxidative stress-related diseases.

Future research should focus on several key areas:

  • Pharmacokinetic Studies: In-depth pharmacokinetic studies of this compound are crucial to understand its absorption, distribution, metabolism, and excretion profile, particularly the role of the gut microbiome in its activation.

  • Direct Comparative Studies: Head-to-head studies comparing the in vitro and in vivo efficacy of this compound with Isovitexin would provide definitive insights into the influence of the rutinoside moiety on its biological activity.

  • Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for human health.

By addressing these research gaps, the full therapeutic potential of this compound can be realized for the development of novel and effective treatments for a range of human diseases.

References

A Comparative Guide to the Bioactivity of Isovitexin 7-O-rutinoside and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant bioactivity of isovitexin (B1672635) and its derivatives against standard antioxidant compounds. Due to the limited availability of direct experimental data for Isovitexin 7-O-rutinoside, this document leverages data from its closely related precursor, Isovitexin (apigenin-6-C-glucoside), to provide a substantive comparison. Isovitexin has demonstrated significant antioxidant potential, in some cases surpassing the activity of common standards like ascorbic acid.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the available in vitro antioxidant activity data for Isovitexin compared to standard antioxidant compounds.

CompoundAssayIC50 Value (mg/mL)Reference CompoundReference IC50 (mg/mL)
IsovitexinDPPH Radical Scavenging1.72Ascorbic Acid2.19
IsovitexinABTS Radical Scavenging0.94 ± 0.01Trolox0.06 ± 0.01
IsovitexinSuperoxide (B77818) Anion Scavenging0.18Ascorbic Acid0.36

Note: Data presented is for Isovitexin, a structurally related precursor to this compound.

A theoretical study on the reactivity of isovitexin against hydroperoxyl radicals (OOH) calculated an apparent rate constant of 4.78 × 10³ M⁻¹ s⁻¹.[2][3] This was slightly higher than its isomer, vitexin (B1683572) (1.45 × 10³ M⁻¹ s⁻¹), suggesting a marginally superior antioxidant capacity under physiological conditions.[2][3] The same study noted that the radical scavenging capacities of both isovitexin and vitexin are slightly lower than that of Trolox.[2][3]

Antioxidant Signaling Pathways

Flavonoids like isovitexin exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A primary pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway .

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). Isovitexin has been shown to activate this Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense.[4]

Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Isovitexin Isovitexin Isovitexin->Keap1_Nrf2 activates Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection

Nrf2-ARE Antioxidant Signaling Pathway

Experimental Protocols

The following are generalized methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol (B129727)/ethanol (B145695) start->prep_dpph prep_sample Prepare serial dilutions of Isovitexin and Standard start->prep_sample mix Mix DPPH solution with sample/standard prep_dpph->mix prep_sample->mix incubate Incubate in the dark at room temperature (30 min) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

DPPH Radical Scavenging Assay Workflow

Protocol Details:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and kept in a dark container to prevent degradation.[1]

  • Sample Preparation: this compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A defined volume of the sample or standard is added to the DPPH working solution.[1]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.[1]

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Protocol Details:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or a buffer solution) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: this compound and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the test sample or standard is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 5-10 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Isovitexin (B1672635) 7-O-rutinoside and its related flavonoids, including isovitexin, vitexin (B1683572), and apigenin (B1666066). The structure-activity relationships are explored through a detailed analysis of their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Comparative Analysis of Biological Activities

The biological efficacy of flavonoids is intricately linked to their chemical structure. Variations in hydroxylation patterns, glycosylation, and the nature of the sugar moiety significantly influence their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of flavonoids is primarily attributed to their ability to scavenge free radicals. The following table summarizes the available quantitative data for Isovitexin and related compounds.

Table 1: Comparative Antioxidant Activity of Selected Flavonoids

CompoundAssayIC50 ValueReference CompoundIC50 Value (Reference)
IsovitexinDPPH1.72 mg/mLAscorbic Acid2.19 mg/mL
IsovitexinABTS0.94 ± 0.01 mg/mLTrolox0.06 ± 0.01 mg/mL
VitexinNO Scavenging4.31 µg/mg--
IsovitexinNO Scavenging0.73 µg/mg--
Isovitexin 7-O-rutinosideDPPHData not available--

The data suggests that isovitexin exhibits potent antioxidant activity, in some cases surpassing that of the standard antioxidant ascorbic acid.[1] Notably, isovitexin demonstrates superior nitric oxide scavenging capabilities compared to its isomer, vitexin.[2][3] The C-glycosidic linkage in vitexin and isovitexin contributes to their stability and antioxidant potential.[4]

Anti-inflammatory Activity

Flavonoids exert their anti-inflammatory effects through the modulation of key signaling pathways, such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.

Table 2: Comparative Anti-inflammatory Activity of Selected Flavonoids

CompoundAssayTarget/ParameterIC50 / Inhibition (%)Cell Line / Model
IsovitexinNF-κB InhibitionNF-κB activityIC50: 18 µg/mLNot specified
IsovitexiniNOS InhibitioniNOS activityIC50: 21 µg/mLNot specified
VitexinAlbumen DenaturationProtein Denaturation54.2% inhibitionIn vitro
Apigenin-C-glycosides (Isovitexin)Cytokine ProductionIL-1β, IL-6, COX-2Significant inhibition (P<0.01)THP-1 cells
Apigenin-O-glycosidesCytokine ProductionTNF-αSignificant inhibition (P<0.01)THP-1 cells
This compound--Data not available-

Isovitexin has been shown to significantly inhibit key inflammatory mediators like NF-κB and iNOS.[5] Furthermore, studies comparing C-glycosides and O-glycosides of apigenin suggest that C-glycosides, such as isovitexin, exhibit broader and more potent anti-inflammatory activity.[6]

Anticancer Activity

The anticancer potential of flavonoids is linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways implicated in cancer development.

Table 3: Comparative Anticancer Activity of Selected Flavonoids

CompoundCell LineActivityIC50 Value
IsovitexinVarious cancer cell linesInduces apoptosis and autophagy-
ApigeninVarious cancer cell linesInhibits tumor growth and metastasis-
VitexinHCT116 colorectal cancer cellsAntiproliferative203.27 ± 9.85 µmol/L
This compound--Data not available

Both apigenin and isovitexin have demonstrated the ability to modulate multiple signaling pathways involved in cancer, including MAPK/ERK, PI3K/Akt, and NF-κB.[7][8] Vitexin has also shown antiproliferative effects on colorectal cancer cells. While specific IC50 values for direct comparison are not always available in a single study, the existing literature points to the significant anticancer potential of these flavonoids.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution with a maximum absorbance around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[9]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and kept in the dark.[9]

  • Preparation of Test Samples: Dissolve the flavonoid compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each flavonoid dilution to a well. Add 100 µL of the DPPH solution to each well.

  • Control and Blank: For the control, mix 100 µL of methanol with 100 µL of the DPPH solution. For the blank, use 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[11][12]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11][13]

  • Measurement: Shake the plate gently to ensure complete dissolution of the formazan and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the flavonoid compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[14]

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[15]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Molecular Mechanisms

The biological activities of isovitexin and related flavonoids are mediated through their interaction with various cellular signaling pathways.

MAPK and NF-κB Signaling Pathways in Inflammation

Isovitexin has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway (JNK1/2, ERK1/2, and p38) and block the activation of the NF-κB pathway in response to inflammatory stimuli like LPS.[16][17] This dual inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_cascade MAPK Cascade (JNK, ERK, p38) TLR4->MAPK_cascade activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes promotes Isovitexin Isovitexin Isovitexin->MAPK_cascade inhibits Isovitexin->IKK inhibits

Caption: Isovitexin inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Apigenin and isovitexin have been reported to inhibit this pathway, contributing to their anticancer effects.[7]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival promotes Apigenin_Isovitexin Apigenin/ Isovitexin Apigenin_Isovitexin->PI3K inhibits Apigenin_Isovitexin->Akt inhibits

Caption: Apigenin and Isovitexin inhibit the PI3K/Akt signaling pathway in cancer cells.

Experimental Workflow for Flavonoid Bioactivity Screening

The general workflow for identifying and characterizing the biological activities of flavonoids involves a series of in vitro and in vivo studies.

Experimental_Workflow Extraction Flavonoid Extraction & Isolation Identification Structural Characterization (e.g., NMR, MS) Extraction->Identification In_Vitro In Vitro Bioassays (Antioxidant, Anti-inflammatory, Anticancer) Identification->In_Vitro Mechanism Mechanism of Action (Signaling Pathways) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

A Comparative Analysis of the Anti-inflammatory Potential of Isovitexin 7-O-rutinoside and the Established NSAID, Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the naturally occurring flavonoid, Isovitexin (B1672635) 7-O-rutinoside, and the widely prescribed nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. While direct comparative studies are limited, this document synthesizes available preclinical data for Isovitexin 7-O-rutinoside and its closely related analogues, Isovitexin and Saponarin, to offer valuable insights into its potential efficacy relative to a standard-of-care anti-inflammatory agent.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Standard treatments, such as NSAIDs like Diclofenac, are effective but can be associated with adverse effects. This has spurred research into alternative anti-inflammatory compounds, including natural flavonoids like this compound. This comparison delves into the distinct mechanisms of action, and available in vivo and in vitro efficacy data for both compounds, providing a resource for researchers in the field of inflammation and drug discovery.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory activities of Isovitexin, its related compounds, and Diclofenac. It is crucial to note the variability in experimental conditions across different studies when making comparisons.

Table 1: In Vivo Anti-inflammatory Activity

CompoundAssayAnimal ModelDosePercentage Inhibition of Edema (%)Time PointReference
Diclofenac Carrageenan-induced paw edemaRat5 mg/kg56.17 ± 3.892 hours[1]
Diclofenac Carrageenan-induced paw edemaRat20 mg/kg71.82 ± 6.533 hours[1]
Diclofenac Carrageenan-induced paw edemaRat40 mg/kg70.0018 hours[2]
Isovitexin Carrageenan-induced paw edemaRatNot Specified401 hour[3]
62.52 hours[3]
73.333 hours[3]
574 hours[3]
865 hours[3]

Table 2: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineParameter MeasuredIC50 / InhibitionReference
Isovitexin LPS-induced nitric oxide productionRAW 264.7 macrophagesNitric Oxide (NO)IC50: 58.5 µM
Saponarin (Isovitexin 7-O-glucoside) LPS-induced cytokine productionRAW 264.7 macrophagesTNF-α, IL-1β, COX-2Significant inhibition at 80 µM[4]
Saponarin (Isovitexin 7-O-glucoside) LPS-induced nitric oxide productionRAW 264.7 macrophagesNitric Oxide (NO)No significant inhibition[4]

Mechanisms of Action

This compound and Related Flavonoids

The anti-inflammatory effects of Isovitexin and its glycosides are primarily attributed to their ability to modulate key intracellular signaling pathways involved in the inflammatory response. These flavonoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]

Isovitexin_Pathway cluster_stimulus cluster_cell Macrophage LPS LPS IKK IKK LPS->IKK MAPK MAPK (p38, JNK, ERK) LPS->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activate transcription factors in Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes induces Inflammation Inflammation Proinflammatory_Genes->Inflammation Isovitexin This compound Isovitexin->IKK inhibits Isovitexin->MAPK inhibits

Caption: Anti-inflammatory mechanism of this compound.

Diclofenac

Diclofenac, a classic NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[8] By blocking these enzymes, Diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While effective, the inhibition of COX-1 can lead to gastrointestinal side effects.

Diclofenac_Pathway cluster_stimulus cluster_cell Inflamed Cell Stimulus Cellular Damage/ Pathogens Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1 inhibits Diclofenac->COX2 inhibits

Caption: Anti-inflammatory mechanism of Diclofenac.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a widely used and well-characterized model of acute inflammation for evaluating the efficacy of anti-inflammatory drugs.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.

  • Treatment: Test compounds (e.g., this compound) or the standard drug (Diclofenac) are administered orally or intraperitoneally at specified doses, usually 30-60 minutes before carrageenan injection. A control group receives the vehicle only.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group, and Vt is the average paw volume in the treated group.

Carrageenan_Workflow Start Acclimatize Rats Grouping Group Animals (Control, Standard, Test) Start->Grouping Treatment Administer Vehicle, Diclofenac, or This compound Grouping->Treatment Induction Inject Carrageenan into Paw Treatment->Induction Measurement Measure Paw Volume (Plethysmometer) at Time Intervals Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis End Results Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (In Vitro)

This assay is a standard method for screening the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) or a standard inhibitor for 1-2 hours.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • Measurement of Nitric Oxide: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can also be determined.

NO_Assay_Workflow Start Culture RAW 264.7 Cells Seeding Seed Cells in 96-well Plates Start->Seeding Pretreatment Pre-treat with Test Compound Seeding->Pretreatment Induction Induce with LPS Pretreatment->Induction Incubation Incubate for 24h Induction->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Perform Griess Assay (Measure Nitrite) Supernatant->Griess_Assay Analysis Calculate % Inhibition or IC50 Griess_Assay->Analysis End Results Analysis->End

Caption: Experimental workflow for the LPS-induced nitric oxide assay.

Conclusion

The available preclinical data suggests that this compound and its related flavonoids possess significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. While direct, quantitative comparisons with Diclofenac are not yet available in the literature, the in vivo data for Isovitexin in the carrageenan-induced paw edema model shows a comparable, and in some instances, potentially more sustained, inhibitory effect on inflammation. However, in vitro results for Saponarin indicate a more complex mechanism that may not involve significant nitric oxide inhibition.

Diclofenac remains a potent and well-characterized anti-inflammatory agent with a clear mechanism of action centered on COX inhibition. Future research should focus on direct, head-to-head comparative studies of this compound and Diclofenac in standardized in vivo and in vitro models to definitively determine their relative efficacy and further elucidate the therapeutic potential of this natural flavonoid.

References

Statistical Validation of Isovitexin 7-O-rutinoside: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isovitexin 7-O-rutinoside's Potential Anti-Inflammatory Performance Against Established Flavonoids.

This guide provides a statistical and methodological comparison of the experimental data surrounding this compound and its potential anti-inflammatory properties. Due to a lack of specific quantitative data for this compound in the available scientific literature, this document focuses on a detailed comparison with structurally related and well-researched flavonoids: Isovitexin, Quercetin, and Luteolin. The provided experimental data for these alternatives will serve as a benchmark for the anticipated performance of this compound, guiding future research and experimental design.

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of Isovitexin, Quercetin, and Luteolin. This data is crucial for understanding the potential efficacy of related compounds like this compound. The primary markers of inflammation evaluated are Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineConcentration% InhibitionIC50 Value
This compound RAW 264.7-Data not availableData not available
IsovitexinRAW 264.750 µg/mLSignificant inhibitionNot specified
QuercetinRAW 264.710 µM~50%~10 µM
LuteolinRAW 264.710 µM~60%~8 µM

Table 2: Inhibition of TNF-α Production

CompoundCell LineConcentration% InhibitionIC50 Value
This compound RAW 264.7-Data not availableData not available
IsovitexinRAW 264.750 µg/mLSignificant inhibitionNot specified
QuercetinRAW 264.71 µM-1 µM
LuteolinRAW 264.71 µM-< 1 µM

Table 3: Inhibition of IL-6 Production

CompoundCell LineConcentration% InhibitionIC50 Value
This compound RAW 264.7-Data not availableData not available
IsovitexinRAW 264.750 µg/mLSignificant inhibitionNot specified
QuercetinRAW 264.71 µM-~5 µM
LuteolinRAW 264.71 µM-< 1 µM

Table 4: Inhibition of COX-2 Expression/Activity

CompoundCell Line/AssayConcentration% InhibitionIC50 Value
This compound --Data not availableData not available
IsovitexinRAW 264.750 µg/mLSignificant inhibition of mRNA and protein expressionNot specified
QuercetinIn vitro COX-2 assay--~10-20 µM
LuteolinRAW 264.710 µMSignificant inhibition of protein expressionNot specified

Signaling Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the production of pro-inflammatory mediators.

MAPK_Pathway cluster_flavonoids Flavonoid Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK MKK MKK MEKK->MKK ERK ERK MKK->ERK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Isovitexin_7_O_rutinoside This compound (Predicted Target) Isovitexin_7_O_rutinoside->MKK Isovitexin_7_O_rutinoside->ERK Isovitexin_7_O_rutinoside->p38 Isovitexin_7_O_rutinoside->JNK

MAPK Signaling Pathway and Predicted Inhibition by Flavonoids.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_flavonoids Flavonoid Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_degradation IκB Degradation IkB->IkB_degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Isovitexin_7_O_rutinoside This compound (Predicted Target) Isovitexin_7_O_rutinoside->IKK Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis Seeding Seed RAW 264.7 cells Pretreatment Pre-treat with Flavonoid Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Production Assay Stimulation->NO_Assay ELISA Cytokine (TNF-α, IL-6) ELISA Stimulation->ELISA Western_Blot Western Blot (MAPK, NF-κB) Stimulation->Western_Blot Quantification Quantification of Inflammatory Markers NO_Assay->Quantification ELISA->Quantification Western_Blot->Quantification Comparison Comparative Analysis Quantification->Comparison

A Comparative Guide to Analytical Methods for Isovitexin 7-O-rutinoside Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise detection of bioactive compounds is paramount. Isovitexin (B1672635) 7-O-rutinoside, a flavonoid glycoside with noted anti-inflammatory properties, is a compound of increasing interest. This guide provides a comparative overview of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of this compound and its close structural analogs.

Quantitative Data Summary

The following table summarizes the key performance parameters of a validated HPLC-DAD method for a closely related compound, vitexin-2''-O-rhamnoside (structurally similar to isovitexin 7-O-rutinoside), and a representative HPTLC method for the related compound isovitexin. These parameters are crucial for selecting the most appropriate method for a specific research or quality control application.

ParameterHPLC-DAD (for Vitexin-2''-O-rhamnoside)HPTLC (for Isovitexin)
Linearity Range 0.5 - 100 µg/mL100 - 600 ng/zone
Correlation Coefficient (r²) 0.9925≥ 0.9995
Limit of Detection (LOD) 100 ng/mLNot explicitly stated
Limit of Quantification (LOQ) 200 ng/mLNot explicitly stated
Precision (RSD%) Intra-day & Inter-day: < 2.0%Inter-day & Intraday: Not explicitly stated
Accuracy (Recovery %) 85 - 115%95.30%

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of vitexin-2''-O-rhamnoside in plant extracts.

Sample Preparation:

  • Prepare a stock solution of the standard compound in methanol (B129727) (e.g., 200 µg/mL).

  • Prepare sample extracts by water infusion (10% w/v) of the plant material, followed by lyophilization.

  • Dissolve the lyophilized extract in an appropriate solvent for analysis.

Chromatographic Conditions:

  • Column: Supelco Ascentis-phenyl column (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A gradient of ultrapure water (pH = 3.0, adjusted with glacial acetic acid) (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.4 mL/min.

  • Detection: UV detection at 340 nm.

  • Total Analysis Time: 16 minutes.

Validation Parameters:

  • Linearity: Assessed over a concentration range of 0.5 to 100 µg/mL.

  • Precision: Determined by intra-day and inter-day analysis at two different concentrations.

  • Accuracy: Evaluated through recovery studies at six different concentrations.

  • LOD and LOQ: Determined by the signal-to-noise ratio (S/N) of 3 and 10, respectively.

High-Performance Thin-Layer Chromatography (HPTLC)

This method is designed for the simultaneous determination of isovitexin and other flavone (B191248) C-glycosides in bamboo-leaf flavonoids.[1]

Sample Preparation:

  • Extract the flavone C-glycosides from the sample material with methanol.

  • Prepare standard solutions of isovitexin in methanol at various concentrations.

Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 plates.

  • Mobile Phase: Tetrahydrofuran-toluene-formic acid-water (16:8:2:1, v/v/v/v).

  • Development: In an automatic developing chamber.

  • Detection: UV detection at 350 nm.

Validation Parameters:

  • Linearity: Established by constructing polynomial calibration plots in the concentration range of 100-600 ng/zone.[1]

  • Precision: Validated for interday and intraday precision and repeatability.[1]

  • Accuracy: Assessed through a recovery study at three different concentration levels.[1]

Methodology Visualization

The following diagrams illustrate the general workflows for the HPLC and HPTLC analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction Sample->Extraction Standard This compound Standard Std_Prep Standard Solution Preparation Standard->Std_Prep Dissolution Dissolution Extraction->Dissolution Injection Injection into HPLC Dissolution->Injection Std_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Result Result Quantification->Result

Caption: General workflow for HPLC analysis of this compound.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Sample Plant Material Extraction Methanol Extraction Sample->Extraction Standard Isovitexin Standard Std_Prep Standard Solution Preparation Standard->Std_Prep Application Sample/Standard Application to Plate Extraction->Application Std_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification Result Result Quantification->Result

Caption: General workflow for HPTLC analysis of Isovitexin.[1]

References

A Head-to-Head Battle of Bioactivity: Isovitexin 7-O-rutinoside vs. Isoorientin

Author: BenchChem Technical Support Team. Date: December 2025

In the arena of flavonoid research, Isovitexin (B1672635) 7-O-rutinoside and Isoorientin (B1672268), both C-glycosylflavones, have emerged as potent bioactive molecules with significant therapeutic potential. This guide presents a comparative analysis of their biological activities, drawing upon available experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals. While direct head-to-head studies are limited, this guide synthesizes data on Isoorientin and uses Isovitexin as a close structural proxy for Isovitexin 7-O-rutinoside to provide a valuable comparative overview of their anti-inflammatory, antioxidant, and anticancer properties.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and anticancer activities of Isoorientin and Isovitexin (as a proxy for this compound).

Table 1: Comparative Anti-inflammatory Activity
CompoundAssayModel SystemConcentration/DoseEffectReference
Isoorientin Carrageenan-induced paw edemaMice15 mg/kg and 30 mg/kgSignificant anti-inflammatory activity[1][2][3]
LPS-induced inflammationRAW 264.7 macrophages6.25 µM and 25 µMDecreased expression of pro-inflammatory cytokines (TNF-α, IL-6) and COX-2[4]
Isovitexin LPS-induced acute lung injuryMice50 mg/kg and 100 mg/kgAttenuated histopathological changes and reduced inflammatory markers[5][6]
Concanavalin A-activated T cellsIn vitro100 µMMarkedly reduced phosphorylation of P38, JNK, and ERK1/2[7]
Table 2: Comparative Antioxidant Activity
CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)Reference
Isoorientin DPPH Radical Scavenging~14.31--[8]
ABTS Radical Scavenging~2.10--[8]
Isovitexin DPPH Radical Scavenging1.72Ascorbic Acid2.19[9]
ABTS Radical Scavenging0.94 ± 0.01Trolox0.06 ± 0.01[9]
Table 3: Comparative Anticancer Activity
CompoundCell LineActivityConcentrationMechanismReference
Isoorientin Pancreatic cancer cells (PANC-1, PATU-8988)Inhibited cell survival, induced apoptosis20-160 µMActivation of AMPK signaling pathway[10]
MCF-7 (Breast cancer)Cytotoxic, induced apoptosis< 10 nMInhibition of CYP17A1[11]
Isovitexin MCF-7 (Breast cancer)Cytotoxic, induced apoptosis< 10 nMPotential inhibition of CYP17A1 (as per docking studies)[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Mice
  • Animals: Male Swiss albino mice are utilized for the experiment.

  • Treatment: Animals are divided into control, reference (e.g., Indomethacin), and test groups (receiving varying doses of Isoorientin or this compound, administered orally or intraperitoneally).

  • Induction of Edema: One hour post-treatment, a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.[12]

Antioxidant Activity Assay: DPPH Radical Scavenging
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds (Isoorientin or this compound) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[8]

Signaling Pathways and Mechanisms of Action

Both Isoorientin and Isovitexin exert their bioactivities by modulating key cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Both compounds have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are central to the inflammatory response.[5][13][14] Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_nucleus Nucleus cluster_inhibition Inhibition by Isoorientin & Isovitexin Stimulus Stimulus MAPK MAPK Stimulus->MAPK activates IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NF-κB->Gene_Expression translocates to nucleus and induces Inhibitor Isoorientin / Isovitexin Inhibitor->MAPK Inhibitor->IKK

Inhibition of NF-κB and MAPK pathways.
Antioxidant Signaling Pathway

Isovitexin has been reported to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway.[5][6] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the expression of various antioxidant and detoxification enzymes.

G cluster_cell Cellular Response to Oxidative Stress cluster_activation Activation by Isovitexin Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription of Activator Isovitexin Activator->Nrf2 promotes release from Keap1

Activation of the Nrf2-ARE antioxidant pathway.
Experimental Workflow

The general workflow for assessing the bioactivity of these compounds involves a series of steps from initial screening to in-depth mechanistic studies.

G Compound_Isolation Compound Isolation/ Synthesis In_Vitro_Screening In Vitro Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory assays) Compound_Isolation->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Gene Expression) In_Vitro_Screening->Cell-Based_Assays Mechanistic_Studies Mechanistic Studies (Signaling Pathway Analysis) Cell-Based_Assays->Mechanistic_Studies In_Vivo_Studies In Vivo Animal Models Mechanistic_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

General experimental workflow for bioactivity assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of Isovitexin 7-O-rutinoside: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Isovitexin 7-O-rutinoside, a flavonoid glycoside utilized in various research applications. Adherence to these protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that all handling of the compound, especially in its powdered form, occurs in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves treating it as a chemical waste product. Under no circumstances should it be disposed of down the drain or in regular trash.[1][3]

  • Containerization:

    • Place the waste this compound, including any contaminated materials such as weighing paper or pipette tips, into a clearly labeled, sealable, and chemically compatible waste container.

    • The container should be kept tightly closed when not in use.[1][4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate quantity of the waste material.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.[1]

    • The storage area should be cool and dry.[1][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[4]

    • Provide them with the full chemical name and any available safety data sheet (SDS) information.

Spill and Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the further spread of the spill. For powdered material, avoid creating dust.[1][4]

  • Cleanup:

    • For small spills, carefully sweep or scoop up the material and place it into the designated hazardous waste container.[4]

    • For larger spills, follow your institution's specific spill response protocol and contact the EHS department.

  • Decontamination: Clean the spill area thoroughly with soap and water.[4]

Regulatory and Safety Data Summary

Hazard ClassificationGHS StatementsProtective MeasuresDisposal Recommendation
Skin Irritation (Category 2)[2]H315: Causes skin irritation[2]Wear protective gloves.Treat as chemical waste.
Eye Irritation (Category 2A)[2]H319: Causes serious eye irritation[2]Wear eye protection.Treat as chemical waste.
Specific target organ toxicity — single exposure (Category 3), Respiratory system[2]H335: May cause respiratory irritation[2]Use in a well-ventilated area or with respiratory protection.Treat as chemical waste.
Environmental HazardWater hazard class 1 (Self-assessment): slightly hazardous for water.[2][5] Do not let product enter drains.[1][3]Prevent release to the environment.Offer to a licensed disposal company.[4]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Waste 4. Decontaminate Area is_spill->spill_procedure Yes containerize Place waste in a sealed, compatible container. is_spill->containerize No spill_procedure->containerize label_waste Label container: 'Hazardous Waste' 'this compound' containerize->label_waste store_waste Store in designated cool, dry, ventilated area. label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal company. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these established protocols, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the scientific community.

References

Personal protective equipment for handling Isovitexin 7-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Isovitexin 7-O-rutinoside, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety protocols and data for similar compounds.

Protection Type Recommended Equipment Purpose Standard
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.EN 166[5]
Hand Protection Nitrile or latex glovesTo prevent skin contact.EN 374[1]
Respiratory Protection Generally not required if handled in a well-ventilated area. A dust mask (e.g., N95) may be used if generating dust.To avoid inhalation of fine particles.---
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.---

Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan minimizes the risk of exposure and contamination.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated place, away from incompatible materials[2]. Keep the container tightly closed.

  • Preparation and Weighing :

    • Conduct all handling of the powder in a well-ventilated area, such as a chemical fume hood, to minimize dust generation.

    • Before handling, ensure all necessary PPE is worn correctly.

    • Use a dedicated, clean spatula and weighing vessel.

    • Handle the powder gently to avoid creating airborne dust.

  • Dissolving and Experimental Use :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile or hazardous, perform this step in a chemical fume hood.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling :

    • Clean all equipment and the work area thoroughly after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Unused Product : Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is generally recommended to place it in a sealed, labeled container.

  • Contaminated Materials :

    • Sharps : Any contaminated needles or other sharps should be placed in a designated sharps container.

    • Consumables : Contaminated gloves, paper towels, and other disposable materials should be collected in a labeled waste bag and disposed of according to institutional guidelines for chemical waste.

  • Empty Containers : Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be disposed of as regular laboratory glass or plastic waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol Receipt & Storage Receipt & Storage Preparation & Weighing Preparation & Weighing Receipt & Storage->Preparation & Weighing Proceed to use Dissolving & Use Dissolving & Use Preparation & Weighing->Dissolving & Use Use in experiment Post-Handling Cleanup Post-Handling Cleanup Dissolving & Use->Post-Handling Cleanup Experiment complete Waste Collection Waste Collection Post-Handling Cleanup->Waste Collection Generate Waste Unused Product Unused Product Unused Product->Waste Collection Contaminated Materials Contaminated Materials Contaminated Materials->Waste Collection Empty Containers Empty Containers Empty Containers->Waste Collection

Fig. 1: Workflow for Handling and Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.